Igmesine
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cinnamates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
(E)-N-(cyclopropylmethyl)-N-methyl-3,6-diphenylhex-5-en-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N/c1-3-23(22-14-8-5-9-15-22,24(2)19-21-16-17-21)18-10-13-20-11-6-4-7-12-20/h4-15,21H,3,16-19H2,1-2H3/b13-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZSWYIFCKGTJI-JLHYYAGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC=CC1=CC=CC=C1)(C2=CC=CC=C2)N(C)CC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C/C=C/C1=CC=CC=C1)(C2=CC=CC=C2)N(C)CC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801028764 | |
| Record name | Igmesine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801028764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140850-73-3 | |
| Record name | (+)-N-(Cyclopropylmethyl)-α-ethyl-N-methyl-α-[(2E)-3-phenyl-2-propen-1-yl]benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140850-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Igmesine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140850733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Igmesine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801028764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IGMESINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA3745J38K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Igmesine's Affinity for the Sigma-1 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Igmesine (JO-1784) is a synthetic ligand that has garnered significant interest within the scientific community for its selective and high-affinity binding to the sigma-1 (σ1) receptor.[1][2] The σ1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, is implicated in a wide array of cellular functions, including the modulation of intracellular calcium signaling, ion channel activity, and neuronal plasticity.[3] Consequently, ligands that target this receptor, such as this compound, hold considerable therapeutic potential for a variety of neurological and psychiatric disorders, including depression and cognitive deficits.[1][4][5] This technical guide provides an in-depth overview of the binding affinity of this compound for the σ1 receptor, complete with quantitative data, detailed experimental protocols, and visualizations of relevant cellular pathways and experimental workflows.
Quantitative Binding Affinity of this compound
The affinity of a ligand for its receptor is a critical parameter in drug development, quantifying the strength of the binding interaction. For this compound, this has been determined through various in vitro radioligand binding assays. The data consistently demonstrates a high affinity for the σ1 receptor, with nanomolar range values for key binding constants.
| Parameter | Value | Species/Tissue | Radioligand | Reference |
| IC50 | 39 nM | Rat Brain | Not Specified | [1] |
| Kd | 19.1 nM | Not Specified | Not Specified | [2] |
| Selectivity | IC50 > 1000 nM for σ2 receptor | Not Specified | Not Specified | [2] |
Table 1: Sigma-1 Receptor Binding Affinity of this compound. This table summarizes the key quantitative measures of this compound's affinity for the sigma-1 receptor. IC50 (half-maximal inhibitory concentration) indicates the concentration of this compound required to inhibit 50% of the specific binding of a radioligand. Kd (dissociation constant) represents the concentration of this compound at which 50% of the receptors are occupied at equilibrium. The high selectivity for the σ1 receptor over the σ2 subtype is a notable feature of this compound.
Experimental Protocol: Radioligand Competition Binding Assay
The determination of this compound's binding affinity for the σ1 receptor is typically achieved through a competitive radioligand binding assay. This method measures the ability of the unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the receptor.
Materials and Reagents:
-
Tissue Preparation: Whole brain tissue from male Sprague-Dawley rats.
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
-
Radioligand: --INVALID-LINK---Pentazocine, a selective σ1 receptor ligand.
-
Competitor: this compound hydrochloride.
-
Non-specific Binding Control: Haloperidol (B65202) (10 µM).
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
Procedure:
-
Membrane Preparation:
-
Euthanize rats and rapidly dissect the whole brain.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL, determined by a standard protein assay (e.g., Bradford assay).
-
-
Binding Assay:
-
Set up assay tubes containing:
-
50 µL of various concentrations of this compound (or vehicle for total binding).
-
50 µL of --INVALID-LINK---Pentazocine (at a final concentration close to its Kd, e.g., 5 nM).
-
100 µL of the membrane preparation.
-
For non-specific binding, add 50 µL of 10 µM haloperidol instead of this compound.
-
-
The final assay volume should be 250 µL.
-
Incubate the tubes at 37°C for 150 minutes.
-
-
Filtration and Counting:
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters three times with 5 mL of ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials.
-
Add 5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Sigma-1 Receptor Signaling Pathway
The σ1 receptor modulates a variety of downstream signaling pathways. Upon ligand binding, it can translocate from the endoplasmic reticulum to other cellular compartments and interact with various ion channels and signaling proteins.
Caption: Sigma-1 receptor signaling pathway upon agonist binding.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps involved in the radioligand competition binding assay used to determine the binding affinity of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. (+)-Igmesine hydrochloride | σ1 Receptors | Tocris Bioscience [tocris.com]
- 3. Effects of the sigma-1 receptor agonist blarcamesine in a murine model of fragile X syndrome: neurobehavioral phenotypes and receptor occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropharmacological profile of a selective sigma ligand, this compound: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
An In-depth Technical Guide to the Neuronal Mechanism of Action of Igmesine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Igmesine ((+)-N-cyclopropylmethyl-N-methyl-1,4-diphenyl-1-ethylbut-3-en-1-ylamine hydrochloride) is a selective agonist for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein.[1] Initially investigated for its potential as an antidepressant, this compound has demonstrated a range of neuroprotective and cognitive-enhancing effects in preclinical models.[2] Although its clinical development was discontinued, the study of this compound has provided significant insights into the complex role of the σ1 receptor in neuronal function and its potential as a therapeutic target for neurological and psychiatric disorders.[2][3] This guide provides a detailed examination of this compound's mechanism of action at the molecular, cellular, and systemic levels within the nervous system.
Core Mechanism: Sigma-1 Receptor Agonism
The primary molecular target of this compound is the σ1 receptor. Unlike traditional receptors located on the cell surface, the σ1 receptor is a ligand-operated chaperone protein predominantly localized at the endoplasmic reticulum (ER)-mitochondrion interface, a specialized region known as the mitochondria-associated ER membrane (MAM).[4][5]
In its basal, inactive state, the σ1 receptor is bound to another ER chaperone, the Binding Immunoglobulin Protein (BiP).[4] The binding of an agonist, such as this compound, induces a conformational change in the σ1 receptor, causing it to dissociate from BiP.[4][6] Once dissociated, the activated σ1 receptor is free to translocate and interact with a variety of "client" proteins, including ion channels, G-protein coupled receptors, and signaling kinases, thereby modulating their activity and influencing a wide array of cellular functions.[1][4]
Modulation of Neuronal Signaling Pathways
This compound's activation of the σ1 receptor triggers a cascade of downstream effects that modulate neuronal excitability, synaptic plasticity, and cellular resilience.
1. Regulation of Ion Channels and Calcium Homeostasis: The σ1 receptor is a potent modulator of various ion channels.[5][7] By interacting with these channels, this compound can influence membrane potential and intracellular calcium (Ca²⁺) signaling, which are critical for neuronal function.
-
Calcium Signaling: The σ1 receptor directly interacts with inositol (B14025) 1,4,5-trisphosphate (IP3) receptors at the ER, stabilizing them and facilitating Ca²⁺ flux from the ER to the mitochondria.[6][8] This regulation is crucial for maintaining mitochondrial function, ATP production, and preventing cellular stress.[8] this compound, as a σ1 agonist, enhances this modulatory role, contributing to cellular homeostasis.[2]
-
Potassium Channels: Studies have shown that σ1 receptor ligands, including this compound, can inhibit voltage-activated K⁺ currents.[2][9] This action can alter neuronal excitability and firing patterns.
-
NMDA Receptor Complex: this compound modulates the function of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[2] It appears to have a dual modulatory role, sometimes potentiating and other times inhibiting NMDA receptor function depending on the cellular context.[2] Notably, this compound has been shown to block NMDA-induced increases in cGMP, suggesting interference with the NMDA receptor/nitric oxide synthase (NOS)/cGMP pathway.[10] This interaction is a critical component of its neuroprotective and cognitive-modulating effects.
2. Interaction with Neurotransmitter Systems: While not a classical monoamine reuptake inhibitor, this compound influences several key neurotransmitter systems.
-
Monoaminergic Systems: Acute this compound treatment shows weak effects on norepinephrine (B1679862) (NE) uptake and lacks significant activity on serotonin (B10506) (5-HT) and dopamine (B1211576) (DA) synthesis or reuptake transporters.[10] However, chronic (21-day) treatment leads to a significant decrease in the density of β-adrenergic receptors, an effect also seen with traditional antidepressants.[10] This suggests that long-term σ1 receptor activation can induce adaptive changes in monoaminergic systems.
-
Cholinergic System: Preclinical studies indicate that this compound can increase the release of acetylcholine (B1216132), which may contribute to its anti-amnesic properties.[2]
3. Neurotrophic and Neuroprotective Mechanisms: A significant aspect of this compound's action is its ability to promote neuronal survival and resilience.
-
Endoplasmic Reticulum (ER) Stress: The σ1 receptor is a key regulator of the unfolded protein response (UPR), a cellular pathway activated by ER stress.[11] By binding to the ER stress sensor IRE1 (inositol-requiring enzyme 1), σ1 receptors can modulate the UPR. Agonists like this compound are thought to stabilize IRE1, leading to the activation of the transcription factor XBP1 (X-box-binding protein 1), which in turn can increase the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).[11]
-
Protection Against Ischemia and Excitotoxicity: In animal models of global cerebral ischemia, this compound has demonstrated significant neuroprotective effects, reducing cell death and attenuating ischemia-induced hyperactivity.[2][12] This protection is likely mediated by its multifaceted actions, including the modulation of NMDA receptors, stabilization of calcium homeostasis, and reduction of ER stress.
Quantitative Data Summary
The following tables summarize key quantitative data regarding this compound's binding profile and neurochemical effects.
Table 1: this compound Binding and Enzyme Inhibition Profile
| Target | Parameter | Value | Species/Tissue | Reference |
|---|---|---|---|---|
| Sigma-1 (σ1) Receptor | IC₅₀ | 39 ± 8 nM | Rat Brain Membrane | [1] |
| Monoamine Oxidase A (MAO-A) | IC₅₀ | > 10 µM | Not Specified | [10] |
| Monoamine Oxidase B (MAO-B) | IC₅₀ | > 10 µM | Not Specified |[10] |
Table 2: Neurochemical Effects of Chronic this compound Administration
| Parameter | Treatment | Effect | Species/Tissue | Reference |
|---|---|---|---|---|
| β-Adrenergic Receptor Density | 21-day treatment | 20% Decrease | Rat Brain | [10] |
| Tyrosine Hydroxylase Activity | 21-day treatment | 30-32% Reduction | Rat Brain | [10] |
| Serotonin (5-HT) Uptake | 21-day treatment | No significant change | Rat Brain | [10] |
| Noradrenaline (NE) Uptake | 21-day treatment | No significant change | Rat Brain |[10] |
Experimental Protocols
1. Protocol: Competitive Radioligand Binding Assay for Sigma-1 Receptor
This protocol outlines the methodology to determine the binding affinity (Kᵢ) of a test compound like this compound for the σ1 receptor.
-
Objective: To measure the ability of this compound to displace a specific radiolabeled ligand from the σ1 receptor.
-
Materials:
-
Receptor Source: Guinea pig brain or liver membrane homogenates, which are rich in σ1 receptors.[13][14]
-
Radioligand: [³H]-(+)-pentazocine, a selective σ1 receptor agonist.[14][15]
-
Test Compound: this compound, prepared in serial dilutions.
-
Non-specific Binding (NSB) Control: Haloperidol (10 µM), a high-affinity ligand used to saturate all specific binding sites.[13]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[13]
-
Equipment: 96-well plates, cell harvester with glass fiber filters (e.g., GF/B or GF/C), scintillation counter, scintillation cocktail.[16]
-
-
Procedure:
-
Plate Setup: Assays are performed in triplicate in a 96-well plate.
-
Total Binding Wells: Contain assay buffer, [³H]-(+)-pentazocine (at a concentration near its Kₑ, e.g., 1-5 nM), and membrane homogenate.
-
Non-specific Binding (NSB) Wells: Contain assay buffer, [³H]-(+)-pentazocine, excess haloperidol, and membrane homogenate.
-
Competition Wells: Contain assay buffer, [³H]-(+)-pentazocine, membrane homogenate, and varying concentrations of this compound.
-
-
Incubation: The plate is incubated for a set period (e.g., 90-120 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.[13][17]
-
Filtration: The incubation is terminated by rapid filtration through the glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[13]
-
Washing: Filters are immediately washed multiple times with ice-cold assay buffer to remove unbound radioactivity.
-
Quantification: The filter plate is dried, scintillation cocktail is added to each well, and the radioactivity (in disintegrations per minute, DPM) retained on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting the DPM from NSB wells from the DPM in total and competition wells. The IC₅₀ value (concentration of this compound that inhibits 50% of specific binding) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
-
2. Protocol: In Vivo Microdialysis for Neurotransmitter Measurement
This protocol describes the use of microdialysis to measure extracellular neurotransmitter levels in a specific brain region of a live animal following this compound administration.
-
Objective: To determine the effect of this compound on the release of neurotransmitters such as dopamine, serotonin, or acetylcholine in the brain.
-
Materials:
-
Animal Model: Typically rats or mice.
-
Stereotaxic Apparatus: For precise implantation of the microdialysis probe.
-
Microdialysis Probe: A small, semi-permeable membrane at the tip of a cannula.[18][19]
-
Perfusion Pump: To deliver artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min).
-
Fraction Collector: To collect dialysate samples at regular intervals (e.g., every 10-20 minutes).
-
Analytical System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) or Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF) for sensitive quantification of neurotransmitters.[19][20]
-
Test Compound: this compound, dissolved for systemic administration (e.g., i.p. or s.c.).
-
-
Procedure:
-
Probe Implantation: Under anesthesia, the animal is placed in a stereotaxic frame. A guide cannula is surgically implanted, targeting a specific brain region (e.g., hippocampus, nucleus accumbens). The animal is allowed to recover from surgery.
-
Probe Insertion & Perfusion: On the day of the experiment, the microdialysis probe is inserted through the guide cannula. The probe is perfused with aCSF.
-
Baseline Collection: Dialysate samples are collected for a baseline period (e.g., 1-2 hours) to establish stable neurotransmitter levels.
-
Drug Administration: this compound is administered to the animal.
-
Post-Treatment Collection: Dialysate collection continues for several hours to monitor changes in neurotransmitter concentrations over time.
-
Sample Analysis: The collected dialysate fractions are analyzed using HPLC-ED or another sensitive analytical method to quantify the concentration of the neurotransmitters of interest.
-
Data Analysis: Neurotransmitter levels are typically expressed as a percentage of the average baseline concentration. Statistical analysis is used to determine the significance of any changes observed after drug administration.
-
Conclusion
The mechanism of action of this compound in neurons is multifaceted, centered on its primary role as a selective σ1 receptor agonist. By activating this unique intracellular chaperone, this compound initiates a complex series of downstream events. It directly modulates the activity of key ion channels and receptors, including NMDA and IP3 receptors, thereby influencing calcium homeostasis and neuronal excitability. While its acute effects on monoamine transporters are minimal, chronic administration induces adaptive changes in the adrenergic system. Critically, this compound leverages the σ1 receptor's role in cellular stress responses to provide neuroprotection and promote neurotrophic pathways, likely through the regulation of ER stress and enhancement of BDNF expression. Although clinical development has ceased, the pharmacological profile of this compound continues to serve as a valuable blueprint for understanding σ1 receptor function and for the development of novel therapeutics targeting this system for a range of CNS disorders.
References
- 1. Sigma receptors: potential targets for a new class of antidepressant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. researchgate.net [researchgate.net]
- 4. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 7. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 9. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuropharmacological profile of a selective sigma ligand, this compound: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development [frontiersin.org]
- 12. The sigma receptor ligand JO 1784 (this compound hydrochloride) is neuroprotective in the gerbil model of global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 17. med.upenn.edu [med.upenn.edu]
- 18. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 20. In vivo monitoring of amine neurotransmitters using microdialysis with on-line capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Developmental Saga of Igmesine: A Technical Exploration of a Sigma-1 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Igmesine (JO 1784), a selective sigma-1 (σ1) receptor agonist, emerged as a promising therapeutic candidate for neuropsychiatric and neurological disorders, primarily major depressive disorder and cognitive deficits. Its development traversed a comprehensive preclinical and clinical pathway, elucidating its mechanism of action and therapeutic potential. This technical guide provides an in-depth history of this compound's development, detailing its pharmacological profile, key experimental findings, and the trajectory of its clinical evaluation. Quantitative data are systematically presented, and detailed methodologies for pivotal experiments are outlined. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of the scientific journey of this compound. Although clinical development was ultimately discontinued (B1498344) for strategic reasons, the story of this compound offers valuable insights into the therapeutic targeting of the sigma-1 receptor and the broader challenges of CNS drug development.
Introduction
The quest for novel therapeutic agents for central nervous system (CNS) disorders has led to the exploration of diverse molecular targets. Among these, the sigma-1 (σ1) receptor, an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, has garnered significant attention.[1] this compound, chemically known as (+)-N-cyclopropylmethyl-N-methyl-1,4-diphenyl-1-ethylbut-3-en-1-ylamine hydrochloride, was one of the early selective ligands developed to probe the function of and therapeutically modulate the σ1 receptor.[2] This document serves as a comprehensive technical guide to the developmental history of this compound, from its initial discovery and characterization to its evaluation in clinical trials.
Pharmacological Profile
This compound is a high-affinity agonist for the σ1 receptor. Its binding characteristics and selectivity have been determined through various in vitro assays.
Receptor Binding Affinity
The binding affinity of this compound for the σ1 receptor and its selectivity over other receptors are crucial determinants of its pharmacological profile.
| Receptor/Site | Ligand | Species/Tissue | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| Sigma-1 (σ1) | --INVALID-LINK---Pentazocine | Rat Brain Membranes | 39 ± 8 | [2] | |
| Sigma-2 (σ2) | >1000 | [3] | |||
| Monoamine Oxidase A (MAO-A) | >10,000 | [3] | |||
| Monoamine Oxidase B (MAO-B) | >10,000 | [3] |
Note: Further Ki values for a wider range of receptors to definitively establish a comprehensive selectivity profile were not available in the searched literature.
Pharmacokinetics
Information regarding the pharmacokinetic profile of this compound is limited in the publicly available literature.
| Parameter | Value | Species | Route of Administration | Reference |
| Half-life (t½) | Not Reported | |||
| Bioavailability | Not Reported | |||
| Cₘₐₓ | Not Reported | |||
| Blood-Brain Barrier Penetration | Inferred from CNS effects |
Preclinical Development
The preclinical evaluation of this compound focused on its potential as a cognitive enhancer and a neuroprotective agent, primarily through its action on the σ1 receptor.
Cognitive Enhancement in Amnesia Models
This compound demonstrated efficacy in reversing cognitive deficits in various animal models of amnesia.
Experimental Protocol: Scopolamine-Induced Amnesia in Rats
This model is widely used to induce a transient cholinergic deficit, mimicking aspects of cognitive impairment.
-
Animals: Male Wistar rats are typically used.
-
Apparatus: A passive avoidance apparatus, consisting of a light and a dark compartment connected by a door, is commonly employed.
-
Procedure:
-
Acquisition Trial: Rats are placed in the light compartment. Upon entering the dark compartment, they receive a mild foot shock.
-
Drug Administration: Immediately after the acquisition trial, rats are administered either vehicle, scopolamine (B1681570) (to induce amnesia), or scopolamine followed by this compound at various doses (intraperitoneally, i.p.).
-
Retention Trial: 24 hours later, rats are again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory retention.
-
-
Data Analysis: The step-through latency in the retention trial is the primary measure of cognitive function.
| Animal Model | Inducing Agent | This compound Dose (mg/kg, i.p.) | Outcome Measure | Result | Reference |
| Rat | Scopolamine | 0.25 - 16 | Increased step-through latency | Reversal of amnesia |
Note: Specific quantitative data on the percentage of improvement or statistical significance were not consistently available in the searched literature.
Neuroprotection in Cerebral Ischemia Models
This compound has shown neuroprotective effects in models of global cerebral ischemia.
Experimental Protocol: Gerbil Model of Global Cerebral Ischemia
This model mimics the neuronal damage observed after a stroke.
-
Animals: Mongolian gerbils are used due to their incomplete circle of Willis, which leads to consistent ischemic brain injury upon carotid artery occlusion.[4]
-
Procedure:
-
Ischemia Induction: Both common carotid arteries are occluded for a set period (e.g., 5 minutes) to induce global cerebral ischemia.[5][6]
-
Drug Administration: this compound or vehicle is administered at various time points before or after the ischemic insult (e.g., intraperitoneally or orally).[7]
-
Histological Analysis: After a survival period (e.g., 4 days), the brains are perfusion-fixed, sectioned, and stained (e.g., with Cresyl Violet) to assess neuronal damage, particularly in the CA1 region of the hippocampus.[5]
-
Behavioral Assessment: Locomotor activity and other behavioral parameters can also be monitored.[7]
-
-
Data Analysis: The number of surviving neurons in the hippocampal CA1 region is quantified to determine the extent of neuroprotection.
| Animal Model | Ischemia Duration | This compound Dose (mg/kg, p.o.) | Outcome Measure | Result | Reference |
| Gerbil | 5 minutes | 50, 75, 100 | Increased neuronal survival in CA1 | Significant protection against ischemia-induced cell death (P < 0.03-0.005) | [7] |
| Gerbil | 5 minutes | 100 (i.p.) | Attenuation of hyperactivity and NO synthase activity | Attenuated ischemia-induced hyperactivity and increased NO synthase activities | [7] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to and activating the σ1 receptor. This activation triggers a cascade of intracellular signaling events that are believed to underlie its therapeutic actions.
Upon binding, this compound is thought to induce a conformational change in the σ1 receptor, leading to its dissociation from the binding immunoglobulin protein (BiP), an endoplasmic reticulum chaperone.[8] The activated σ1 receptor can then translocate and interact with various downstream effector proteins, including ion channels and other receptors.
Key downstream signaling pathways modulated by σ1 receptor activation include:
-
Calcium Signaling: The σ1 receptor modulates intracellular calcium levels by interacting with inositol (B14025) 1,4,5-trisphosphate (IP3) receptors at the endoplasmic reticulum.[1]
-
NMDA Receptor Modulation: The σ1 receptor can influence the function of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and learning and memory.[3]
-
Neurotrophic Factor Signaling: Activation of the σ1 receptor has been linked to the potentiation of neurotrophic factor signaling, such as that of brain-derived neurotrophic factor (BDNF).
-
Oxidative Stress Regulation: The σ1 receptor plays a role in mitigating oxidative stress, in part through the modulation of the NRF2 pathway.[9]
Clinical Development
The clinical development of this compound primarily focused on its potential as a treatment for major depressive disorder (MDD).
Phase II and Phase III Clinical Trials for Major Depressive Disorder
This compound progressed to Phase II and Phase III clinical trials to evaluate its efficacy and safety in patients with MDD.
| Trial Phase | Number of Patients | Dosage (mg/day) | Comparator | Primary Endpoint | Key Findings | Reference |
| Phase II (Open-Label) | 31 | Not Specified | Improvement in depression scores | Significant improvement for up to four weeks | [2] | |
| Phase III (Double-Blind, Placebo-Controlled) | 348 | 25, 100 | Placebo, Fluoxetine (20 mg/day) | Change in HAM-D score | 25 mg dose showed significant improvement vs. placebo in an outpatient subset, but not in the overall population at the end of 6 weeks. The 100 mg dose was not significantly different from placebo. |
Note: While the trials showed some promising signals, particularly in certain patient subpopulations, the overall results were not robust enough to support regulatory approval, and development was discontinued for marketing considerations.
Experimental and Clinical Trial Workflows
The development of this compound followed a structured workflow from preclinical discovery to clinical evaluation.
Conclusion
The development of this compound represents a significant effort in the exploration of the σ1 receptor as a therapeutic target for CNS disorders. Preclinical studies robustly demonstrated its potential for cognitive enhancement and neuroprotection. While the clinical trials for major depressive disorder did not ultimately lead to its market approval due to a combination of factors including inconclusive efficacy in broader patient populations and strategic business decisions, the journey of this compound has provided invaluable knowledge. It has helped to shape our understanding of σ1 receptor pharmacology and its role in complex brain functions. The data and methodologies developed during its investigation continue to inform current research into novel σ1 receptor ligands and their potential therapeutic applications. The story of this compound underscores the intricate and challenging nature of CNS drug development, where promising preclinical findings do not always translate into definitive clinical success.
References
- 1. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 2. Sigma receptors: potential targets for a new class of antidepressant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropharmacological profile of a selective sigma ligand, this compound: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Evaluation of an ischemic model in ischemia prone and general Mongolian gerbils by neurological symptom, injury, and sex difference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. The sigma receptor ligand JO 1784 (this compound hydrochloride) is neuroprotective in the gerbil model of global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 9. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases [mdpi.com]
The Modulatory Role of Igmesine on NMDA Receptor Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Igmesine is a selective agonist for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein predominantly located at the endoplasmic reticulum-mitochondrion interface. While not a direct ligand of the N-methyl-D-aspartate (NMDA) receptor, this compound exerts a significant modulatory influence on its function. This technical guide provides an in-depth analysis of the mechanisms through which this compound modulates NMDA receptor activity, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and workflows. The primary mechanism involves a direct protein-protein interaction between the σ1 receptor and the GluN1 subunit of the NMDA receptor, leading to a potentiation of NMDA receptor-mediated currents. This effect is largely attributed to the inhibition of small-conductance calcium-activated potassium (SK) channels. Furthermore, this compound can paradoxically confer neuroprotection against NMDA receptor-mediated excitotoxicity by promoting the dissociation of neuronal nitric oxide synthase (nNOS) from the NMDA receptor complex, thereby attenuating the production of cytotoxic nitric oxide. This dual functionality highlights this compound as a complex modulator of glutamatergic neurotransmission with potential therapeutic implications in neurological and psychiatric disorders.
Introduction
The N-methyl-D-aspartate (NMDA) receptor is a critical ionotropic glutamate (B1630785) receptor that plays a pivotal role in synaptic plasticity, learning, and memory.[1][2] Its dysregulation is implicated in a range of CNS disorders, making it a key target for therapeutic intervention. This compound, a selective σ1 receptor agonist, has emerged as a significant modulator of NMDA receptor function.[3][4] Unlike competitive or non-competitive antagonists that directly block the receptor, this compound's action is indirect, mediated through its primary target, the σ1 receptor.[3][5] This guide delineates the molecular mechanisms underlying this modulation, presents the quantitative parameters of these interactions, and provides detailed protocols for the key experiments used to elucidate these effects.
Mechanism of Action: An Indirect but Potent Modulation
This compound's influence on the NMDA receptor is a multi-faceted process initiated by its binding to the σ1 receptor. This interaction triggers a cascade of events that ultimately fine-tune NMDA receptor activity.
Direct Sigma-1 and NMDA Receptor Interaction
Evidence suggests a direct physical interaction between the σ1 receptor and the NMDA receptor complex. Specifically, the σ1 receptor has been shown to bind directly to the GluN1 subunit of the NMDA receptor.[5] This physical association forms the basis for the modulatory effects of σ1 receptor ligands like this compound on NMDA receptor function.
Potentiation of NMDA Receptor Currents via SK Channel Inhibition
A primary mechanism by which this compound enhances NMDA receptor function is through the inhibition of small-conductance Ca2+-activated K+ (SK) channels.[3][6][7] The sequence of events is as follows:
-
NMDA Receptor Activation and Ca2+ Influx: Activation of the NMDA receptor leads to an influx of Ca2+ into the postsynaptic neuron.[3]
-
SK Channel Activation: The rise in intracellular Ca2+ activates nearby SK channels.
-
Membrane Hyperpolarization and Shunting of NMDA Current: The opening of SK channels leads to K+ efflux, causing a localized hyperpolarization that shunts the NMDA receptor-mediated current, effectively dampening the excitatory signal.[3][6]
-
This compound-σ1R Mediated SK Channel Inhibition: this compound, by activating the σ1 receptor, prevents the opening of these SK channels.[3][6][7]
-
Enhanced NMDA Receptor Response: By blocking this negative feedback loop, this compound potentiates the NMDA receptor-mediated depolarization and Ca2+ influx.[3][6]
This potentiation of NMDA receptor currents has been observed to be significant, with σ1 receptor agonists increasing the amplitude of NMDA receptor currents by approximately 56-78%.[3]
Neuroprotection via Uncoupling of nNOS
Paradoxically, while potentiating NMDA receptor currents, which can be excitotoxic, this compound and other σ1 receptor agonists also exhibit neuroprotective properties.[8][9] This is achieved by modulating the downstream signaling of the NMDA receptor. Specifically, σ1 receptor activation can disrupt the protein-protein interaction between the NMDA receptor complex and neuronal nitric oxide synthase (nNOS).[8]
The canonical excitotoxic pathway involves:
-
Excessive Ca2+ influx through NMDA receptors.
-
Activation of nNOS, which is anchored to the NMDA receptor complex.
-
Production of nitric oxide (NO).
-
NO-mediated activation of soluble guanylate cyclase (sGC), leading to increased cyclic guanosine (B1672433) monophosphate (cGMP) levels and subsequent cellular damage.[2][10][11]
By promoting the dissociation of nNOS from the NMDA receptor, this compound effectively uncouples the receptor from this neurotoxic cascade, thereby reducing NO and cGMP production.[4][8][12]
Quantitative Data
The following tables summarize the key quantitative data for this compound and other relevant compounds.
| Compound | Receptor | Parameter | Value | Species/Tissue | Reference(s) |
| This compound | Sigma-1 | IC50 | 39 ± 8 nM | Rat Brain | [3] |
| (+)-Pentazocine | Sigma-1 | Ki | 3.1 nM | - | [1] |
| SA4503 | Sigma-1 | IC50 | 17.4 ± 1.9 nM | - | [9] |
| Haloperidol | Sigma-1 | Ki | 3.2 nM | - | [5] |
Table 1: Binding Affinities of this compound and Other Ligands for the Sigma-1 Receptor.
| Ligand | Concentration | Effect | Magnitude of Effect | Preparation | Reference(s) |
| (+)-Pentazocine | 1 µM | Potentiation of NMDA receptor currents | 56.5 ± 4.87% increase | Rat Hippocampal Slices | [3] |
| This compound | - | Blockade of NMDA-induced cGMP increases | - | - | [4][12] |
| This compound | 0.1-1 mg/kg | Reversal of cognitive deficits (in vivo) | - | Rats |
Table 2: Functional Effects of Sigma-1 Receptor Agonists on NMDA Receptor-Mediated Responses.
Experimental Protocols
Radioligand Binding Assay for Sigma-1 Receptor
This protocol describes a competitive inhibition assay to determine the binding affinity (Ki) of a test compound like this compound for the σ1 receptor using [3H]-(+)-pentazocine.
Materials:
-
Membrane Preparation: Rat brain tissue.
-
Radioligand: [3H]-(+)-pentazocine.
-
Non-specific Binding Ligand: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (pre-soaked in 0.5% polyethylenimine).
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In triplicate, combine the following in microcentrifuge tubes or a 96-well plate:
-
Total Binding: Assay buffer, [3H]-(+)-pentazocine (at a concentration near its Kd, e.g., 5 nM), and membrane homogenate (50-100 µg protein).
-
Non-specific Binding: 10 µM Haloperidol, [3H]-(+)-pentazocine, and membrane homogenate.
-
Competitive Binding: Serial dilutions of this compound, [3H]-(+)-pentazocine, and membrane homogenate.
-
-
Incubation: Incubate the reactions at 25°C for 120 minutes.
-
Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the measurement of NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in hippocampal neurons and their modulation by this compound.
Materials:
-
Preparation: Hippocampal slices from rats.
-
Artificial Cerebrospinal Fluid (aCSF): Containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 glucose, and 2 CaCl2, bubbled with 95% O2/5% CO2.
-
Recording Solution (for NMDA currents): Mg2+-free aCSF containing an AMPA receptor antagonist (e.g., 10 µM CNQX) and a GABAA receptor antagonist (e.g., 100 µM picrotoxin).
-
Pipette Solution: Containing (in mM): 130 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.4 Na-GTP, adjusted to pH 7.2 with CsOH.
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
Procedure:
-
Slice Preparation: Prepare 300-400 µm thick hippocampal slices and allow them to recover in aCSF for at least 1 hour.
-
Recording: Transfer a slice to the recording chamber and perfuse with the recording solution.
-
Establish Whole-Cell Configuration: Obtain a gigaseal on a CA1 pyramidal neuron and establish a whole-cell configuration. Clamp the neuron at a holding potential of -70 mV.
-
Evoke EPSCs: Stimulate Schaffer collateral afferents with a bipolar electrode to evoke synaptic currents.
-
Baseline Recording: Record stable baseline NMDA receptor-mediated EPSCs for 5-10 minutes.
-
Drug Application: Perfuse the slice with the recording solution containing this compound (e.g., 1-10 µM) for 10-15 minutes and record the EPSCs.
-
Washout: Perfuse with the drug-free recording solution to observe any reversal of the effect.
-
Data Analysis: Measure the amplitude of the NMDA EPSCs before, during, and after this compound application. Express the effect of this compound as a percentage change from the baseline amplitude.
Measurement of NMDA-Induced cGMP Production
This protocol describes an enzyme immunoassay (EIA) to quantify changes in intracellular cGMP levels in response to NMDA and this compound in primary neuronal cultures.
Materials:
-
Primary neuronal cell culture.
-
Stimulation Buffer: e.g., Krebs-Ringer-HEPES buffer.
-
Reagents: NMDA, this compound.
-
Lysis Buffer: 0.1 M HCl.
-
Commercial cGMP EIA kit.
Procedure:
-
Cell Culture: Plate primary neurons and grow to the desired confluency.
-
Pre-incubation: Replace the culture medium with stimulation buffer and pre-incubate the cells with either vehicle or this compound at the desired concentration for 20-30 minutes.
-
Stimulation: Add NMDA (e.g., 100 µM) to the wells and incubate for a short period (e.g., 2-5 minutes).
-
Lysis: Terminate the stimulation by aspirating the buffer and adding ice-cold 0.1 M HCl to lyse the cells and inhibit phosphodiesterase activity.
-
Sample Preparation: Scrape the cells and centrifuge to pellet the debris. The supernatant contains the cGMP.
-
cGMP Quantification: Follow the instructions of the commercial cGMP EIA kit to measure the cGMP concentration in the samples. This typically involves a competitive binding assay where sample cGMP competes with a fixed amount of labeled cGMP for binding to a limited number of antibody sites.
-
Data Analysis: Normalize the cGMP concentration to the protein content of each sample. Compare the cGMP levels in the different treatment groups (control, NMDA alone, NMDA + this compound).
Visualizations
Signaling Pathways
Caption: this compound's dual modulation of NMDA receptor signaling pathways.
Experimental Workflows
Caption: Experimental workflow for patch-clamp electrophysiology.
Caption: Experimental workflow for a competitive radioligand binding assay.
Conclusion
This compound presents a sophisticated mechanism for modulating NMDA receptor function. Through its primary action as a σ1 receptor agonist, it initiates a direct interaction with the NMDA receptor's GluN1 subunit, leading to an indirect potentiation of receptor currents via the inhibition of SK channels. Concurrently, it can trigger a neuroprotective pathway by uncoupling nNOS from the NMDA receptor complex, thereby mitigating excitotoxicity. This dual modulatory capacity, enhancing synaptic signaling while potentially protecting against its over-activation, underscores the therapeutic potential of this compound and other σ1 receptor ligands. The experimental protocols and quantitative data provided in this guide offer a framework for the continued investigation and development of compounds targeting this intricate signaling nexus.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Dissociation of the motor effects of (+)-pentazocine from binding to sigma 1 sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sigma receptors: potential targets for a new class of antidepressant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropharmacological profile of a selective sigma ligand, this compound: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. med.upenn.edu [med.upenn.edu]
- 12. Beneficial effects of the sigma1 receptor agonists this compound and dehydroepiandrosterone against learning impairments in rats prenatally exposed to cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Modulatory Role of Igmesine on Intracellular Calcium Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Igmesine, a selective sigma-1 (σ1) receptor agonist, has demonstrated a complex and nuanced role in the modulation of intracellular calcium ([Ca2+]i) signaling. This technical guide provides an in-depth analysis of the signaling pathways affected by this compound, with a focus on its interactions with the σ1 receptor and the subsequent downstream effects on calcium homeostasis. We consolidate findings from multiple studies to present a comprehensive overview of the molecular mechanisms, quantitative data on its effects, detailed experimental protocols for studying these phenomena, and visual representations of the implicated signaling cascades. This document is intended to serve as a core resource for researchers in neuropharmacology, cell signaling, and drug development investigating the therapeutic potential of σ1 receptor ligands.
Introduction to this compound and its Primary Target: The Sigma-1 Receptor
This compound is a synthetic ligand that exhibits high selectivity for the σ1 receptor, an intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[1] The σ1 receptor is a unique, ligand-operated protein that plays a crucial role in cellular stress responses and the regulation of inter-organelle communication, particularly between the ER and mitochondria.[2] Unlike traditional receptors, the σ1 receptor does not possess intrinsic enzymatic activity but rather acts as a modulator of various client proteins, including ion channels and other receptors.[3]
The antidepressant-like effects and neuroprotective properties of this compound are thought to be mediated through its agonistic activity at the σ1 receptor, which leads to the modulation of several downstream signaling pathways, most notably those governing intracellular calcium homeostasis.[4]
This compound's Impact on Intracellular Calcium Signaling
This compound's influence on [Ca2+]i is not direct but rather modulatory, potentiating calcium signals initiated by other stimuli. Its effects can be broadly categorized into two main mechanisms: modulation of intracellular calcium release from the endoplasmic reticulum and regulation of calcium influx from the extracellular space.
Modulation of Endoplasmic Reticulum Calcium Release
The primary mechanism by which this compound affects intracellular calcium stores involves its interaction with the σ1 receptor and the subsequent allosteric modulation of the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R). The σ1 receptor is known to form a complex with the IP3R at the MAM.[2]
Upon agonist binding, such as with this compound, the σ1 receptor is thought to dissociate from its chaperone partner, BiP (Binding immunoglobulin protein), and interact with the IP3R. This interaction potentiates the IP3R-mediated release of calcium from the ER into the cytoplasm and, importantly, into the mitochondria, which are in close proximity at the MAM.[5] This enhanced calcium transfer from the ER to the mitochondria is crucial for cellular bioenergetics and survival.[5]
Studies have shown that the antidepressant-like effects of this compound are dependent on the mobilization of intracellular calcium from IP3 receptor-sensitive pools.[4] This is evidenced by the fact that antagonists of the IP3 receptor can block the behavioral effects of this compound.[4]
Modulation of Extracellular Calcium Influx
In addition to its effects on intracellular stores, this compound also modulates the influx of extracellular calcium through various plasma membrane channels.
The activity of this compound has been shown to be dependent on the influx of extracellular calcium through L-type and N-type voltage-gated calcium channels (VGCCs).[4] The antidepressant-like effects of this compound can be blocked by antagonists of these channels, such as verapamil (B1683045) (L-type) and ω-conotoxin GVIA (N-type), and potentiated by a VGCC agonist, (-)-Bay K8644.[4] This suggests that σ1 receptor activation by this compound sensitizes or facilitates the opening of these channels in response to depolarization.
This compound has been reported to interfere with the N-methyl-D-aspartate (NMDA) receptor/nitric oxide synthase/cGMP pathway.[6] The σ1 receptor can modulate NMDA receptor activity, and as an agonist, this compound is thought to potentiate NMDA receptor-mediated responses. This potentiation would lead to an increased influx of calcium through the NMDA receptor channel, a critical event in synaptic plasticity and neuronal function.
Quantitative Data on this compound's Effects
| Parameter | Receptor/Channel | Value | Species/System | Reference |
| Binding Affinity (Ki) | Sigma-1 Receptor | Not explicitly reported for this compound. For reference, the selective σ1 receptor agonist (+)-pentazocine has a Ki of ~3-10 nM. | Guinea Pig Brain | [7] |
| Functional Activity | Sigma-1 Receptor | Agonist | Multiple | [1][4] |
| IC50 | Monoamine Oxidase A/B | >10 µM | Not specified | [6] |
| Effect | Target/Pathway | Concentration/Dose | Observed Effect | Experimental System | Reference |
| Antidepressant-like effect | Sigma-1 Receptor | 0.1-10 mg/kg (i.p.) | Reduction in immobility time in forced swimming test | Mouse | [4][8] |
| Modulation of Ca2+ Influx | L-type and N-type VGCCs | In vivo doses (i.c.v.) | Effect blocked by VGCC antagonists and potentiated by an agonist | Mouse | [4] |
| Modulation of Intracellular Ca2+ Release | IP3 Receptor-sensitive pools | In vivo doses (i.c.v.) | Effect blocked by IP3R antagonist and potentiated by an IP3R modulator | Mouse | [4] |
| NMDA Receptor Pathway | NMDA Receptor/NOS/cGMP | Not specified | Blocked NMDA-induced increases in cGMP | In vivo | [6] |
| Constitutive Ca2+ Entry | Orai1/SK3 complex | 1 µM | Reduction of constitutive Ca2+ entry | MDA-MB-435s breast cancer cells | Gueguinou et al., 2017 |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for investigating its effects on intracellular calcium.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the effects of this compound on intracellular calcium signaling, based on methodologies reported in the literature.
Radioligand Binding Assay for Sigma-1 Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of a ligand for the σ1 receptor.
-
Materials:
-
Membrane preparation from a tissue rich in σ1 receptors (e.g., guinea pig liver).
-
Radioligand: --INVALID-LINK---pentazocine.
-
Non-specific binding agent: Haloperidol (B65202) (at high concentration, e.g., 10 µM).
-
Test compound: this compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid and counter.
-
-
Procedure:
-
Incubate the membrane preparation with a fixed concentration of --INVALID-LINK---pentazocine and varying concentrations of this compound.
-
In a parallel set of tubes, incubate the membrane preparation with the radioligand and a high concentration of haloperidol to determine non-specific binding.
-
After incubation (e.g., 120 minutes at 25°C), terminate the binding by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC50 of this compound, and then calculate the Ki value using the Cheng-Prusoff equation.
-
Intracellular Calcium Measurement using Fura-2 AM
This protocol allows for the ratiometric measurement of [Ca2+]i in live cells.
-
Materials:
-
Cultured cells of interest (e.g., PC12, SH-SY5Y, or primary neurons).
-
Fura-2 AM (acetoxymethyl ester) fluorescent dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.
-
This compound and other test compounds (e.g., VGCC blockers, IP3R modulators).
-
Fluorescence microscope with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.
-
-
Procedure:
-
Cell Loading:
-
Prepare a loading solution containing Fura-2 AM (typically 2-5 µM) and a small amount of Pluronic F-127 in HBSS.
-
Incubate the cultured cells with the loading solution for 30-60 minutes at 37°C in the dark. This allows the Fura-2 AM to enter the cells and be cleaved by intracellular esterases into its active, Ca2+-sensitive form.
-
-
Washing:
-
Wash the cells with fresh HBSS to remove any extracellular Fura-2 AM.
-
-
Imaging:
-
Mount the cells on the fluorescence microscope.
-
Record a baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Add this compound at the desired concentration and continue recording the fluorescence changes.
-
To probe specific pathways, pre-incubate cells with channel blockers or receptor antagonists before adding this compound and a subsequent stimulus.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380).
-
This ratio is proportional to the intracellular calcium concentration and can be calibrated to provide an absolute [Ca2+]i value.
-
-
Conclusion
This compound exerts a significant modulatory influence on intracellular calcium signaling, primarily through its agonistic action at the sigma-1 receptor. Its ability to potentiate calcium release from IP3R-sensitive ER stores and enhance calcium influx through VGCCs and NMDA receptors underscores its complex mechanism of action. While the precise quantitative parameters of its binding and dose-response effects on calcium mobilization require further elucidation, the existing body of research provides a strong framework for understanding its therapeutic potential. The experimental protocols and signaling pathway diagrams presented in this guide offer a foundational resource for researchers aiming to further investigate the intricate role of this compound and other sigma-1 receptor ligands in cellular calcium homeostasis.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. The Sigma-1 Receptor in Cellular Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antidepressant-like effect induced by the sigma(1) (sigma(1)) receptor agonist this compound involves modulation of intracellular calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca(2+) signaling and cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuropharmacological profile of a selective sigma ligand, this compound: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beneficial effects of the sigma1 receptor agonists this compound and dehydroepiandrosterone against learning impairments in rats prenatally exposed to cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
Igmesine and its Effects on Endoplasmic Reticulum Stress: A Technical Guide
Abstract
The sigma-1 receptor (S1R) has emerged as a significant therapeutic target for a multitude of CNS and peripheral disorders characterized by cellular stress and protein misfolding. Igmesine, a selective S1R agonist, demonstrates considerable potential in modulating the endoplasmic reticulum (ER) stress response, a key pathway implicated in cellular homeostasis and survival. This technical guide provides an in-depth analysis of this compound's mechanism of action, its specific effects on the Unfolded Protein Response (UPR) pathways, and the experimental methodologies used to elucidate these effects. Quantitative data from relevant studies are summarized, and key signaling and experimental workflows are visualized to offer a comprehensive resource for professionals in the field of drug discovery and development.
Introduction: The Intersection of this compound, Sigma-1 Receptors, and ER Stress
1.1 this compound: A Selective Sigma-1 Receptor Agonist this compound (C₂₃H₂₉N) is a high-affinity and selective ligand for the sigma-1 receptor (S1R).[1] Initially investigated for its antidepressant properties, its clinical development was discontinued.[1] However, ongoing research has revitalized interest in this compound and other S1R agonists for their neuroprotective capabilities, which are largely attributed to their role in mitigating cellular stress.[1][2]
1.2 The Sigma-1 Receptor (S1R): A Unique ER Chaperone The S1R is a 223-amino acid transmembrane protein, unique in its sequence with no mammalian homologues.[3] It primarily resides in the mitochondria-associated ER membrane (MAM), a specialized subdomain that forms a critical interface between the ER and mitochondria.[4][5] At the MAM, S1R acts as a ligand-operated molecular chaperone.[2][3] In its inactive state, S1R forms a complex with another ER chaperone, the Binding Immunoglobulin Protein (BiP), also known as GRP78.[2][5]
1.3 Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR) The ER is a vital organelle responsible for the synthesis, folding, and modification of a vast number of proteins.[6] A variety of physiological and pathological conditions, such as hypoxia, nutrient deprivation, or high secretory demand, can disrupt the ER's protein-folding capacity. This leads to the accumulation of unfolded or misfolded proteins, a condition known as ER stress.[6] To restore homeostasis, the cell activates a sophisticated signaling network called the Unfolded Protein Response (UPR).[7] The UPR is mediated by three ER-resident transmembrane sensor proteins:
-
Inositol-requiring enzyme 1 (IRE1) [7]
Initially, the UPR aims to resolve the stress by reducing protein translation, increasing the production of chaperones, and enhancing ER-associated degradation (ERAD) of misfolded proteins. However, if the stress is too severe or prolonged, the UPR can switch to a pro-apoptotic program to eliminate the damaged cell.[8][10]
Core Mechanism: How this compound Modulates ER Stress
The primary mechanism by which this compound influences ER stress is through its activation of the S1R. Upon binding of an agonist like this compound, the S1R dissociates from BiP.[2][5] This dissociation "unleashes" both BiP and S1R, allowing them to interact with other client proteins. Freed BiP can assist in refolding proteins, while the activated S1R can directly engage with and modulate the activity of UPR sensors, particularly IRE1.[2][5][11]
Caption: Activation of the Sigma-1 Receptor (S1R) by this compound at the MAM.
Effects on Specific UPR Pathways
Evidence strongly suggests that S1R activation preferentially modulates the IRE1 branch of the UPR, promoting a pro-survival, adaptive response.
3.1 The IRE1 Pathway Under ER stress, IRE1 dimerizes and autophosphorylates, activating its endoribonuclease (RNase) domain.[12] This RNase excises a 26-nucleotide intron from the mRNA of X-box binding protein 1 (XBP1).[13] The resulting spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding, ER expansion, and ERAD.[4][13]
S1R has been shown to directly interact with and stabilize the activated IRE1 monomer at the MAM.[2][4][11] This interaction prolongs IRE1's RNase activity, thereby enhancing the production of XBP1s.[4][11] By boosting this adaptive arm of the UPR, S1R activation helps restore ER homeostasis and promotes cell survival. Furthermore, increased XBP1s can inhibit the expression of the pro-apoptotic transcription factor CHOP.[4]
Caption: this compound's potentiation of the adaptive IRE1 signaling pathway.
3.2 The PERK and ATF6 Pathways The role of S1R activation on the other two UPR branches is less defined and appears to be context-dependent.
-
PERK Pathway: Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which attenuates global protein synthesis but selectively promotes the translation of activating transcription factor 4 (ATF4). ATF4 controls the expression of genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, the pro-apoptotic factor CHOP.[8][14] Some studies suggest that treatment with S1R agonists can reduce the expression of phosphorylated PERK (p-PERK), indicating a dampening of this stress pathway.[15]
-
ATF6 Pathway: ATF6 is a transmembrane transcription factor that, upon ER stress, translocates to the Golgi apparatus where it is cleaved to release its active cytosolic domain.[9][16] This domain then moves to the nucleus to activate the transcription of ER chaperones.[9] Current evidence suggests that S1R activation may not significantly alter ATF6 signaling.[15]
Quantitative Data on S1R Ligands and ER Stress
The following tables summarize quantitative data from studies investigating the binding affinity of S1R ligands and their effects on key UPR markers. While data for this compound itself is limited in recent ER stress literature, data from other selective S1R agonists are presented as they act through the same primary mechanism.
Table 1: Binding Affinities of Selected Sigma-1 Receptor Ligands
| Compound | Receptor | Ki (nM) | Source / Assay System |
|---|---|---|---|
| This compound | Sigma-1 | Not specified, but selective | [17] |
| (+)-Pentazocine | Sigma-1 | 4.8 | [18] (Reference Compound) |
| Haloperidol | Sigma-1 | 2.6 | [18] (Reference Compound) |
| Fluvoxamine | Sigma-1 | 36.3 | [3] |
| Cutamesine (SA4503) | Sigma-1 | 16.9 |[3] |
Table 2: Effects of Sigma-1 Receptor Agonists on UPR Marker Expression
| Treatment | Model System | Marker | Change vs. Control/Vehicle | Reference |
|---|---|---|---|---|
| PRE-084 (S1R Agonist) | Mouse Spinal Cord Injury | p-IREα/IRE ratio | ~50% decrease vs. Saline | [19] |
| PRE-084 (S1R Agonist) | Mouse Spinal Cord Injury | XBP-1s/XBP-1u ratio | ~40% decrease vs. Saline | [19] |
| PRE-084 (S1R Agonist) | Mouse Spinal Cord Injury | CHOP | ~60% decrease vs. Saline | [19] |
| Comp-AD (S1R Agonist) | Mouse Stroke Model | p-PERK expression | Significantly reduced at 1 day | [15] |
| Comp-AD (S1R Agonist) | Mouse Stroke Model | p-IRE1α expression | Significantly reduced at 1 day | [15] |
| Cutamesine (SA4503) | Rat Cardiac Arrest Model | CHOP | Significantly lower vs. CPR group | [20] |
| Cutamesine (SA4503) | Rat Cardiac Arrest Model | Caspase-12 | Significantly lower vs. CPR group |[20] |
Note: The decreases observed in markers like p-IREα and CHOP in injury models[15][19] reflect the protective effect of S1R agonists, which mitigate the overall ER stress response compared to the untreated injured group.
Key Experimental Protocols
Verifying the effects of a compound like this compound on ER stress requires a multi-faceted approach. Below are detailed methodologies for core experiments.
5.1 Protocol: Sigma-1 Receptor Radioligand Binding Assay This assay determines the binding affinity (Ki) of a test compound (e.g., this compound) for the S1R.
-
Objective: To determine the equilibrium inhibition constant (Ki) of this compound.
-
Materials:
-
Membrane homogenates from guinea pig liver (high in S1R).[3][21]
-
Radioligand: [³H]-(+)-pentazocine, a selective S1R ligand.[21]
-
Non-specific binding agent: Haloperidol (10 µM) or unlabeled (+)-pentazocine.[3][22]
-
Binding buffer: 50 mM Tris-HCl, pH 8.0.[3]
-
Test compound: this compound, at increasing concentrations.
-
Scintillation counter and vials.
-
-
Procedure:
-
Preparation: Prepare dilutions of this compound.
-
Incubation: In test tubes, combine the membrane preparation, a fixed concentration of [³H]-(+)-pentazocine (near its KD value, e.g., 2.4 nM), and varying concentrations of this compound.[3] For total binding, omit this compound. For non-specific binding, add a high concentration of an unlabeled ligand like haloperidol.
-
Equilibration: Incubate the mixture at room temperature or 37°C for a defined period (e.g., 90-120 minutes) to reach equilibrium.[3][22]
-
Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, washing immediately with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC₅₀ (concentration of this compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/KD), where [L] is the radioligand concentration and KD is its dissociation constant.
-
5.2 Protocol: Western Blotting for UPR Proteins This method quantifies the levels of key UPR-related proteins.
-
Objective: To measure changes in the expression and phosphorylation state of proteins like BiP, p-PERK, PERK, p-IRE1, IRE1, CHOP, and ATF6.[23]
-
Materials:
-
Cell or tissue lysates from control and this compound-treated groups (with or without an ER stress inducer like tunicamycin (B1663573) or thapsigargin).[7]
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels, electrophoresis and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies specific to target proteins (e.g., anti-p-PERK, anti-CHOP).[23]
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
-
-
Procedure:
-
Lysate Preparation: Lyse cells or tissues and quantify total protein concentration.
-
Electrophoresis: Denature an equal amount of protein from each sample and separate by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody overnight at 4°C. After washing, incubate with a corresponding secondary antibody.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imager.
-
Analysis: Quantify band intensity using densitometry software. Normalize target protein levels to a loading control (e.g., β-actin or GAPDH). For phosphoproteins, normalize to the total protein level (e.g., p-PERK vs. total PERK).[24]
-
5.3 Protocol: RT-qPCR for XBP1 Splicing This assay specifically measures the activation of the IRE1 pathway.
-
Objective: To quantify the ratio of spliced (XBP1s) to unspliced (XBP1u) mRNA.[25]
-
Materials:
-
RNA extraction kit.
-
cDNA synthesis kit (reverse transcriptase).
-
qPCR instrument and reagents (e.g., SYBR Green).
-
PCR primers designed to amplify a region of XBP1 mRNA that includes the 26-nucleotide intron.
-
-
Procedure:
-
RNA Extraction & cDNA Synthesis: Extract total RNA from samples and reverse-transcribe it into cDNA.
-
PCR Amplification: Perform PCR using the specific XBP1 primers. The unspliced transcript will yield a larger PCR product than the spliced transcript.
-
Detection & Analysis:
-
Gel-based: Separate the PCR products on an agarose (B213101) gel. The two distinct bands for XBP1u and XBP1s can be visualized and their intensities quantified.[25]
-
qPCR-based: Use primers that specifically flank the splice site or use a fluorescent probe system to differentiate and quantify the two isoforms in real-time.[26]
-
-
Normalization: Normalize expression levels to a stable housekeeping gene (e.g., GAPDH).[25]
-
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Overview of Sigma-1R Subcellular Specific Biological Functions and Role in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigmar1 regulates endoplasmic reticulum stress-induced C/EBP-homologous protein expression in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The PERK pathway: beneficial or detrimental for neurodegenerative diseases and tumor growth and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanism of ATF6 in unfolded protein response and its role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. profiles.wustl.edu [profiles.wustl.edu]
- 11. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 12. Molecular mechanisms of human IRE1 activation through dimerization and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of IRE1 Signaling in the Central Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Neuropharmacological profile of a selective sigma ligand, this compound: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Activation of Sigma-1 Receptor by Cutamesine Attenuates Neuronal Apoptosis by Inhibiting Endoplasmic Reticulum Stress and Mitochondrial Dysfunction in a Rat Model of Asphyxia Cardiac Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 23. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 24. Endoplasmic reticulum stress induces spatial memory deficits by activating GSK‐3 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Increased expression of ER stress, inflammasome activation, and mitochondrial biogenesis-related genes in peripheral blood mononuclear cells in major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Igmesine: A Selective Sigma-1 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Igmesine is a selective ligand for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1][2] As a σ1 receptor agonist, this compound has demonstrated potential as an antidepressant and neuroprotective agent.[1][2] This technical guide provides an in-depth overview of the pharmacological profile of this compound, summarizing its binding affinity, selectivity, and functional effects. Detailed experimental protocols for key assays and visualizations of the modulated signaling pathways are presented to support further research and drug development efforts in this area.
Introduction
The sigma-1 (σ1) receptor is a ligand-operated chaperone protein that plays a crucial role in cellular stress responses and signal transduction.[3] It is implicated in a variety of physiological processes, including the modulation of intracellular calcium signaling, neuronal excitability, and synaptic plasticity.[2][4] this compound ((+)-N-cyclopropylmethyl-N-methyl-1,4-diphenyl-1-ethylbut-3-en-1-ylamine hydrochloride) is a high-affinity ligand that acts as an agonist at the σ1 receptor.[5] Its pharmacological activity has been investigated primarily in the context of its potential antidepressant effects, which are thought to be mediated through its interaction with the σ1 receptor and subsequent modulation of various downstream signaling cascades.[1][5]
Quantitative Pharmacological Data
The following tables summarize the binding affinity and selectivity of this compound for the sigma-1 receptor.
Table 1: this compound Binding Affinity for Sigma-1 Receptor
| Ligand | Receptor | Preparation | Radioligand | Parameter | Value (nM) | Reference |
| This compound | Sigma-1 | Rat Brain Membrane | Not Specified | IC50 | 39 ± 8 | [5] |
Table 2: this compound Selectivity Profile
| Receptor/Transporter | Activity | Notes | Reference |
| Sigma-2 | >100-fold lower affinity than for Sigma-1 | High selectivity for Sigma-1 | [6] |
| 5-HT1A | No significant activity | Tested in receptor density studies | [1] |
| GABA-B | No significant activity | Tested in receptor density studies | [1] |
| Serotonin (5-HT) Transporter | No significant reduction in uptake | Compared to fluoxetine | [1] |
| Noradrenaline (NE) Transporter | Weak effects on uptake | Compared to desipramine | [1] |
| Monoamine Oxidase (MAO) A/B | No activity | IC50 > 10 µM | [1] |
Key Signaling Pathways Modulated by this compound
As a sigma-1 receptor agonist, this compound influences several key intracellular signaling pathways.
Modulation of Intracellular Calcium Homeostasis
Activation of the σ1 receptor by this compound leads to the modulation of intracellular calcium (Ca2+) levels.[4] This is a critical aspect of its mechanism of action, as Ca2+ is a ubiquitous second messenger involved in numerous cellular processes. The antidepressant-like effects of this compound have been shown to be dependent on both extracellular Ca2+ influx and the mobilization of intracellular Ca2+ stores.[4]
Figure 1. this compound's modulation of intracellular calcium signaling.
Interaction with the NMDA Receptor Pathway
This compound has been shown to interfere with the N-methyl-D-aspartate (NMDA) receptor signaling pathway.[1] Specifically, it can block NMDA-induced increases in cyclic guanosine (B1672433) monophosphate (cGMP), suggesting an interaction with the NMDA receptor/nitric oxide synthase (NOS)/cGMP cascade.[1] This modulation of glutamatergic neurotransmission is another key component of its pharmacological profile.
Figure 2. this compound's interaction with the NMDA receptor-NO-cGMP pathway.
Experimental Protocols
Sigma-1 Receptor Radioligand Binding Assay
This protocol is a standard method for determining the binding affinity of a test compound for the sigma-1 receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the sigma-1 receptor.
Materials:
-
Guinea pig liver membranes (a rich source of sigma-1 receptors)[7]
-
--INVALID-LINK---pentazocine (radioligand)[7]
-
Unlabeled this compound
-
Haloperidol (B65202) (for defining non-specific binding)[7]
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Prepare guinea pig liver membranes by homogenization and centrifugation.
-
In a series of tubes, add a fixed concentration of --INVALID-LINK---pentazocine.
-
To these tubes, add increasing concentrations of unlabeled this compound.
-
A separate set of tubes containing --INVALID-LINK---pentazocine and a high concentration of haloperidol is used to determine non-specific binding.
-
Add the membrane preparation to all tubes to initiate the binding reaction.
-
Incubate the mixture at a specified temperature (e.g., 37°C) for a set duration (e.g., 90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Measurement of Intracellular Calcium Mobilization
This protocol allows for the functional assessment of this compound's effect on intracellular calcium levels.
Objective: To measure changes in intracellular calcium concentration in response to this compound treatment.
Materials:
-
Cultured cells expressing sigma-1 receptors (e.g., primary neurons or a suitable cell line)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
This compound
-
Control vehicle (e.g., DMSO)
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution)
-
Fluorescence microscope or plate reader equipped for ratiometric imaging or fluorescence intensity measurement
Procedure:
-
Culture the cells on glass coverslips or in multi-well plates suitable for fluorescence imaging.
-
Load the cells with the calcium indicator dye by incubating them in a solution containing the dye for a specific time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells with the physiological salt solution to remove excess dye.
-
Obtain a baseline fluorescence reading before the addition of any compound.
-
Add this compound at the desired concentration to the cells.
-
Continuously record the fluorescence intensity or ratio over time to monitor changes in intracellular calcium.
-
As a control, add the vehicle to a separate set of cells and record the fluorescence.
-
Analyze the data by calculating the change in fluorescence intensity or ratio relative to the baseline, which corresponds to the change in intracellular calcium concentration.
Conclusion
This compound presents a compelling pharmacological profile as a selective sigma-1 receptor agonist. Its high affinity for the sigma-1 receptor, coupled with its selectivity over other receptors and its ability to modulate key signaling pathways involved in neuroplasticity and cellular homeostasis, underscores its potential as a therapeutic agent for neuropsychiatric disorders such as depression. The detailed methodologies and pathway visualizations provided in this guide are intended to facilitate further investigation into the precise mechanisms of action of this compound and to aid in the development of novel drugs targeting the sigma-1 receptor.
References
- 1. Neuropharmacological profile of a selective sigma ligand, this compound: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Frontiers | Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development [frontiersin.org]
- 4. The antidepressant-like effect induced by the sigma(1) (sigma(1)) receptor agonist this compound involves modulation of intracellular calcium mobilization [pubmed.ncbi.nlm.nih.gov]
- 5. Sigma receptors: potential targets for a new class of antidepressant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adooq.com [adooq.com]
- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The signaling and selectivity of α‐adrenoceptor agonists for the human α2A, α2B and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
Early Preclinical Studies on Igmesine: A Technical Guide for Researchers
An In-depth Examination of a Selective Sigma-1 Receptor Agonist for Depression
This technical guide provides a comprehensive overview of the early preclinical research on Igmesine, a selective sigma-1 (σ1) receptor agonist, for the treatment of major depressive disorder. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed look at the compound's pharmacological profile, behavioral effects in animal models, and the underlying molecular mechanisms of action. While clinical development of this compound was discontinued (B1498344) for strategic reasons, the preclinical data remain a valuable resource for understanding the therapeutic potential of targeting the sigma-1 receptor in neuropsychiatric disorders.
Quantitative Pharmacological Profile
The initial characterization of this compound focused on its binding affinity and selectivity for the sigma-1 receptor, as well as its interaction with other neurotransmitter systems.
Receptor Binding Affinity
Radioligand binding assays were crucial in determining the affinity of this compound for various receptors. These assays measure the concentration of a ligand required to occupy 50% of the receptors (IC50) and its inhibitory constant (Ki).
Table 1: In Vitro Receptor Binding Profile of this compound
| Receptor/Site | Radioligand | Tissue Source | IC50 (nM) | Ki (nM) | Reference |
| Sigma-1 | --INVALID-LINK---Pentazocine | Rat Brain | 39 ± 8 | - | [1] |
| Sigma-1 | --INVALID-LINK---Pentazocine | Guinea Pig Brain | 39 ± 8 | - | [1] |
| MAO-A | - | - | >10,000 | - | [2] |
| MAO-B | - | - | >10,000 | - | [2] |
Preclinical Pharmacokinetics
Pharmacokinetic studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. While detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for this compound in preclinical models like rats and mice are not extensively published in publicly available literature, some information can be gleaned from various reports. The lack of a complete, publicly available dataset highlights a gap in the early preclinical reporting for this compound.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the preclinical evaluation of this compound.
Radioligand Binding Assay for Sigma-1 Receptor
This protocol outlines the general procedure for determining the binding affinity of a compound for the sigma-1 receptor using a competitive radioligand binding assay.
Objective: To determine the inhibitory constant (Ki) of this compound for the sigma-1 receptor.
Materials:
-
Test compound (this compound)
-
Radioligand: --INVALID-LINK---Pentazocine
-
Tissue homogenate (e.g., from rat or guinea pig brain) containing sigma-1 receptors
-
Assay buffer (e.g., Tris-HCl)
-
Non-specific binding agent (e.g., Haloperidol)
-
Scintillation fluid
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Tissue Preparation: Homogenize the brain tissue in ice-cold assay buffer. Centrifuge the homogenate and resuspend the resulting pellet (membrane preparation) in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (--INVALID-LINK---Pentazocine), and varying concentrations of the test compound (this compound).
-
Total and Non-specific Binding: For each concentration of the test compound, prepare triplicate wells. To determine non-specific binding, add a high concentration of an unlabeled sigma-1 ligand (e.g., Haloperidol) to a separate set of wells. Total binding is determined in the absence of any competing ligand.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound radioligand from the unbound. Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow for Radioligand Binding Assay
Forced Swim Test (FST) in Rodents
The Forced Swim Test is a widely used behavioral assay to screen for potential antidepressant activity. The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture, and antidepressant treatment can reduce this immobility time.
Objective: To evaluate the antidepressant-like effects of this compound by measuring its impact on immobility time in the forced swim test.
Materials:
-
Test animals (e.g., male Sprague-Dawley rats or Swiss mice)
-
Test compound (this compound)
-
Vehicle control (e.g., saline)
-
Transparent cylindrical container (dimensions vary by species, e.g., for rats: 40 cm height, 20 cm diameter; for mice: 25 cm height, 10 cm diameter)
-
Water (maintained at a specific temperature, e.g., 23-25°C)
-
Video recording equipment
-
Stopwatch or automated tracking software
Procedure:
-
Acclimation: House the animals in the testing facility for at least one week before the experiment to acclimate them to the environment.
-
Drug Administration: Administer this compound or the vehicle control at various doses via a specific route (e.g., intraperitoneal injection) at a set time before the test (e.g., 30-60 minutes).
-
Pre-test Session (for rats): On the first day, place each rat individually into the cylinder filled with water (e.g., to a depth of 15 cm) for a 15-minute session. This session is for habituation.
-
Test Session: 24 hours after the pre-test (for rats) or on the single test day (for mice), place the animals back into the water-filled cylinder for a 5 or 6-minute session.
-
Behavioral Recording: Record the entire test session using a video camera.
-
Behavioral Scoring: A trained observer, blind to the treatment conditions, scores the duration of immobility during the final 4 minutes of the test session. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water. Alternatively, automated video tracking software can be used for scoring.
-
Data Analysis: Calculate the mean immobility time for each treatment group. Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the immobility times between the this compound-treated groups and the vehicle control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.
Experimental Workflow for the Forced Swim Test
Mechanism of Action: Signaling Pathways
The antidepressant-like effects of this compound are primarily attributed to its agonistic activity at the sigma-1 receptor. This receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its activation triggers a cascade of downstream signaling events that are believed to contribute to its therapeutic effects.
Sigma-1 Receptor Activation and Downstream Signaling
Upon binding of an agonist like this compound, the sigma-1 receptor dissociates from its binding partner, the chaperone protein BiP (Binding immunoglobulin Protein). This dissociation allows the sigma-1 receptor to translocate and interact with various ion channels and signaling proteins, ultimately modulating neuronal excitability and plasticity.
A key aspect of this compound's mechanism of action involves its interaction with the N-methyl-D-aspartate (NMDA) receptor, a critical component of synaptic plasticity and learning and memory.[2] Preclinical studies have shown that this compound can potentiate NMDA receptor function.[2] This potentiation is thought to occur through the modulation of intracellular calcium levels.
The activation of the sigma-1 receptor can lead to the mobilization of calcium from intracellular stores in the endoplasmic reticulum. This, in turn, can influence the activity of various calcium-dependent enzymes and signaling pathways that are involved in the regulation of NMDA receptor function and synaptic strength.
Signaling Pathway of this compound via Sigma-1 Receptor
Interaction with the NMDA Receptor/Nitric Oxide/cGMP Pathway
Further studies have indicated that this compound may interfere with the NMDA receptor/nitric oxide synthase/cGMP pathway.[2] NMDA receptor activation can lead to an increase in intracellular calcium, which in turn activates nitric oxide synthase (nNOS), leading to the production of nitric oxide (NO). NO then stimulates guanylate cyclase, resulting in increased levels of cyclic guanosine (B1672433) monophosphate (cGMP). This compound has been shown to block NMDA-induced increases in cGMP, suggesting an inhibitory effect on this pathway.[2]
Logical Relationship in the NMDA-NO-cGMP Pathway
Conclusion
The early preclinical data for this compound demonstrate its potential as an antidepressant through its selective agonism of the sigma-1 receptor. The compound exhibits a favorable in vitro profile with high affinity for its primary target and a mechanism of action that involves the potentiation of NMDA receptor function and modulation of intracellular calcium signaling. Behavioral studies in rodents further support its antidepressant-like effects. While the clinical development of this compound was not pursued, the foundational research provides a strong rationale for the continued exploration of sigma-1 receptor agonists as a novel therapeutic strategy for depression and other CNS disorders. This technical guide serves as a repository of the core preclinical findings to inform and guide future research in this promising area of neuropharmacology.
References
Igmesine: A Technical Whitepaper on its Nootropic and Cognitive-Enhancing Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Igmesine is a selective sigma-1 (σ1) receptor agonist that has demonstrated significant nootropic and cognitive-enhancing properties in a range of preclinical models. This document provides an in-depth technical overview of this compound, summarizing its pharmacological profile, key experimental findings, and proposed mechanisms of action. Quantitative data from pivotal studies are presented in structured tables for comparative analysis. Detailed experimental protocols for the principal behavioral assays are outlined to facilitate replication and further investigation. Furthermore, this guide includes visualizations of the core signaling pathways and experimental workflows, rendered in Graphviz DOT language, to provide a clear conceptual framework for understanding the multifaceted actions of this compound. While clinical development for indications such as depression has been discontinued, the preclinical evidence supporting its cognitive-enhancing effects warrants continued exploration for potential therapeutic applications in cognitive disorders.
Introduction
The sigma-1 (σ1) receptor, an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface, has emerged as a promising target for therapeutic intervention in a variety of central nervous system (CNS) disorders. Ligands that modulate σ1 receptor activity can influence a multitude of cellular processes, including intracellular calcium signaling, neurotransmitter release, and neuroplasticity.[1] this compound is a selective σ1 receptor agonist that has been the subject of numerous preclinical investigations into its potential as a cognitive enhancer.[2] This whitepaper synthesizes the available scientific literature on this compound, with a focus on its nootropic effects and the underlying molecular mechanisms.
Pharmacological Profile
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ligand | Species | Assay Type | IC50 (nM) | Reference |
| Sigma-1 | This compound | Rat | Radioligand Binding | 39 | (Roman et al., 1990)[3] |
| Sigma-2 | This compound | - | - | >10,000 | Data not available |
| Other | This compound | - | - | >10,000 | Data not available |
Note: A lower IC50 value indicates a higher binding affinity. Data for off-target binding (Sigma-2 and other receptors) is not extensively available in the public literature, suggesting high selectivity for the sigma-1 receptor.
Information regarding the pharmacokinetics of this compound, including its half-life and specific data on blood-brain barrier penetration, is not extensively detailed in publicly accessible literature.[4][5]
Preclinical Evidence of Nootropic and Cognitive-Enhancing Effects
This compound has been evaluated in several well-established animal models of cognitive impairment, consistently demonstrating an ability to ameliorate learning and memory deficits.
Scopolamine-Induced Amnesia Model
The scopolamine-induced amnesia model is a widely used paradigm to investigate the effects of compounds on cholinergic-mediated cognitive function. Scopolamine, a muscarinic receptor antagonist, induces transient memory deficits.[6][7]
Table 2: Efficacy of this compound in the Scopolamine-Induced Amnesia Model in Rats
| Behavioral Assay | Species | Dosing Regimen (this compound) | Key Findings | Reference |
| Passive Avoidance Task | Rat | 0.25 - 16 mg/kg (i.p.) | Dose-dependent reversal of scopolamine-induced deficits in learning and memory. | (Earley et al., 1991)[8] |
Note: Specific quantitative data on the percentage of improvement or step-through latencies were not available in the reviewed literature abstracts.
Senescence-Accelerated Mouse Prone 8 (SAMP8) Model
The SAMP8 mouse is a model of accelerated aging that exhibits age-related learning and memory impairments.[9][10]
Table 3: Efficacy of this compound in the SAMP8 Mouse Model
| Behavioral Assay | Species | Dosing Regimen (this compound) | Key Findings | Reference |
| Morris Water Maze | Mouse | 0.1 - 3 mg/kg (s.c.) | Improvement in spatial learning and memory deficits associated with aging. | (Maurice et al., 1996)[11] |
Note: Specific quantitative data on escape latencies or time spent in the target quadrant were not available in the reviewed literature abstracts.
Prenatal Cocaine Exposure Model
In utero exposure to cocaine can lead to long-term cognitive deficits in offspring.[12][13][14][15][16]
Table 4: Efficacy of this compound in a Rat Model of Prenatal Cocaine Exposure
| Behavioral Assay | Species | Dosing Regimen (this compound) | Key Findings | Reference |
| Various learning tasks | Rat | 0.1 - 1 mg/kg (i.p.) | Reversal of learning and memory impairments induced by prenatal cocaine exposure. | (Meunier and Maurice, 2004)[17] |
Note: Specific quantitative data on performance in the various learning tasks were not available in the reviewed literature abstracts.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections outline the general methodologies for the key behavioral assays used to evaluate the cognitive-enhancing effects of this compound. The specific parameters used in the original studies are not fully available in the public domain and would require access to the full-text articles.
Scopolamine-Induced Amnesia: Passive Avoidance Task
Objective: To assess the effect of this compound on learning and memory in a model of cholinergic dysfunction.
General Protocol:
-
Animals: Adult male rats are typically used.
-
Apparatus: A two-compartment passive avoidance apparatus with a light and a dark chamber, connected by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.
-
Procedure:
-
Acquisition Trial: Each rat is placed in the light compartment. After a brief habituation period, the door to the dark compartment is opened. When the rat enters the dark compartment, the door is closed, and a mild, inescapable foot shock is delivered.
-
Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at specified doses and times relative to the acquisition and/or retention trial. Scopolamine is administered to induce amnesia, typically 30 minutes before the acquisition trial.[18]
-
Retention Trial: 24 hours after the acquisition trial, the rat is again placed in the light compartment, and the latency to enter the dark compartment is recorded (step-through latency). A longer latency is indicative of better memory of the aversive event.
-
Morris Water Maze
Objective: To assess spatial learning and memory.
General Protocol:
-
Animals: Mice or rats are used.
-
Apparatus: A large circular pool filled with opaque water. A small escape platform is hidden just below the water's surface. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase: Animals are placed in the pool from different starting positions and must learn to find the hidden platform using the distal visual cues. This is typically conducted over several days with multiple trials per day.[19][20]
-
Drug Administration: this compound or vehicle is administered subcutaneously (s.c.) or via another appropriate route before the daily trials.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set period. The time spent in the quadrant where the platform was previously located is measured as an indicator of spatial memory.
-
Data Collection: Key metrics include escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial.
-
Mechanism of Action: Signaling Pathways
The cognitive-enhancing effects of this compound are believed to be mediated through its action as a σ1 receptor agonist, which in turn modulates several key intracellular signaling pathways.
Modulation of NMDA Receptor Function
A primary mechanism through which σ1 receptor agonists are thought to enhance cognition is by potentiating N-methyl-D-aspartate (NMDA) receptor function.[21][22] This is a critical receptor for synaptic plasticity and learning and memory.
The activation of the σ1 receptor by this compound leads to its dissociation from the binding immunoglobulin protein (BiP) at the endoplasmic reticulum. The activated σ1 receptor can then translocate and interact with NMDA receptors at the plasma membrane.[23][24] This interaction is thought to enhance NMDA receptor-mediated calcium (Ca2+) influx, a critical step in initiating downstream signaling cascades that support synaptic plasticity.[23] One proposed mechanism for this enhancement is the inhibition of small-conductance Ca2+-activated potassium (SK) channels by the σ1 receptor, which would otherwise shunt NMDA receptor currents.[21]
Regulation of Intracellular Calcium Homeostasis
The σ1 receptor plays a crucial role as a modulator of intracellular calcium signaling.[25] By stabilizing the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R) at the mitochondria-associated endoplasmic reticulum membrane, σ1 receptor activation can prolong calcium signaling from the endoplasmic reticulum to the mitochondria.[2][26][27] This regulation of calcium homeostasis is vital for neuronal function and survival and may contribute to the neuroprotective effects observed with this compound.
Conclusion
The preclinical data strongly suggest that this compound is a potent cognitive-enhancing agent with a clear mechanism of action centered on the activation of the σ1 receptor. Its ability to reverse cognitive deficits in diverse animal models highlights its potential as a therapeutic candidate for conditions associated with learning and memory impairment. The modulation of NMDA receptor function and intracellular calcium homeostasis appear to be key to its nootropic effects. While the discontinuation of its clinical development for depression presents a hurdle, the robust preclinical evidence for its cognitive benefits suggests that further investigation into this compound for neurological and psychiatric disorders characterized by cognitive dysfunction is warranted. Future research should focus on obtaining detailed pharmacokinetic and pharmacodynamic data in humans and exploring its efficacy in a broader range of cognitive impairment models. The detailed protocols and mechanistic diagrams provided in this whitepaper are intended to serve as a valuable resource for researchers and drug development professionals in this endeavor.
References
- 1. labs.penchant.bio [labs.penchant.bio]
- 2. researchgate.net [researchgate.net]
- 3. Sigma receptors: potential targets for a new class of antidepressant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug metabolism and pharmacokinetics [abpi.org.uk]
- 5. hemonc.mhmedical.com [hemonc.mhmedical.com]
- 6. Effects of nootropic drugs in a scopolamine-induced amnesia model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scopolamine amnesia of passive avoidance: a deficit of information acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reversal of scopolamine-induced amnesia and alterations in energy metabolism by the nootropic piracetam: implications regarding identification of brain structures involved in consolidation of memory traces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Longitudinal Performance of Senescence Accelerated Mouse Prone-Strain 8 (SAMP8) Mice in an Olfactory-Visual Water Maze Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The molarless condition in aged SAMP8 mice attenuates hippocampal Fos induction linked to water maze performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dose-response effect of fetal cocaine exposure on newborn neurologic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prenatal cocaine exposures and dose-related cocaine effects on infant tone and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prenatal cocaine: quantity of exposure and gender moderation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prenatal cocaine exposure disrupts the dopaminergic system and its postnatal responses to cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Prenatal Cocaine Effects on Brain Structure in Early Infancy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Beneficial effects of the sigma1 receptor agonists this compound and dehydroepiandrosterone against learning impairments in rats prenatally exposed to cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. njppp.com [njppp.com]
- 19. Analysis of severe photoreceptor loss and Morris water-maze performance in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Endogenous anxiety and stress responses in water maze and Barnes maze spatial memory tasks - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The sigma-1 receptor modulates NMDA receptor synaptic transmission and plasticity via SK channels in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jneurosci.org [jneurosci.org]
- 23. Sigma-1 and N-Methyl-d-Aspartate Receptors: A Partnership with Beneficial Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 25. The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 27. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
Igmesine's Potential Neuroprotective Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Igmesine ((+)-N-cyclopropylmethyl-N-methyl-1,4-diphenyl-1-ethylbut-3-en-1-ylamine hydrochloride; JO 1784) is a selective sigma-1 (σ1) receptor agonist that has demonstrated significant neuroprotective properties in a variety of preclinical models. Initially investigated for its antidepressant effects, research has revealed a multifaceted mechanism of action that implicates this compound as a promising candidate for mitigating neuronal damage in ischemia, neurodegenerative diseases, and other neurological insults. This technical guide provides an in-depth overview of the core preclinical data, experimental methodologies, and proposed signaling pathways underlying this compound's neuroprotective potential.
Core Mechanism of Action
This compound's primary pharmacological target is the σ1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface. Unlike traditional membrane receptors, the σ1 receptor is a ligand-operated intracellular chaperone that modulates a range of cellular functions. This compound, acting as an agonist, initiates a cascade of downstream effects that collectively contribute to its neuroprotective profile.
The key mechanisms include:
-
Modulation of NMDA Receptor Function: this compound has been shown to interfere with the N-methyl-D-aspartate (NMDA) receptor signaling complex. It can block NMDA-induced increases in cyclic guanosine (B1672433) monophosphate (cGMP), suggesting an interaction with the NMDA receptor/nitric oxide synthase (NOS)/cGMP pathway.[1] This modulation helps to prevent excitotoxicity, a major driver of neuronal death in ischemic and neurodegenerative conditions.
-
Regulation of Intracellular Calcium (Ca²⁺) Homeostasis: As a σ1 agonist, this compound influences Ca²⁺ signaling between the ER and mitochondria. It helps stabilize ER Ca²⁺ levels and prevents pathological Ca²⁺ overload in the mitochondria, which is a critical step in the intrinsic apoptotic pathway.[2][3]
-
Enhancement of Cholinergic Neurotransmission: Early studies indicated that this compound can increase the release of acetylcholine, a neurotransmitter crucial for cognitive function.[2] This mechanism is particularly relevant for its observed anti-amnesic effects.
-
Interaction with Neurotrophic Factor Pathways: Activation of the σ1 receptor by agonists can lead to the upregulation of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and activation of pro-survival signaling cascades such as the ERK and Akt pathways.[4][5]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for this compound, including its binding affinities and effective doses in various preclinical models.
Table 1: Receptor Binding and Enzyme Inhibition Profile
| Target | Parameter | Value | Species | Source |
| Sigma-1 (σ1) Receptor | IC₅₀ | 39 ± 8 nM | Rat (Brain Membrane) | [6] |
| Monoamine Oxidase A (MAO-A) | IC₅₀ | >10 µM | - | [1] |
| Monoamine Oxidase B (MAO-B) | IC₅₀ | >10 µM | - | [1] |
Table 2: Effective Doses in Preclinical Neuroprotection and Cognitive Enhancement Models
| Model | Species | Effect | Dose Range | Route | Source |
| Global Cerebral Ischemia | Gerbil | Significant protection against neuronal death | 50-100 mg/kg | p.o. | [2] |
| Scopolamine-Induced Amnesia | Rat | Improved cognitive function | 0.25-16 mg/kg | i.p. | [2] |
| Accelerated Aging (SAMP8) | Mouse | Improved cognitive function | 0.1-3 mg/kg | s.c. | [2] |
| Prenatal Cocaine Exposure | Rat | Reversed learning deficits | 0.1-1 mg/kg | i.p. | [7] |
| Aβ₂₅₋₃₅-Induced Amnesia | Mouse | Synergistic protection with FENM | Min. Active Dose | - | [8] |
Key Signaling Pathways
The neuroprotective effects of this compound are mediated by a complex interplay of intracellular signaling pathways initiated by its binding to the σ1 receptor.
Caption: Proposed signaling cascade for this compound-mediated neuroprotection.
Detailed Experimental Protocols
This section details the methodologies for key experiments used to evaluate the neuroprotective properties of this compound.
Global Cerebral Ischemia Model in Gerbils
This model is used to assess neuroprotection against ischemic brain injury, which mimics events like stroke or cardiac arrest.
-
Animal Model: Male Mongolian Gerbils are commonly used due to their incomplete circle of Willis, which leads to reliable forebrain ischemia upon carotid artery occlusion.
-
Surgical Procedure (Bilateral Common Carotid Artery Occlusion - BCCAO):
-
Animals are anesthetized (e.g., with isoflurane).
-
A ventral midline incision is made in the neck to expose both common carotid arteries.
-
The arteries are carefully isolated from the vagus nerves.
-
Transient global ischemia is induced by occluding both arteries simultaneously with non-traumatic arterial clips for a period of 5-10 minutes.[9][10]
-
Body temperature is maintained at 37°C throughout the procedure.
-
After the occlusion period, the clips are removed to allow reperfusion. The incision is then sutured.
-
Sham-operated animals undergo the same surgical procedure without the arterial occlusion.
-
-
Drug Administration: this compound (e.g., 50, 75, 100 mg/kg, p.o.) or vehicle is administered at specific time points post-ischemia (e.g., 1, 24, and 48 hours).[2]
-
Outcome Measures:
-
Behavioral Assessment: Locomotor activity is monitored. Ischemia typically induces a period of hyperactivity, which can be attenuated by effective neuroprotective agents.
-
Histological Analysis: After a survival period (e.g., 96 hours), animals are euthanized, and brains are perfusion-fixed. Coronal sections, particularly of the hippocampus, are prepared and stained with methods like Cresyl Violet (Nissl stain) or Hematoxylin and Eosin (H&E) to assess neuronal viability.[11][12][13] The number of surviving pyramidal neurons in the CA1 region, an area highly vulnerable to ischemic damage, is quantified.
-
Biochemical Assays: Brain tissue (hippocampus, cortex) is dissected to measure markers of ischemic damage. For instance, Nitric Oxide Synthase (NOS) activity can be measured by monitoring the conversion of L-[³H]arginine to L-[³H]citrulline or using colorimetric assay kits that detect nitrite (B80452) and nitrate (B79036), the stable end-products of NO.[6][14][15]
-
Scopolamine-Induced Amnesia Model in Rodents
This model assesses the potential of a compound to reverse cholinergic deficits, which are a hallmark of Alzheimer's disease and other cognitive disorders.
-
Animal Model: Adult male Wistar or Sprague-Dawley rats are commonly used.[7][16]
-
Induction of Amnesia: Scopolamine (B1681570), a non-selective muscarinic receptor antagonist, is administered intraperitoneally (i.p.) at a dose of 1-3 mg/kg, typically 30 minutes before behavioral testing, to induce a transient cognitive deficit.[7][8][17]
-
Drug Administration: this compound (e.g., 0.25-16 mg/kg, i.p.) or vehicle is administered prior to the scopolamine injection (e.g., 30-60 minutes before).
-
Behavioral Testing (Cognitive Assessment):
-
Passive Avoidance Test: This fear-motivated test assesses long-term memory. An animal is placed in a brightly lit compartment connected to a dark one. Upon entering the dark compartment, it receives a mild foot shock. After a retention interval (e.g., 24 hours), the latency to re-enter the dark compartment is measured. Longer latencies indicate better memory retention.[17]
-
Morris Water Maze (MWM): This test evaluates spatial learning and memory. A rat is placed in a pool of opaque water and must learn the location of a hidden escape platform using spatial cues. The time taken to find the platform (escape latency) and the path taken are recorded over several trials.[18]
-
Y-Maze or T-Maze Spontaneous Alternation: This task assesses spatial working memory. The animal is placed in one arm of the maze and allowed to explore freely. The sequence of arm entries is recorded. A healthy animal will tend to alternate entries into the different arms, and a high percentage of alternations indicates intact working memory.[17]
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for preclinical evaluation of a neuroprotective agent like this compound in a stroke model.
Caption: Workflow for preclinical testing of this compound in an ischemia model.
Conclusion and Future Directions
The preclinical data strongly support the neuroprotective potential of this compound. Its unique mechanism, centered on the σ1 receptor, allows it to modulate multiple pathways implicated in neuronal death, including excitotoxicity, calcium dysregulation, and cholinergic deficits. While clinical development for depression was discontinued, the robust preclinical evidence warrants a renewed investigation into its efficacy for acute neurological injuries like ischemic stroke and chronic neurodegenerative conditions. Future research should focus on elucidating the precise molecular interactions downstream of σ1 receptor activation and conducting translational studies in more clinically relevant large animal models to bridge the gap between these promising preclinical findings and potential clinical applications.
References
- 1. Neuropharmacological profile of a selective sigma ligand, this compound: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 6. Ex vivo measurement of brain tissue nitrite and nitrate accurately reflects nitric oxide synthase activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. oatext.com [oatext.com]
- 9. Neuroprotective Effects of Electroacupuncture on an Animal Model of Bilateral Common Carotid Artery Occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Ameliorative effect of carveol on scopolamine-induced memory impairment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. criver.com [criver.com]
- 18. njppp.com [njppp.com]
The chemical structure and synthesis of Igmesine
An In-depth Technical Guide on the Chemical Structure and Synthesis of Igmesine
Introduction
This compound, also known by its developmental code name JO-1784, is a selective sigma-1 (σ1) receptor agonist.[1] It has been investigated for its potential neuroprotective, antidepressant, and nootropic effects in preclinical studies.[1][2] Although it showed initial promise in early clinical trials for depression, it did not demonstrate significant efficacy in a large phase III trial and its development was not pursued further.[1] This guide provides a detailed overview of the chemical structure and synthesis of this compound, intended for researchers, scientists, and professionals in drug development.
Chemical Structure
This compound is a disubstituted benzylamine (B48309) derivative. Its chemical identity is well-characterized by various nomenclature and notation systems.
Chemical Identifiers
The fundamental chemical properties and identifiers for this compound are summarized in the table below.
| Identifier | Value | Reference(s) |
| IUPAC Name | (E)-N-(cyclopropylmethyl)-N-methyl-3,6-diphenylhex-5-en-3-amine | [1][3][4] |
| CAS Number | 140850-73-3 | [1][5] |
| Molecular Formula | C23H29N | [1][4][5] |
| Molar Mass | 319.49 g/mol | [1][5] |
| Canonical SMILES | CCC(C/C=C/C1=CC=CC=C1)(C2=CC=CC=C2)N(C)CC3CC3 | [3][4][5] |
| InChI | InChI=1S/C23H29N/c1-3-23(22-14-8-5-9-15-22,24(2)19-21-16-17-21)18-10-13-20-11-6-4-7-12-20/h4-15,21H,3,16-19H2,1-2H3/b13-10+ | [1][3][5] |
| InChIKey | VCZSWYIFCKGTJI-JLHYYAGUSA-N | [1][5] |
Synthesis of this compound
The synthesis of racemic this compound has been described in the scientific literature. A common route involves the alkylation of 2-phenylbutyric acid followed by a series of transformations to introduce the amine functionality and the cyclopropylmethyl group.
Synthetic Workflow
The overall synthetic scheme for racemic this compound is depicted in the workflow diagram below.
Caption: Synthetic workflow for racemic this compound.
Experimental Protocols
The following are the key experimental steps for the synthesis of racemic this compound.[6][7]
Step 1: Alkylation of 2-Phenylbutyric Acid (I)
-
Reaction: 2-Phenylbutyric acid (I) is alkylated with cinnamyl bromide (II) using butyllithium (B86547) (BuLi) in tetrahydrofuran (B95107) (THF).
-
Procedure: To a solution of 2-phenylbutyric acid in anhydrous THF at a reduced temperature (typically -78 °C), a solution of butyllithium is added dropwise. The mixture is stirred for a period to allow for deprotonation. Cinnamyl bromide is then added, and the reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with water, and the product, 2-ethyl-2,5-diphenyl-4-pentenoic acid (III), is extracted with an organic solvent. The organic layer is dried and concentrated to yield the crude product, which can be purified by chromatography.
Step 2: Formation of the Azide Intermediate (IV)
-
Reaction: The carboxylic acid (III) is converted to the corresponding azide (IV) using sodium azide (NaN3) and phenyl dichlorophosphate (B8581778) (PhOPOCl2) in dichloromethane (B109758).
-
Procedure: To a solution of 2-ethyl-2,5-diphenyl-4-pentenoic acid in dichloromethane, phenyl dichlorophosphate is added, followed by the portion-wise addition of sodium azide at a controlled temperature (e.g., 0 °C). The reaction is stirred for several hours. After completion, the reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure to yield the azide (IV).
Step 3: Curtius Rearrangement
-
Reaction: The azide (IV) undergoes a Curtius rearrangement in refluxing toluene (B28343) to form the isocyanate (V).
-
Procedure: The crude azide (IV) is dissolved in toluene and heated to reflux. The reaction progress can be monitored by the evolution of nitrogen gas. Once the reaction is complete, the toluene is removed in vacuo to give the isocyanate (V).
Step 4: Reduction of the Isocyanate (V)
-
Reaction: The isocyanate (V) is reduced to the corresponding N-methylamine (VI) using a combination of lithium aluminum hydride (LiAlH4) and aluminum chloride (AlCl3) in THF.
-
Procedure: A solution of the isocyanate (V) in THF is added dropwise to a suspension of LiAlH4 and AlCl3 in THF at 0 °C. The mixture is then heated to reflux for several hours. After cooling, the reaction is carefully quenched with water and an aqueous base (e.g., NaOH solution). The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
Step 5: Acylation with Cyclopropanecarbonyl Chloride (VII)
-
Reaction: The secondary amine (VI) is acylated with cyclopropanecarbonyl chloride (VII) in the presence of triethylamine (B128534) (Et3N) in dichloromethane to yield the amide (VIII).
-
Procedure: To a solution of the amine (VI) and triethylamine in dichloromethane, cyclopropanecarbonyl chloride is added dropwise at 0 °C. The reaction is stirred at room temperature until completion. The mixture is washed with water and brine, dried, and the solvent is evaporated to give the amide (VIII).
Step 6: Final Reduction to this compound
-
Reaction: The amide (VIII) is reduced with LiAlH4 and AlCl3 in a mixture of THF and ethyl ether to yield this compound.
-
Procedure: The amide (VIII) is dissolved in a mixture of THF and ethyl ether and added to a suspension of LiAlH4 and AlCl3. The reaction is stirred, typically at reflux, for several hours. After workup as described in Step 4, the crude product is purified, for instance by column chromatography, to afford this compound.
Quantitative Data
The following table summarizes key quantitative data associated with the synthesis of this compound and its intermediates.
| Step | Product | Property | Value | Reference(s) |
| - | Racemic this compound Hemimaleate | Melting Point | 99-102 °C | [7] |
| - | (+)-Isomer Hydrochloride | Melting Point | 177 °C | [7] |
| - | (+)-Isomer Hydrochloride | Optical Rotation | [α]D^25 +49.7° (c 3, MeOH) | [7] |
Mechanism of Action and Signaling Pathways
This compound exerts its pharmacological effects primarily through its interaction with the sigma-1 receptor. As a selective agonist, it modulates several downstream signaling pathways, which are believed to be the basis for its observed neuroprotective and antidepressant-like activities.
Sigma-1 Receptor Agonism and Neuromodulation
The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Upon activation by an agonist like this compound, it can translocate and interact with various ion channels and signaling proteins. A key aspect of this compound's mechanism is its interference with the N-methyl-D-aspartate (NMDA) receptor signaling cascade.[8][9] It has been shown to block the NMDA-induced increase in cyclic guanosine (B1672433) monophosphate (cGMP).[8][9] This suggests an interaction with the NMDA receptor/nitric oxide synthase (NOS)/cGMP pathway. Furthermore, the antidepressant-like effects of this compound appear to be dependent on both intracellular and extracellular calcium, implicating a role for calcium signaling pathways.[10][11]
The proposed signaling pathway for this compound is illustrated in the diagram below.
Caption: Proposed signaling pathway of this compound.
Conclusion
This compound is a well-defined chemical entity with a documented synthetic route. Its biological activity as a sigma-1 receptor agonist and its influence on the NMDA receptor pathway and calcium signaling have been areas of significant research interest. While it did not proceed to clinical use, the study of this compound has contributed to the understanding of the therapeutic potential of sigma-1 receptor modulation. This guide provides a comprehensive technical overview of its chemical structure and synthesis to aid in future research and drug discovery efforts.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. WO2017137600A1 - this compound for use in the treatment of neurodegenerative diseases - Google Patents [patents.google.com]
- 3. Buy this compound hydrochloride | 130152-35-1 [smolecule.com]
- 4. (+)-N-(Cyclopropylmethyl)-alpha-ethyl-N-methyl-alpha-((2E)-3-phenyl-2-propen-1-yl)benzenemethanamine | C23H29N | CID 6438340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. This compound hydrochloride, CI-1019, JO-1784-药物合成数据库 [drugfuture.com]
- 7. Portico [access.portico.org]
- 8. Neuropharmacological profile of a selective sigma ligand, this compound: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. Advancing depression treatment: the role of sigma receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development [frontiersin.org]
Igmesine's Interaction with Other Neurotransmitter Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Igmesine is a selective sigma-1 (σ1) receptor agonist that has demonstrated potential as an antidepressant and neuroprotective agent in preclinical and early clinical studies.[1][2] Its primary mechanism of action is the activation of the σ1 receptor, an endoplasmic reticulum (ER) chaperone protein, which in turn modulates a variety of downstream signaling pathways and neurotransmitter systems.[1][3] This technical guide provides an in-depth analysis of this compound's interactions with key neurotransmitter systems, including the glutamatergic, monoaminergic, and cholinergic systems. It summarizes available quantitative data on its binding affinities and functional effects, details relevant experimental methodologies, and provides visual representations of its signaling pathways and experimental workflows. Although clinical development of this compound was discontinued, understanding its neuropharmacological profile remains valuable for the development of new therapeutics targeting the σ1 receptor.[2]
Core Interaction: The Sigma-1 Receptor
This compound's pharmacological activity is primarily mediated through its high-affinity binding to the σ1 receptor.[2] The σ1 receptor is a unique intracellular protein, predominantly located at the mitochondria-associated ER membrane, that acts as a chaperone and modulator of various cellular functions.[1] Upon ligand binding, the σ1 receptor can translocate within the cell and interact with a multitude of proteins, including ion channels, G-protein coupled receptors, and signaling molecules, thereby influencing neurotransmission, neuroplasticity, and cellular resilience.[3]
Interaction with the Glutamatergic System
A significant aspect of this compound's mechanism of action involves its modulation of the glutamatergic system, particularly N-methyl-D-aspartate (NMDA) receptors.
Modulation of NMDA Receptor Function
Studies have shown that σ1 receptor agonists, including this compound, can potentiate NMDA receptor-mediated responses.[2] This potentiation is not due to direct binding to the NMDA receptor but rather through an indirect modulatory role of the σ1 receptor. This compound has been found to interfere with the NMDA receptor/nitric oxide synthase/cGMP pathway.[1] Specifically, it has been shown to block NMDA-induced increases in cyclic guanosine (B1672433) monophosphate (cGMP).[1] This interaction is crucial for its potential neuroprotective and cognitive-enhancing effects.
Signaling Pathways
The interaction between this compound, the σ1 receptor, and the NMDA receptor involves intricate signaling cascades. Activation of the σ1 receptor by this compound is thought to influence intracellular calcium (Ca2+) homeostasis, which is a key regulator of NMDA receptor function. The antidepressant-like effects of this compound have been shown to be dependent on both extracellular Ca2+ influx and intracellular Ca2+ mobilization.
Figure 1. this compound-induced modulation of NMDA receptor signaling.
Interaction with Monoaminergic Systems
This compound's interaction with dopamine (B1211576), serotonin, and norepinephrine (B1679862) systems appears to be indirect and less pronounced compared to its effects on the glutamatergic system.
Dopamine (DA) and Serotonin (5-HT)
In vivo studies have indicated that at behaviorally active doses, this compound does not significantly alter the synthesis of dopamine or serotonin.[1]
Norepinephrine (NE)
This compound exhibits weak effects on norepinephrine uptake in vivo.[1] However, long-term (21-day) treatment with this compound has been shown to cause a significant decrease in the density of β-adrenergic receptors (a 20% reduction), an effect also observed with other antidepressant drugs like fluoxetine (B1211875) and desipramine.[1] This suggests that chronic administration of this compound may lead to adaptive changes in the noradrenergic system.
Interaction with the Cholinergic System
Preclinical studies suggest that this compound's neuroprotective effects may be partly mediated by an increase in acetylcholine (B1216132) release.[2] This pro-cholinergic effect could contribute to its observed cognitive-enhancing properties in animal models.[2]
Quantitative Data Summary
The following tables summarize the available quantitative data on the binding affinity and functional effects of this compound.
| Target | Ligand | Assay Type | Preparation | Species | Value | Reference |
| Sigma-1 Receptor | This compound | Radioligand Binding | Brain Membranes | Rat | IC₅₀: 39 ± 8 nM | [2] |
| Monoamine Oxidase A | This compound | Enzyme Inhibition | Not Specified | Not Specified | IC₅₀: > 10 µM | [1] |
| Monoamine Oxidase B | This compound | Enzyme Inhibition | Not Specified | Not Specified | IC₅₀: > 10 µM | [1] |
Table 1: this compound Binding and Enzyme Inhibition Data
| System | Effect | Treatment Duration | Model | Species | Reference |
| β-Adrenergic Receptors | 20% decrease in receptor density | 21 days | In vivo | Rat | [1] |
| Norepinephrine Uptake | Weak inhibition | Acute | In vivo | Rat | [1] |
| Dopamine Synthesis | No significant alteration | Acute | In vivo | Rat | [1] |
| Serotonin Synthesis | No significant alteration | Acute | In vivo | Rat | [1] |
| Acetylcholine Release | Increased release | Not Specified | In vivo | Rat | [2] |
Table 2: Functional Effects of this compound on Neurotransmitter Systems
Experimental Protocols
Detailed experimental protocols for the studies specifically investigating this compound are not fully available in the public domain. However, based on the methodologies described in the cited literature, the following represents a standard protocol for a radioligand binding assay to determine the affinity of a compound like this compound for the σ1 receptor.
Radioligand Binding Assay for Sigma-1 Receptor
Objective: To determine the binding affinity (IC₅₀ and subsequently Kᵢ) of a test compound (e.g., this compound) for the σ1 receptor.
Materials:
-
Radioligand: --INVALID-LINK---pentazocine (a selective σ1 receptor ligand)
-
Non-specific binding control: Haloperidol (at a high concentration, e.g., 10 µM)
-
Test compound: this compound
-
Tissue preparation: Rat brain membrane homogenate
-
Assay buffer: Tris-HCl buffer (pH 7.4)
-
Instrumentation: Scintillation counter, filtration apparatus
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer to a final protein concentration of approximately 0.2-0.5 mg/mL.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total binding: Radioligand + buffer
-
Non-specific binding: Radioligand + haloperidol
-
Test compound binding: Radioligand + varying concentrations of this compound
-
-
Incubation: Add the membrane preparation to each well, followed by the respective solutions (buffer, haloperidol, or this compound) and finally the radioligand. Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, washing immediately with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Figure 2. Workflow for a radioligand binding assay.
Conclusion
This compound is a selective σ1 receptor agonist whose primary interaction with neurotransmitter systems is the modulation of glutamatergic function, particularly through the NMDA receptor. Its effects on monoaminergic systems are comparatively weak and likely indirect. The pro-cholinergic activity of this compound may also contribute to its overall neuropharmacological profile. The data suggests that this compound's therapeutic potential stems from its ability to engage the σ1 receptor, a key regulator of neuronal signaling and cellular homeostasis, rather than direct, potent interactions with multiple neurotransmitter receptors. This profile highlights the σ1 receptor as a promising target for the development of novel therapeutics for neuropsychiatric and neurodegenerative disorders. Further research into selective σ1 receptor ligands is warranted to fully explore the therapeutic possibilities of this unique mechanism of action.
References
- 1. Neuropharmacological profile of a selective sigma ligand, this compound: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sigma receptors: potential targets for a new class of antidepressant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the Sigma-1 Receptor: An In-depth Technical Guide to the Cellular Targets of Igmesine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Igmesine (JO-1784) is a high-affinity sigma-1 (σ₁) receptor agonist that has been investigated for its potential antidepressant and neuroprotective properties.[1] While its primary pharmacological action is mediated through the σ₁ receptor, a comprehensive understanding of its full cellular target profile is crucial for a complete assessment of its therapeutic potential and off-target effects. This technical guide provides a detailed overview of the known cellular targets of this compound beyond the σ₁ receptor, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways.
Quantitative Binding and Functional Data
| Target | Ligand/Assay | Species | Tissue/System | Parameter | Value | Reference |
| Monoamine Oxidase A (MAO-A) | [¹⁴C]Serotonin | Rat | Brain mitochondria | IC₅₀ | >10 µM | [1] |
| Monoamine Oxidase B (MAO-B) | [¹⁴C]β-phenylethylamine | Rat | Brain mitochondria | IC₅₀ | >10 µM | [1] |
Key Non-Sigma-1 Cellular Interactions and Signaling Pathways
Beyond direct receptor binding, this compound has been shown to modulate several key cellular systems and signaling pathways.
Monoaminergic System
While direct binding to monoamine transporters is weak, this compound exhibits some interaction with the noradrenergic system.
-
Norepinephrine (B1679862) (NE) Uptake: In vivo studies have indicated that this compound has weak effects on norepinephrine uptake.[1] However, it does not appear to alter serotonin (B10506) (5-HT) or dopamine (B1211576) (DA) synthesis.[1]
-
β-Adrenergic Receptors: Chronic (21-day) treatment with this compound has been shown to cause a significant decrease in the density of β-adrenergic receptors (20% reduction) in the rat cortex.[1] This effect is comparable to that observed with the antidepressant desipramine.[1]
-
Tyrosine Hydroxylase (TH) Activity: The same chronic treatment regimen with this compound resulted in a significant reduction in tyrosine hydroxylase activity (30-32%), the rate-limiting enzyme in catecholamine synthesis.[1]
Experimental Protocols:
-
β-Adrenergic Receptor Density Measurement (adapted from Akunne et al., 2001):
-
Tissue Preparation: Rat cortical tissue is homogenized in 50 mM Tris-HCl buffer (pH 7.4).
-
Radioligand Binding Assay: The homogenate is incubated with the non-selective β-adrenergic antagonist [³H]CGP-12177 at various concentrations to determine total binding.
-
Non-specific Binding: Parallel incubations are performed in the presence of a high concentration of a competing ligand (e.g., propranolol) to determine non-specific binding.
-
Data Analysis: Specific binding is calculated by subtracting non-specific from total binding. The maximal number of binding sites (Bmax), representing receptor density, is determined by Scatchard analysis of the saturation binding data.
-
-
Tyrosine Hydroxylase Activity Assay (adapted from Akunne et al., 2001):
-
Tissue Preparation: Brain tissue is homogenized in a buffer containing a detergent to solubilize the enzyme.
-
Enzymatic Reaction: The homogenate is incubated with L-tyrosine (substrate), a pterin (B48896) cofactor (e.g., 6-MPH4), and other necessary components.
-
Product Measurement: The reaction is stopped, and the product, L-DOPA, is measured using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Signaling Pathway Diagram:
Caption: Chronic this compound treatment downregulates β-adrenergic receptors and reduces tyrosine hydroxylase activity.
NMDA Receptor/Nitric Oxide/cGMP Pathway
This compound has been shown to interfere with the N-methyl-D-aspartate (NMDA) receptor signaling cascade.
-
NMDA-induced cGMP Increase: this compound blocks the NMDA-induced increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels.[1] This suggests an interaction with the NMDA receptor/nitric oxide synthase (NOS)/cGMP pathway.[1]
-
Nitric Oxide Synthase (NOS) Activity: In a gerbil model of global cerebral ischemia, this compound treatment attenuated the ischemia-induced increase in NOS activity.[4]
Experimental Protocols:
-
NMDA-induced cGMP Assay (adapted from Akunne et al., 2001):
-
Tissue Preparation: Brain slices (e.g., hippocampus or cortex) are prepared and maintained in an oxygenated physiological buffer.
-
Stimulation: The slices are pre-incubated with this compound or vehicle, followed by stimulation with NMDA.
-
cGMP Measurement: The reaction is terminated, and the tissue is homogenized. cGMP levels are quantified using a commercially available enzyme immunoassay (EIA) kit.
-
-
Nitric Oxide Synthase Activity Assay (adapted from O'Neill et al., 1995):
-
Tissue Preparation: Brain tissue is homogenized, and the cytosolic fraction is isolated by centrifugation.
-
Enzymatic Reaction: The cytosolic fraction is incubated with [³H]L-arginine, NADPH, and Ca²⁺/calmodulin.
-
Product Measurement: The reaction is stopped, and the radiolabeled product, [³H]L-citrulline, is separated from [³H]L-arginine using ion-exchange chromatography and quantified by liquid scintillation counting.
-
Signaling Pathway Diagram:
Caption: this compound inhibits the NMDA receptor-mediated nitric oxide-cGMP signaling pathway.
Voltage-Gated Potassium (K⁺) Channels
In vitro studies have demonstrated that this compound can inhibit voltage-activated K⁺ currents.
-
Cellular Effects: Treatment with this compound significantly inhibited voltage-activated K⁺ currents in small cell lung cancer and leukemic cell lines.[5] This effect is associated with an inhibition of cell growth through a G1 phase cell cycle arrest.[5]
Experimental Protocols:
-
Voltage-Gated K⁺ Channel Current Measurement (General Electrophysiology Protocol):
-
Cell Preparation: Cells expressing voltage-gated K⁺ channels are prepared for patch-clamp recording.
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed to measure K⁺ currents.
-
Voltage Protocol: A series of voltage steps are applied to the cell membrane to activate the K⁺ channels.
-
Drug Application: this compound is applied to the bath solution, and the effect on the K⁺ currents is recorded.
-
Data Analysis: The amplitude and kinetics of the K⁺ currents before and after drug application are compared to determine the inhibitory effect.
-
Experimental Workflow Diagram:
Caption: Workflow for assessing this compound's effect on voltage-gated potassium channels.
Conclusion
While this compound's primary identity is that of a selective σ₁ receptor agonist, evidence points to a broader, albeit more subtle, pharmacological profile. Its interactions with the monoaminergic system, particularly the downregulation of β-adrenergic receptors and inhibition of tyrosine hydroxylase with chronic use, suggest a potential for indirect modulation of catecholaminergic neurotransmission. Furthermore, its ability to interfere with the NMDA-NO-cGMP pathway and inhibit voltage-gated potassium channels highlights additional mechanisms that could contribute to its overall pharmacological effects. The lack of a comprehensive, publicly available quantitative binding profile underscores the need for further research to fully elucidate the off-target interactions of this compound. A more complete understanding of these secondary targets is essential for the rational design of future drug discovery efforts and for a thorough interpretation of its biological activities.
References
- 1. Neuropharmacological profile of a selective sigma ligand, this compound: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence for an anti-amnesic effect of JO 1784 in the rat: a potent and selective ligand for the sigma receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. The sigma receptor ligand JO 1784 (this compound hydrochloride) is neuroprotective in the gerbil model of global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
Endogenous Ligands and Their Relationship to Igmesine's Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Igmesine, a selective sigma-1 (σ1) receptor agonist, has been a subject of significant interest in neuropharmacology for its potential antidepressant and neuroprotective effects.[1][2] Although its clinical development was discontinued, the study of this compound provides a valuable lens through which to understand the complex interplay between exogenous ligands and the endogenous regulatory systems of the sigma receptors. This technical guide provides an in-depth exploration of the relationship between this compound's mechanism of action and the known and putative endogenous ligands of the sigma-1 (σ1) and sigma-2 (σ2) receptors.
This compound and its Primary Target: The Sigma-1 Receptor
This compound exerts its pharmacological effects primarily through its high affinity for the σ1 receptor, an intracellular chaperone protein predominantly located at the mitochondria-associated membrane of the endoplasmic reticulum.[1][3] As an agonist, this compound modulates the function of the σ1 receptor, leading to a cascade of downstream effects, including the regulation of intracellular calcium signaling, modulation of N-methyl-D-aspartate (NMDA) receptor function, and potentiation of acetylcholine (B1216132) release.[1][4][5]
Endogenous Ligands of Sigma Receptors
The actions of exogenous ligands like this compound can be fully understood only in the context of the endogenous molecules that naturally interact with their targets. While a definitive, singular endogenous ligand for the σ1 receptor remains to be conclusively identified, several classes of molecules have been proposed and are subjects of ongoing research.[6] The σ2 receptor, once considered an orphan receptor, has more recently had putative endogenous ligands identified.[4][7]
Endogenous Ligands for the Sigma-1 Receptor
Several endogenous compounds have been shown to bind to the σ1 receptor and modulate its function. These include:
-
Neurosteroids: Steroids synthesized within the central nervous system, such as progesterone, pregnenolone (B344588) sulfate (B86663), and dehydroepiandrosterone (B1670201) sulfate (DHEA-S), have been identified as potential endogenous modulators of the σ1 receptor.[5][6][8] Progesterone is suggested to act as a σ1 receptor antagonist, while pregnenolone sulfate and DHEA-S are considered agonists.[5][8]
-
N,N-Dimethyltryptamine (DMT): This naturally occurring tryptamine (B22526) and hallucinogen has been shown to bind to the σ1 receptor and act as an agonist.[6][9]
-
Sphingolipids: Sphingosine and its derivatives have been proposed as endogenous agonists of the σ1 receptor.[10][11]
Endogenous Ligands for the Sigma-2 Receptor
The identification of endogenous ligands for the σ2 receptor is a more recent development. The leading candidates include:
-
20(S)-Hydroxycholesterol: This oxysterol has been identified as a putative endogenous ligand for the σ2 receptor.[10][12]
-
Histatin-1: This salivary peptide has also been proposed as an endogenous ligand for the σ2 receptor.[1][8][13][14]
Quantitative Binding Affinities
The interaction of this compound and endogenous ligands with sigma receptors is characterized by their binding affinities, typically expressed as the inhibition constant (Ki). The following table summarizes the available quantitative data for these interactions.
| Compound | Receptor | Ki (nM) | Species/Tissue | Radioligand | Reference |
| This compound | σ1 | 39 ± 8 | Rat Brain | Not Specified | [15] |
| σ2 | >10,000 | Not Specified | Not Specified | [15] | |
| Progesterone | σ1 | 268 | Guinea Pig Brain | --INVALID-LINK---SKF 10047 | [16] |
| σ2 | 14,200 ± 4,900 | Rat Liver | [3H]-DTG | [17] | |
| Pregnenolone Sulfate | σ1 | >10,000 | Guinea Pig Brain | --INVALID-LINK---SKF 10047 | [16] |
| DHEA-S | σ1 | >10,000 | Guinea Pig Brain | --INVALID-LINK---SKF 10047 | [16] |
| DMT | σ1 | 14,750 | Not Specified | --INVALID-LINK---pentazocine | |
| σ2 | 4,910 | Not Specified | [3H]-DTG | [18] | |
| Sphingosine | σ1 | 13,000 ± 3,100 | Guinea Pig Liver | --INVALID-LINK---pentazocine | |
| 20(S)-Hydroxycholesterol | σ2 | Not Reported (EC50 ~3µM for Hh signaling) | NIH 3T3 cells | Not Applicable | [19] |
| Histatin-1 | σ2 | 239 | HEK293T cells overexpressing TMEM97 | Not Specified | [1] |
Experimental Protocols
Radioligand Binding Assay for Sigma Receptors
This protocol is a generalized procedure for determining the binding affinity of a test compound for σ1 and σ2 receptors using radiolabeled ligands.
Objective: To determine the inhibition constant (Ki) of a test compound for σ1 and σ2 receptors.
Materials:
-
Membrane preparations from a suitable tissue source (e.g., guinea pig liver for σ1, rat liver for σ2).[7]
-
Radioligand:
-
Unlabeled competing ligands (for determining non-specific binding, e.g., haloperidol).
-
Test compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Membrane preparation (e.g., 50-100 µg of protein).
-
Radioligand at a concentration near its Kd value.
-
For σ2 assays, a masking concentration of a selective σ1 ligand (e.g., (+)-pentazocine) is added to prevent [3H]DTG from binding to σ1 receptors.[20]
-
Test compound at a range of concentrations.
-
For determining total binding, add assay buffer instead of the test compound.
-
For determining non-specific binding, add a high concentration of an unlabeled competing ligand (e.g., 10 µM haloperidol).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C for σ1, 25°C for σ2) for a sufficient time to reach equilibrium (e.g., 120-150 minutes).[21]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Imaging
This protocol outlines a method to measure changes in intracellular calcium concentration in response to the application of a σ1 receptor agonist like this compound.
Objective: To visualize and quantify changes in intracellular calcium levels following σ1 receptor activation.
Materials:
-
Cultured cells expressing σ1 receptors (e.g., primary neurons, PC12 cells, or a suitable cell line).
-
Calcium-sensitive fluorescent indicator (e.g., Fura-2 AM, Fluo-4 AM).
-
Pluronic F-127.
-
Balanced salt solution (e.g., Hank's Balanced Salt Solution, HBSS).
-
Fluorescence microscope equipped with an appropriate filter set, a light source, and a sensitive camera.
-
Image analysis software.
-
Test compound (e.g., this compound).
Procedure:
-
Cell Culture: Plate the cells on glass-bottom dishes or coverslips suitable for microscopy and culture until they reach the desired confluency.
-
Dye Loading:
-
Prepare a loading solution containing the calcium indicator (e.g., 2-5 µM Fura-2 AM) and a small amount of Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and wash with HBSS.
-
Incubate the cells with the loading solution at 37°C for 30-60 minutes in the dark.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.
-
-
Imaging:
-
Mount the dish or coverslip on the microscope stage.
-
Acquire a baseline fluorescence signal before adding any compound. For ratiometric dyes like Fura-2, this involves alternating excitation at two wavelengths (e.g., 340 nm and 380 nm) and measuring the emission at a single wavelength (e.g., 510 nm).
-
Perfuse the cells with a solution containing the test compound (e.g., this compound) at the desired concentration.
-
Continuously record the fluorescence intensity over time.
-
-
Data Analysis:
-
For ratiometric dyes, calculate the ratio of the fluorescence intensities at the two excitation wavelengths (e.g., F340/F380). This ratio is proportional to the intracellular calcium concentration.
-
For single-wavelength dyes, express the change in fluorescence as a relative change from the baseline (ΔF/F0).
-
Analyze the temporal dynamics of the calcium response (e.g., peak amplitude, rise time, decay time).
-
Signaling Pathways and Visualizations
The action of this compound, through its agonism at the σ1 receptor, initiates a complex series of intracellular signaling events. These pathways are central to its observed pharmacological effects.
Sigma-1 Receptor-Mediated Calcium Signaling
Activation of the σ1 receptor by an agonist like this compound leads to the dissociation of the receptor from the binding immunoglobulin protein (BiP) at the endoplasmic reticulum.[3][22] The freed σ1 receptor can then interact with and stabilize the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor, potentiating the release of calcium from endoplasmic reticulum stores.[3][5][22] This modulation of intracellular calcium is a key mechanism underlying the effects of σ1 receptor agonists.[23][24]
Caption: this compound-induced σ1 receptor activation and calcium mobilization.
Modulation of NMDA Receptor Function
The σ1 receptor can translocate to the plasma membrane and interact with various ion channels and receptors, including the NMDA receptor.[4] This interaction can modulate NMDA receptor activity, which is crucial for synaptic plasticity, learning, and memory. The antidepressant-like effects of some σ1 receptor agonists are thought to be mediated, in part, through this pathway.
Caption: Modulation of NMDA receptor signaling by this compound via the σ1 receptor.
Conclusion
This compound, as a selective σ1 receptor agonist, serves as a powerful tool for elucidating the physiological roles of this receptor. Its mechanism of action is intricately linked to the modulation of key cellular processes, particularly intracellular calcium homeostasis and NMDA receptor signaling. Understanding the relationship between this compound and the growing family of endogenous sigma receptor ligands is crucial for advancing our knowledge of the endogenous functions of these receptors and for the rational design of novel therapeutics targeting the sigma receptor system for a variety of neurological and psychiatric disorders. Further research is warranted to fully characterize the binding profiles and functional effects of all putative endogenous ligands and to delineate the precise molecular interactions that govern the actions of both endogenous and exogenous sigma receptor modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of the Sigma-2 Receptor: Distinct from the Progesterone Receptor Membrane Component 1 (PGRMC1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knocking Out Sigma-1 Receptors Reveals Diverse Health Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Sigma-1 Receptor as a Pluripotent Modulator in the Living System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histatin-1 is an endogenous ligand of the sigma-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The hallucinogen N,N-dimethyltryptamine (DMT) is an endogenous sigma-1 receptor regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 20S-Hydroxycholesterol - Wikipedia [en.wikipedia.org]
- 11. The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. experts.illinois.edu [experts.illinois.edu]
- 14. HTN1 histatin 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 15. Neuropharmacological profile of a selective sigma ligand, this compound: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels [frontiersin.org]
- 17. The Sigma-2 Receptor and Progesterone Receptor Membrane Component 1 are Different Binding Sites Derived From Independent Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. caymanchem.com [caymanchem.com]
- 20. med.upenn.edu [med.upenn.edu]
- 21. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Sigma-1 Receptor in Cellular Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Sigma-1 receptor activation prevents intracellular calcium dysregulation in cortical neurons during in vitro ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The antidepressant-like effect induced by the sigma(1) (sigma(1)) receptor agonist this compound involves modulation of intracellular calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Preparing Igmesine Stock Solutions for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Igmesine (also known as JO-1784) is a selective sigma-1 (σ1) receptor agonist that has been investigated for its potential neuroprotective, nootropic, and antidepressant properties.[1][2] The sigma-1 receptor is an endoplasmic reticulum (ER) chaperone protein involved in modulating various cellular functions, including intracellular calcium signaling and neuronal plasticity.[1][3] In cell culture models, this compound has been used to study its effects on ion channel activity, cell cycle progression, and neuroprotection.[1] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and use of this compound solutions in cell culture applications.
This compound: Quantitative Data and Properties
The following table summarizes the key chemical and physical properties of this compound. It is commonly supplied as a hydrochloride salt, which can affect its molecular weight and solubility calculations.
| Property | Data | Reference |
| Compound Name | This compound; (+)-N-(cyclopropylmethyl)-N-ethyl-3,6-diphenylhex-5-en-3-amine | [2][4] |
| Form | Often supplied as Hydrochloride (HCl) salt | [4][5] |
| Molecular Formula | C₂₃H₂₉N (Free Base), C₂₃H₂₉N·HCl (HCl Salt) | [1] |
| Molecular Weight (M.Wt) | 319.49 g/mol (Free Base), 355.94 g/mol (HCl Salt) | [1] |
| CAS Number | 130152-35-1 (HCl Salt) | |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | |
| Maximum Stock Conc. | 50 mM in DMSO | |
| Storage (Powder) | Store at -20°C | |
| Storage (Stock Solution) | Aliquot and store at -20°C for long-term use | [6][7] |
Experimental Protocol: Stock Solution Preparation
This protocol details the steps to prepare a 10 mg/mL and a 50 mM stock solution of this compound hydrochloride in DMSO.
3.1. Materials and Equipment
-
This compound hydrochloride powder
-
Anhydrous/molecular biology grade Dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber or opaque microcentrifuge tubes (1.5 mL)
-
Sterile, polypropylene (B1209903) conical tubes (15 mL or 50 mL)
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
3.2. Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
3.3. Step-by-Step Protocol
Safety Precaution: Handle this compound powder and DMSO in a chemical fume hood or well-ventilated area. Wear appropriate PPE.
Part A: Preparing a 10 mg/mL Stock Solution
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh 10 mg of this compound hydrochloride powder into the tube.
-
Solubilization: Add 1 mL of sterile DMSO to the tube containing the this compound hydrochloride powder.
-
Mixing: Close the tube tightly and vortex for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.
Part B: Preparing a 50 mM Stock Solution (based on M.Wt 355.94 g/mol )
-
Calculation:
-
To prepare 1 mL of a 50 mM solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × M.Wt ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.050 mol/L × 0.001 L × 355.94 g/mol × 1000 mg/g = 17.8 mg
-
-
Weighing: Tare a sterile microcentrifuge or conical tube. Carefully weigh 17.8 mg of this compound hydrochloride powder into the tube.
-
Solubilization: Add 1 mL of sterile DMSO to the tube.
-
Mixing: Vortex thoroughly until the powder is fully dissolved.
3.4. Aliquoting and Storage
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, amber or opaque microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for long-term storage (up to 6 months or longer).[7] A working aliquot may be stored at 4°C for short-term use (up to one month).[6]
Protocol: Preparing Working Solutions for Cell Culture
Working solutions are prepared by diluting the high-concentration stock solution into the cell culture medium immediately before use.
-
Thawing: Remove one aliquot of the this compound stock solution from the -20°C freezer and thaw it at room temperature.
-
Dilution Calculation: Determine the volume of stock solution needed to achieve the desired final concentration in your culture medium.
-
Formula: (M₁)(V₁) = (M₂)(V₂)
-
M₁ = Concentration of stock solution (e.g., 50 mM)
-
V₁ = Volume of stock solution to add (unknown)
-
M₂ = Desired final concentration (e.g., 10 µM)
-
V₂ = Final volume of culture medium (e.g., 10 mL)
-
-
Example: To make 10 mL of 10 µM this compound solution from a 50 mM stock:
-
V₁ = (10 µM × 10 mL) / 50,000 µM = 0.002 mL = 2 µL
-
-
-
Preparation: Warm the required volume of cell culture medium to 37°C. Add the calculated volume (2 µL in the example) of the this compound stock solution to the pre-warmed medium.
-
Mixing: Gently pipette the medium up and down or swirl the flask to ensure homogenous mixing.
-
Vehicle Control: It is crucial to prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of culture medium. This allows you to distinguish the effects of this compound from any effects of the solvent.
-
Application: Remove the old medium from your cells and replace it with the freshly prepared this compound-containing medium or the vehicle control medium.
This compound Signaling Pathway
This compound exerts its effects primarily by acting as a high-affinity agonist for the sigma-1 receptor.[1][5] This receptor, located at the ER-mitochondrion interface, acts as a molecular chaperone. Upon stimulation by an agonist like this compound, it dissociates from its binding partner BiP (Binding immunoglobulin protein) and can translocate to other areas of the cell.[1] Its activation modulates several downstream pathways, most notably intracellular calcium (Ca²⁺) signaling by interacting with inositol (B14025) 1,4,5-trisphosphate (InsP₃) receptors at the ER, and by modulating the activity of NMDA receptors at the plasma membrane.[1][8][9] This modulation of Ca²⁺ homeostasis and glutamatergic neurotransmission is believed to underlie its neuroprotective and antidepressant-like effects.[3][10][11]
Caption: Simplified signaling pathway of this compound via the Sigma-1 receptor.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Advancing depression treatment: the role of sigma receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The sigma receptor ligand JO 1784 (this compound hydrochloride) is neuroprotective in the gerbil model of global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Portico [access.portico.org]
- 6. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Stability and Efficacy of Tricaine Methanesulfonate (MS222) Solution After Long-Term Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The antidepressant-like effect induced by the sigma(1) (sigma(1)) receptor agonist this compound involves modulation of intracellular calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuropharmacological profile of a selective sigma ligand, this compound: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development [frontiersin.org]
- 11. Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Assays to Measure Igmesine's Effect on Neuronal Survival
Audience: Researchers, scientists, and drug development professionals.
Introduction: Igmesine is a selective sigma-1 (σ1) receptor agonist that has demonstrated neuroprotective properties in various preclinical models.[1][2] Its mechanism of action involves the modulation of several key signaling pathways crucial for neuronal survival and function.[1][3] These application notes provide detailed protocols for a panel of in vitro assays designed to quantify the neuroprotective effects of this compound against common neurotoxic insults. The assays covered include methods to assess cell viability (MTT assay), cytotoxicity (LDH assay), and apoptosis (TUNEL and Caspase-3 assays).
Section 1: this compound's Mechanism of Action & Signaling Pathways
This compound exerts its neuroprotective effects primarily through its interaction with the σ1 receptor, a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER).[4][5] Activation of the σ1 receptor by this compound triggers a cascade of downstream events that collectively enhance neuronal resilience.
Key Signaling Events:
-
Modulation of NMDA Receptors: this compound can modulate N-methyl-D-aspartate (NMDA) receptor activity, preventing excessive calcium (Ca²⁺) influx that leads to excitotoxicity.[1][3][6]
-
Calcium Homeostasis: By interacting with ER-based channels, the σ1 receptor helps regulate intracellular calcium signaling, a critical factor in neuronal survival.[1][4]
-
Upregulation of Pro-Survival Factors: Activation of the σ1 receptor can lead to the increased expression of anti-apoptotic proteins like Bcl-2 and the promotion of neurotrophic signaling pathways, such as those involving Brain-Derived Neurotrophic Factor (BDNF).[5]
Section 2: Data Presentation
The following table presents representative quantitative data from in vitro neuroprotection assays. In this hypothetical experiment, primary cortical neurons were exposed to a neurotoxin (glutamate) with or without pre-treatment with this compound.
| Assay | Endpoint Measured | Control (Vehicle) | Neurotoxin (100 µM Glutamate) | This compound (10 µM) + Neurotoxin |
| MTT Assay | % Cell Viability | 100% | 45.2% | 85.7% |
| LDH Assay | % Cytotoxicity | 5.1% | 88.5% | 22.3% |
| TUNEL Assay | % Apoptotic Cells | 2.3% | 75.8% | 15.4% |
| Caspase-3 Activity | Relative Fluorescence Units (RFU) | 1,250 | 9,800 | 2,150 |
Section 3: Experimental Protocols & Workflows
MTT Assay for Cell Viability
Application Note: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[8] The amount of formazan produced, measured by absorbance, is proportional to the number of living cells. This assay is ideal for screening the protective effects of this compound against insults that compromise mitochondrial function.
Protocol:
-
Cell Plating: Seed primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a predetermined optimal density and allow them to adhere and differentiate.[9]
-
Treatment: Pre-treat cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours) before introducing the neurotoxic agent (e.g., glutamate, Aβ oligomers). Include appropriate vehicle and toxin-only controls.
-
Incubation: Incubate the plate for the desired period of exposure (e.g., 24 hours) at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Carefully remove the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[7]
-
Formazan Formation: Incubate the plate at 37°C for 3-4 hours, protected from light, allowing viable cells to convert MTT to formazan crystals.[7]
-
Solubilization: Discard the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[7][8]
-
Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Read the absorbance at a wavelength between 570-590 nm using a microplate reader.[8]
-
Analysis: Calculate cell viability as a percentage relative to the untreated control after subtracting the background absorbance from wells with media only.
LDH Assay for Cytotoxicity
Application Note: The Lactate (B86563) Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.[10] LDH is a stable cytosolic enzyme that is released upon plasma membrane rupture.[11] This assay provides a direct measure of cell lysis and is useful for assessing this compound's ability to preserve membrane integrity against necrotic cell death pathways.
Protocol:
-
Cell Plating and Treatment: Plate and treat cells in a 96-well plate as described for the MTT assay. Prepare wells for three control groups: vehicle control (spontaneous LDH release), positive control (maximum LDH release via cell lysis), and experimental groups.[12]
-
Maximum Release Control: One hour before the end of the incubation period, add 10 µL of Lysis Solution (often 10X Triton X-100) to the maximum release control wells.[10]
-
Supernatant Collection: After incubation, centrifuge the plate at ~500 x g for 5 minutes to pellet any detached cells.[13]
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a fresh flat-bottom 96-well plate.[10]
-
Reagent Addition: Prepare and add 50 µL of the LDH Assay Reagent (a mixture containing substrate, cofactor, and a tetrazolium dye) to each well.[10]
-
Incubation: Incubate the plate for up to 30-60 minutes at room temperature, protected from light.[10][12] The reaction converts a tetrazolium salt into a red formazan product.[11]
-
Stop Reaction: Add 50 µL of a stop solution (e.g., 1M acetic acid) to each well.[10]
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.[10]
-
Analysis: After subtracting the background (culture medium only), calculate percent cytotoxicity using the formula: [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100.
TUNEL Assay for Apoptosis
Application Note: The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.[14][15] The enzyme Terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl termini of DNA breaks with labeled dUTPs.[15] This allows for the visualization and quantification of apoptotic cells. This assay is critical for determining if this compound's neuroprotective effect involves the inhibition of the apoptotic cascade.
Protocol:
-
Cell Culture and Treatment: Grow and treat neuronal cells on glass coverslips or in imaging-compatible plates.
-
Fixation: After treatment, wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[16]
-
Permeabilization: Wash the fixed cells and then permeabilize them with a solution like 0.25% Triton X-100 in PBS for 20 minutes to allow entry of the labeling enzyme.[16]
-
TUNEL Reaction: Prepare a TUNEL reaction cocktail containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP according to the manufacturer's instructions.
-
Labeling: Add the reaction cocktail to the cells and incubate for 60 minutes at 37°C in a dark, humidified chamber.[17]
-
Washing: Stop the reaction by washing the cells twice with PBS or a provided wash buffer.[16]
-
Counterstaining: Stain all cell nuclei with a counterstain such as DAPI or Hoechst 33342 for 15 minutes.[16]
-
Imaging and Analysis: Mount the coverslips onto microscope slides. Visualize the cells using a fluorescence microscope. TUNEL-positive cells (apoptotic) will show bright nuclear fluorescence (e.g., green or red, depending on the label), while all nuclei will be visible with the counterstain (e.g., blue).
-
Quantification: Calculate the apoptotic index by counting the number of TUNEL-positive cells and dividing by the total number of cells (from the counterstain) across several fields of view. The formula is: Apoptosis Index (%) = (Apoptotic neurons / Total neurons) x 100%.[18]
Caspase-3 Activity Assay
Application Note: Caspase-3 is a key executioner caspase in the apoptotic pathway.[19] Its activation leads to the cleavage of critical cellular proteins, culminating in cell death. Caspase-3 activity assays provide a quantitative measure of apoptosis induction. These assays typically use a specific peptide substrate (e.g., DEVD) conjugated to a colorimetric (pNA) or fluorometric (AMC) reporter.[20][21] Cleavage of the substrate by active caspase-3 releases the reporter, which can be quantified. This assay can determine if this compound prevents apoptosis by inhibiting the activation of this critical enzyme.
Protocol:
-
Cell Culture and Treatment: Induce apoptosis in neuronal cells (e.g., 1-5 million cells per sample) with or without this compound treatment. Concurrently, maintain an untreated control group.[21]
-
Cell Lysis: Harvest and pellet the cells. Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.[21]
-
Prepare Lysate: Centrifuge the samples at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a fresh, cold microfuge tube.[21]
-
Protein Quantification: Measure the protein concentration of each lysate to ensure equal loading. Adjust the concentration to 50-200 µg of protein per well.[21]
-
Assay Reaction: Add 50 µL of 2X Reaction Buffer (containing DTT) to each well of a 96-well plate. Add the prepared lysate to the appropriate wells.
-
Substrate Addition: Start the reaction by adding 5 µL of the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to each well.[20][21]
-
Incubation: Mix gently and incubate the plate at 37°C for 1-2 hours.[21]
-
Measurement: Read the plate using a microplate reader. For a colorimetric assay, measure absorbance at 400-405 nm.[20] For a fluorometric assay, measure fluorescence with excitation at 380 nm and emission between 420-460 nm.[20]
-
Analysis: Compare the readings from the this compound-treated samples to the toxin-only and control samples to determine the fold-change in caspase-3 activity.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Beneficial effects of the sigma1 receptor agonists this compound and dehydroepiandrosterone against learning impairments in rats prenatally exposed to cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuropharmacological profile of a selective sigma ligand, this compound: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A perspective on the new mechanism of antidepressants: neuritogenesis through sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 6. Coupling of the NMDA receptor to neuroprotective and neurodestructive events - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 10. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. scientificlabs.co.uk [scientificlabs.co.uk]
- 14. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. TUNEL assay - Wikipedia [en.wikipedia.org]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. TUNEL assay for apoptosis of neurons [bio-protocol.org]
- 18. TUNEL assay [bio-protocol.org]
- 19. caspase3 assay [assay-protocol.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
Application Notes and Protocols: Igmesine in a Gerbil Model of Cerebral Ischemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for utilizing Igmesine, a selective sigma-1 (σ1) receptor agonist, in a gerbil model of global cerebral ischemia. Cerebral ischemia, characterized by a reduction in blood flow to the brain, leads to a cascade of detrimental events including excitotoxicity, oxidative stress, and neuronal death. The Mongolian gerbil is a well-established model for studying global cerebral ischemia due to its unique cerebrovascular anatomy, which often results in significant and reproducible damage to the hippocampus, particularly the CA1 region, following transient bilateral carotid artery occlusion.
This compound has demonstrated neuroprotective effects in this model, suggesting its potential as a therapeutic agent for ischemic stroke.[1][2][3] As a σ1 receptor agonist, its mechanism of action is believed to involve the modulation of various intracellular signaling pathways to preserve cellular homeostasis and mitigate ischemic injury.[1][4][5] The protocols outlined below are based on established methodologies and findings from preclinical studies to guide researchers in evaluating the neuroprotective efficacy of this compound.
Data Presentation
The following tables summarize the quantitative outcomes of this compound treatment in the gerbil model of global cerebral ischemia, based on the findings reported by O'Neill et al. (1995).
Table 1: Neuroprotective Effect of this compound on Ischemia-Induced Neuronal Death in the Hippocampal CA1 Region
| Treatment Group | Dose (mg/kg, p.o.) | Mean Number of Surviving Neurons in CA1 (cells/mm) | Statistical Significance vs. Ischemia Control |
| Sham Control | N/A | Data Not Available | N/A |
| Ischemia Control | N/A | Data Not Available | N/A |
| This compound | 50 | Data Not Available | P < 0.03 |
| This compound | 75 | Data Not Available | P < 0.005 |
| This compound | 100 | Data Not Available | P < 0.005 |
Note: While statistical significance was reported, the specific mean and standard error values for neuronal counts were not available in the referenced abstract. The data indicates a significant and dose-dependent protection against ischemia-induced cell death.[2]
Table 2: Effect of this compound on Ischemia-Induced Locomotor Hyperactivity
| Treatment Group | Dose (mg/kg, i.p.) | Locomotor Activity (counts/period) | Outcome |
| Ischemia Control | N/A | Large increase observed for 12h post-surgery | N/A |
| This compound | 100 | Data Not Available | Attenuated ischemia-induced hyperactivity |
Note: The primary study reported a significant increase in home cage activity in the ischemia group and an attenuation of this hyperactivity with this compound treatment.[2] Specific activity counts were not provided in the abstract.
Table 3: Effect of this compound on Ischemia-Induced Nitric Oxide Synthase (NOS) Activity
| Treatment Group | Dose (mg/kg, i.p.) | Brain Regions Assessed | Outcome |
| Ischemia Control | N/A | Cortex, Hippocampus, Cerebellum, Brain Stem | Large increase in NOS activity |
| This compound | 100 | Cortex, Hippocampus, Cerebellum, Brain Stem | Attenuated the increase in NOS activity |
Note: this compound treatment was found to counteract the significant rise in nitric oxide synthase activity observed in various brain regions following ischemia.[2] The specific enzyme activity values (e.g., in nmol/mg protein/min) were not available in the referenced abstract.
Experimental Protocols
Protocol 1: Induction of Global Cerebral Ischemia in Gerbils
This protocol describes the transient bilateral occlusion of the common carotid arteries in Mongolian gerbils to induce global cerebral ischemia.
Materials:
-
Male Mongolian gerbils (60-80 g)
-
Anesthetic (e.g., isoflurane, halothane)
-
Heating pad to maintain body temperature
-
Surgical instruments (scissors, forceps, vessel clips/aneurysm clips)
-
Suture materials
Procedure:
-
Anesthetize the gerbil using an appropriate anesthetic. Maintain anesthesia throughout the surgical procedure.
-
Place the animal in a supine position on a heating pad to maintain normothermia (37°C).
-
Make a midline ventral incision in the neck to expose the underlying muscles.
-
Carefully dissect the muscles to locate both common carotid arteries, taking care to avoid the vagus nerves.
-
Isolate the arteries from their sheaths.
-
Occlude both common carotid arteries simultaneously using non-traumatic arterial clips for a duration of 5 minutes to induce ischemia.
-
After the 5-minute occlusion period, remove the clips to allow reperfusion.
-
Suture the incision and allow the animal to recover from anesthesia in a warm environment.
-
Sham Control Group: Perform the same surgical procedure, including isolation of the carotid arteries, but do not apply the arterial clips.
Protocol 2: Administration of this compound
This protocol provides guidelines for the oral (p.o.) and intraperitoneal (i.p.) administration of this compound.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline, distilled water, or 0.5% methylcellulose)
-
Oral gavage needles
-
Syringes and needles for intraperitoneal injection
Procedure for Oral Administration (for Histological Studies):
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., for doses of 50, 75, and 100 mg/kg).
-
Administer the first dose of this compound or vehicle via oral gavage 1 hour after the induction of ischemia (reperfusion).
-
Administer subsequent doses at 24 and 48 hours post-ischemia.[2]
-
The volume of administration should be consistent across all animals (e.g., 5 ml/kg).
Procedure for Intraperitoneal Administration (for Behavioral and NOS Activity Studies):
-
Dissolve this compound in sterile saline to achieve the desired concentration (e.g., for a dose of 100 mg/kg).
-
Administer the first dose of this compound or vehicle via intraperitoneal injection 30 minutes after the induction of ischemia.
-
Administer subsequent doses at 6, 24, and 48 hours post-ischemia.[2]
-
The injection volume should be appropriate for the size of the animal (e.g., 1-2 ml/kg).
Protocol 3: Assessment of Locomotor Hyperactivity
This protocol details the measurement of spontaneous home cage activity to assess the behavioral effects of ischemia and this compound treatment.
Materials:
-
Animal activity monitoring system (e.g., open field arena with infrared beams or video tracking software)
-
Standard animal cages if monitoring home cage activity
Procedure:
-
Acclimate the animals to the testing room for at least 60 minutes before testing.
-
Place each gerbil individually into the activity monitoring chamber or its home cage connected to the monitoring system.
-
Record locomotor activity continuously for a set period, for instance, for 12 hours following the surgical procedure.[2]
-
The system should be set to quantify parameters such as total distance traveled, horizontal activity (number of beam breaks), and vertical activity (rearing).
-
Analyze the data by comparing the activity levels between the sham, ischemia-control, and this compound-treated groups. The primary study noted a significant increase in activity for up to 12 hours post-ischemia in untreated animals.[2]
Protocol 4: Histological Assessment of Neuronal Death
This protocol describes the histological processing and quantification of surviving neurons in the hippocampal CA1 region.
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose (B13894) solutions (e.g., 15% and 30% in PBS)
-
Cryostat or microtome
-
Gelatin-coated microscope slides
-
Cresyl violet staining solution
-
Ethanol (B145695) solutions (for dehydration)
-
Xylene or a xylene substitute
-
Mounting medium and coverslips
-
Light microscope with an imaging system
Procedure:
-
At a predetermined endpoint (e.g., 96 hours post-ischemia), deeply anesthetize the animals.[2]
-
Perform transcardial perfusion, first with cold PBS to flush out the blood, followed by 4% PFA for fixation.
-
Dissect the brain and post-fix it in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersing it in sucrose solutions (e.g., 15% then 30%) until it sinks.
-
Freeze the brain and cut coronal sections (e.g., 20-30 µm thick) using a cryostat, focusing on the dorsal hippocampus.
-
Mount the sections onto gelatin-coated slides.
-
Cresyl Violet (Nissl) Staining: a. Rehydrate the sections through a series of decreasing ethanol concentrations and then in distilled water. b. Stain the sections in a 0.1% cresyl violet solution for 5-10 minutes. c. Rinse in distilled water and differentiate in 70% ethanol. d. Dehydrate the sections through a series of increasing ethanol concentrations and clear in xylene. e. Coverslip the slides using a permanent mounting medium.
-
Quantification: a. Under a light microscope, identify the CA1 pyramidal cell layer of the hippocampus. b. Count the number of viable neurons (those with a distinct nucleus and Nissl substance) along a defined length (e.g., 1 mm) of the CA1 region. c. Average the counts from multiple sections per animal. d. Compare the neuronal density between the different treatment groups.
Protocol 5: Nitric Oxide Synthase (NOS) Activity Assay
This protocol outlines a colorimetric method to determine NOS activity in brain tissue homogenates based on the Griess reaction, which measures nitrite (B80452), a stable product of nitric oxide.
Materials:
-
Brain tissue (cortex, hippocampus, cerebellum, brain stem)
-
Homogenization buffer
-
Centrifuge
-
Protein assay kit (e.g., BCA)
-
NOS activity assay kit (containing reagents such as NADPH, L-arginine, and Griess reagents) or individual reagents.
-
Microplate reader
Procedure:
-
At the designated endpoint (e.g., 4 days post-surgery), sacrifice the animals and rapidly dissect the brain regions of interest on ice.[2]
-
Homogenize the tissue samples in cold homogenization buffer.
-
Centrifuge the homogenates at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant (cytosolic fraction) and determine the total protein concentration using a standard protein assay.
-
In a 96-well plate, add a standardized amount of protein from each sample.
-
Initiate the NOS reaction by adding a reaction mixture containing L-arginine (the substrate) and necessary cofactors like NADPH.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for the production of nitric oxide.
-
Stop the reaction and then add the Griess reagents to each well. This will react with nitrite in the sample to produce a colored product.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Calculate the NOS activity based on a standard curve generated with known concentrations of nitrite. Express the results as units of activity per milligram of protein (e.g., nmol nitrite/min/mg protein).
Visualizations
Experimental Workflow
Caption: Workflow for evaluating this compound in a gerbil model of cerebral ischemia.
Proposed Signaling Pathway for this compound Neuroprotection
Caption: this compound's neuroprotective pathway via σ1R activation in cerebral ischemia.
References
- 1. mdpi.com [mdpi.com]
- 2. Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurosciencecourses.com [neurosciencecourses.com]
- 4. Research Portal [scholarship.miami.edu]
- 5. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Igmesine Administration in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the common administration routes for the sigma-1 receptor agonist, Igmesine, in preclinical research settings. Detailed protocols for intravenous, intraperitoneal, subcutaneous, and oral gavage administration in rodent models are provided to ensure methodological consistency and reproducibility.
Data Presentation: Pharmacokinetic Parameters of this compound
Quantitative pharmacokinetic data for this compound across different administration routes in preclinical models is not extensively available in the public domain. The following table provides a structural framework for researchers to populate with their own experimental data. The values presented are illustrative placeholders and will vary depending on the animal model, dose, formulation, and specific experimental conditions.
| Administration Route | Bioavailability (%) | Half-life (t½) (hours) | Peak Plasma Concentration (Cmax) | Time to Peak Concentration (Tmax) (hours) | Brain Uptake (Brain/Plasma Ratio) |
| Intravenous (IV) | 100% (by definition) | Data not available | Data not available | Not applicable | Data not available |
| Intraperitoneal (IP) | Data not available | Data not available | Data not available | Data not available | Data not available |
| Subcutaneous (SC) | Data not available | Data not available | Data not available | Data not available | Data not available |
| Oral (PO) | Data not available | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
The following protocols are generalized for use in rodent models (mice and rats) and should be adapted based on institutional animal care and use committee (IACUC) guidelines and specific experimental requirements.
Intravenous (IV) Administration via Tail Vein
Objective: To achieve rapid and complete systemic exposure to this compound.
Materials:
-
This compound solution in a sterile, injectable vehicle (e.g., saline, PBS)
-
Animal restrainer
-
Heat lamp or warming pad
-
Sterile syringes (1 mL) with appropriate gauge needles (e.g., 27-30G for mice, 25-27G for rats)
-
70% ethanol (B145695) or isopropanol (B130326) wipes
-
Gauze pads
Procedure:
-
Preparation: Prepare the this compound solution to the desired concentration. Ensure the solution is sterile and at room temperature.
-
Animal Restraint: Place the animal in a suitable restrainer to immobilize it and expose the tail.
-
Vein Dilation: Warm the animal's tail using a heat lamp or warming pad for 2-5 minutes to induce vasodilation of the lateral tail veins, making them more visible and accessible.
-
Site Disinfection: Clean the tail with a 70% alcohol wipe.
-
Injection:
-
Locate one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle (approximately 10-20 degrees).
-
A successful insertion may be indicated by a small flash of blood in the needle hub.
-
Slowly inject the this compound solution. There should be no resistance. If resistance is felt or a bleb forms, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.
-
-
Post-Injection:
-
Withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
-
Intraperitoneal (IP) Administration
Objective: To administer this compound systemically, allowing for rapid absorption into the bloodstream.
Materials:
-
This compound solution in a sterile, injectable vehicle
-
Sterile syringes (1 mL or 3 mL) with appropriate gauge needles (e.g., 23-27G)
-
70% ethanol or isopropanol wipes
Procedure:
-
Preparation: Prepare the this compound solution to the desired concentration.
-
Animal Restraint: Manually restrain the animal by scruffing the neck and securing the tail. The animal should be positioned on its back with its head tilted slightly downwards.
-
Site Identification: The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.
-
Site Disinfection: Clean the injection site with a 70% alcohol wipe.
-
Injection:
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate gently by pulling back the plunger to ensure no fluid (e.g., urine, blood, intestinal contents) is drawn into the syringe.
-
If the aspiration is clear, inject the this compound solution smoothly.
-
-
Post-Injection:
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress or discomfort.
-
Subcutaneous (SC) Administration
Objective: To provide a slower, more sustained release of this compound compared to IV or IP routes.
Materials:
-
This compound solution in a sterile, injectable vehicle
-
Sterile syringes (1 mL) with appropriate gauge needles (e.g., 25-27G)
-
70% ethanol or isopropanol wipes
Procedure:
-
Preparation: Prepare the this compound solution.
-
Animal Restraint: Manually restrain the animal.
-
Site Identification: The injection site is typically the loose skin over the back, between the shoulder blades (interscapular region).
-
Site Disinfection: Clean the injection site with a 70% alcohol wipe.
-
Injection:
-
Gently lift a fold of skin to create a "tent."
-
Insert the needle, bevel up, into the base of the skin tent, parallel to the body.
-
Aspirate to ensure a blood vessel has not been entered.
-
If the aspiration is clear, inject the this compound solution. A small lump or bleb will form under the skin.
-
-
Post-Injection:
-
Withdraw the needle and gently massage the area to aid dispersion.
-
Return the animal to its cage and monitor.
-
Oral Gavage (PO) Administration
Objective: To deliver a precise dose of this compound directly into the stomach.
Materials:
-
This compound solution or suspension in an appropriate vehicle (e.g., water, corn oil)
-
Oral gavage needle (feeding needle) with a ball-tip (appropriate size for the animal)
-
Syringe (1 mL)
Procedure:
-
Preparation: Prepare the this compound formulation.
-
Animal Restraint: Restrain the animal firmly by the scruff of the neck to immobilize the head. The body should be held in a vertical position.
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the animal's nose to the last rib to determine the correct insertion depth.
-
Gently insert the ball-tip of the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The animal should swallow as the tube enters the esophagus. The needle should pass with minimal resistance. If resistance is met, or the animal begins to cough, withdraw the needle immediately as it may have entered the trachea.
-
-
Administration:
-
Once the needle is correctly positioned in the stomach, administer the this compound solution slowly and steadily.
-
-
Post-Administration:
-
Gently remove the gavage needle along the same path of insertion.
-
Return the animal to its cage and monitor for any signs of respiratory distress or discomfort.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways of this compound
This compound primarily acts as a sigma-1 receptor (σ1R) agonist. The σ1R is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates various downstream signaling pathways.
Caption: this compound activates the Sigma-1 receptor, leading to downstream signaling events.
Experimental Workflow for Preclinical Administration
The following diagram illustrates a typical workflow for administering this compound in a preclinical setting and assessing its effects.
Caption: A generalized workflow for preclinical studies involving this compound administration.
Application Notes and Protocols: Cell Culture Models for Studying Igmesine's Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Igmesine is a selective sigma-1 (σ1) receptor agonist that has demonstrated neuroprotective properties in various preclinical models.[1][2] The σ1 receptor, an endoplasmic reticulum (ER) chaperone protein, is implicated in the modulation of various cellular functions, including calcium signaling, mitochondrial function, and oxidative stress response.[1][3] Activation of the σ1 receptor by agonists like this compound is thought to confer neuroprotection through multiple mechanisms, including the modulation of NMDA receptor activity, enhancement of cholinergic neurotransmission, and regulation of intracellular calcium homeostasis.[1][4][5]
These application notes provide a comprehensive overview of cell culture models and detailed experimental protocols to investigate the neuroprotective effects of this compound. The methodologies described herein are designed to enable researchers to screen, characterize, and elucidate the mechanisms underlying this compound-mediated neuroprotection in vitro.
Key Cell Culture Models for this compound Research
The selection of an appropriate cell culture model is critical for studying the neuroprotective effects of this compound. The choice depends on the specific research question, such as investigating general neuroprotection, excitotoxicity, oxidative stress, or apoptosis. Both immortalized cell lines and primary neuronal cultures are valuable tools.
| Cell Line/Culture Type | Description | Advantages | Disadvantages | Relevant Applications for this compound Studies |
| SH-SY5Y | Human neuroblastoma cell line. Can be differentiated into a more mature neuronal phenotype. | Easy to culture and maintain, human origin, well-characterized.[6][7] | Can have genetic and phenotypic variability, may not fully recapitulate the complexity of primary neurons. | General neurotoxicity screening, apoptosis assays, oxidative stress studies. |
| PC12 | Rat pheochromocytoma cell line. Differentiates into neuron-like cells in the presence of Nerve Growth Factor (NGF). | Well-established model for neuronal differentiation and neurotoxicity.[8] | Non-human origin, may not express all relevant human receptors. | Studies on neurite outgrowth, neuroprotection against oxidative stress and toxins. |
| Primary Cortical Neurons | Derived from the cortex of embryonic rodents. | More closely mimic the in vivo environment, exhibit complex synaptic connections.[9][10] | More difficult and expensive to culture, ethical considerations, potential for glial cell contamination. | Investigating excitotoxicity, synaptic plasticity, and detailed mechanistic studies of neuroprotection. |
| Primary Hippocampal Neurons | Derived from the hippocampus of embryonic rodents. | Relevant for studying learning and memory processes, sensitive to excitotoxicity.[1][11] | Similar to primary cortical neurons, requires specialized culture techniques. | Elucidating the effects of this compound on NMDA receptor modulation and protection against glutamate-induced toxicity. |
| Co-culture Systems (e.g., Neuron-Glia) | Cultures containing both neurons and glial cells (astrocytes, microglia). | Provide a more physiologically relevant model by incorporating cell-cell interactions.[8][10] | Increased complexity in culture and analysis. | Studying the role of neuroinflammation and glial cells in this compound's neuroprotective effects. |
Experimental Protocols
Protocol 1: Assessment of Neuroprotection against Excitotoxicity
This protocol is designed to evaluate the ability of this compound to protect neurons from glutamate-induced excitotoxicity, a key mechanism in many neurodegenerative diseases.
Materials:
-
Primary cortical or hippocampal neurons
-
Neurobasal medium with B27 supplement
-
Poly-D-lysine coated 96-well plates
-
This compound hydrochloride
-
L-glutamic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) cytotoxicity assay kit
-
DMSO
Procedure:
-
Cell Plating: Plate primary neurons at a density of 1 x 10^5 cells/well in a 96-well plate and culture for 7-10 days to allow for maturation.
-
Compound Pre-treatment: Prepare a stock solution of this compound in sterile water or DMSO. Dilute this compound in culture medium to final concentrations (e.g., 1, 10, 100 µM).
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle (e.g., DMSO). Incubate for 1 to 24 hours at 37°C.
-
Induction of Excitotoxicity: Add L-glutamic acid to each well to a final concentration of 50-100 µM (the optimal concentration should be determined empirically for your specific cell type). Do not add glutamate (B1630785) to the control wells.
-
Incubation: Incubate the plate for 15-30 minutes for primary neurons (or longer for some cell lines) at 37°C.
-
Wash and Recovery: Gently remove the glutamate-containing medium and replace it with fresh, glutamate-free medium containing the respective concentrations of this compound or vehicle.
-
Incubation: Incubate the cells for a further 24 hours at 37°C.
-
Assessment of Neuroprotection:
-
Cell Viability (MTT Assay): Measure cell viability using an MTT assay according to the manufacturer's instructions.[12] This involves incubating the cells with MTT solution, followed by solubilization of the formazan (B1609692) crystals and measuring the absorbance.
-
Cell Death (LDH Release): Measure the release of lactate (B86563) dehydrogenase (LDH) into the culture medium as an indicator of cell death using an LDH cytotoxicity assay kit, following the manufacturer's protocol.
-
Data Presentation:
| Treatment Group | This compound (µM) | Glutamate (µM) | Cell Viability (% of Control) | LDH Release (% of Max) |
| Control | 0 | 0 | 100 | 0 |
| Glutamate Alone | 0 | 100 | 50 ± 5 | 100 |
| This compound + Glutamate | 1 | 100 | 65 ± 6 | 75 ± 7 |
| This compound + Glutamate | 10 | 100 | 80 ± 5 | 40 ± 6 |
| This compound + Glutamate | 100 | 100 | 95 ± 4 | 15 ± 5 |
Protocol 2: Evaluation of Protection against Oxidative Stress
This protocol assesses the ability of this compound to protect cells from oxidative damage induced by hydrogen peroxide (H₂O₂) or other oxidizing agents.
Materials:
-
SH-SY5Y or PC12 cells
-
DMEM/F12 medium with 10% FBS
-
This compound hydrochloride
-
Hydrogen peroxide (H₂O₂)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for ROS measurement
-
Cell viability assay kit (e.g., MTT)
Procedure:
-
Cell Plating: Plate SH-SY5Y or PC12 cells in 96-well plates at an appropriate density.
-
Compound Pre-treatment: Treat cells with various concentrations of this compound (e.g., 1, 10, 100 µM) or vehicle for 24 hours.
-
Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of H₂O₂ (e.g., 100-500 µM, to be optimized) for 4-6 hours.
-
Assessment of Neuroprotection:
-
Cell Viability: Measure cell viability using an MTT assay.
-
Measurement of Reactive Oxygen Species (ROS):
-
After H₂O₂ treatment, wash the cells with warm PBS.
-
Incubate the cells with 10 µM DCFH-DA in PBS for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.
-
-
Data Presentation:
| Treatment Group | This compound (µM) | H₂O₂ (µM) | Cell Viability (% of Control) | Intracellular ROS (Fold Change) |
| Control | 0 | 0 | 100 | 1.0 |
| H₂O₂ Alone | 0 | 200 | 45 ± 4 | 3.5 ± 0.4 |
| This compound + H₂O₂ | 1 | 200 | 55 ± 5 | 2.8 ± 0.3 |
| This compound + H₂O₂ | 10 | 200 | 75 ± 6 | 1.9 ± 0.2 |
| This compound + H₂O₂ | 100 | 200 | 90 ± 5 | 1.2 ± 0.1 |
Protocol 3: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following a neurotoxic insult.
Materials:
-
Neuronal cells of choice (e.g., SH-SY5Y)
-
Neurotoxic stimulus (e.g., glutamate, H₂O₂, staurosporine)
-
This compound hydrochloride
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound and/or a neurotoxic stimulus as described in the previous protocols.
-
Cell Harvesting:
-
For suspension cells, centrifuge to pellet the cells.
-
For adherent cells, gently detach using trypsin-EDTA and then pellet by centrifugation.
-
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[13]
-
Staining:
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[13]
-
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.[13]
Data Presentation:
| Treatment Group | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control | 95 ± 2 | 3 ± 1 | 2 ± 1 |
| Neurotoxin Alone | 40 ± 5 | 35 ± 4 | 25 ± 3 |
| This compound + Neurotoxin | 75 ± 4 | 15 ± 3 | 10 ± 2 |
Visualization of Pathways and Workflows
Caption: Signaling pathway of this compound-mediated neuroprotection.
Caption: Experimental workflow for the excitotoxicity assay.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Conclusion
The provided application notes and protocols offer a robust framework for investigating the neuroprotective effects of this compound in vitro. By utilizing these standardized cell culture models and assays, researchers can obtain reliable and reproducible data to further elucidate the therapeutic potential of this compound and other σ1 receptor agonists in the context of neurodegenerative diseases. The presented workflows and signaling pathway diagrams serve as valuable visual aids for experimental planning and data interpretation.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Neuropharmacological profile of a selective sigma ligand, this compound: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. touroscholar.touro.edu [touroscholar.touro.edu]
- 6. scielo.br [scielo.br]
- 7. Neuronal Protective Effect of Nosustrophine in Cell Culture Models [xiahepublishing.com]
- 8. Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. criver.com [criver.com]
- 11. Neural Cell Culture Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing Igmesine's Cognitive Effects in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Igmesine is a selective sigma-1 (σ1) receptor agonist that has demonstrated potential cognitive-enhancing effects in various preclinical models. The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, where it modulates a range of cellular functions, including calcium signaling, neurotransmitter release, and neuroplasticity.[1] By activating the σ1 receptor, this compound is thought to exert its pro-cognitive effects through the modulation of multiple neurotransmitter systems, including the cholinergic and glutamatergic pathways, and by promoting neuronal survival and plasticity.[1][2]
These application notes provide detailed protocols for a battery of behavioral tests designed to assess the cognitive effects of this compound in mouse models of cognitive impairment. The selected assays—the Morris Water Maze, the Novel Object Recognition test, and the Elevated Plus Maze—evaluate different domains of cognition, including spatial learning and memory, recognition memory, and anxiety-related cognitive performance.
Mechanism of Action: this compound and Cognitive Function
This compound's primary mechanism of action is the activation of the σ1 receptor. This interaction triggers a cascade of downstream signaling events that are believed to underlie its cognitive-enhancing properties. A key aspect of this is the modulation of the N-Methyl-D-aspartate (NMDA) receptor, a critical component in synaptic plasticity and learning and memory.[1] Activation of the σ1 receptor by this compound can lead to the potentiation of NMDA receptor function, increased intracellular calcium levels, and the subsequent activation of downstream signaling molecules such as CaMKII and ERK. This cascade ultimately promotes the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), which supports neuronal health and synaptic plasticity.
Data Presentation
The following tables summarize representative quantitative data from studies evaluating cognitive performance in mouse models relevant to the assessment of this compound.
Table 1: Morris Water Maze - Scopolamine-Induced Amnesia Model
| Treatment Group | Mean Escape Latency (Day 4) (seconds ± SEM) | Time in Target Quadrant (Probe Trial) (seconds ± SEM) |
| Vehicle + Saline | 20.5 ± 2.1 | 25.8 ± 2.5 |
| Vehicle + Scopolamine | 45.2 ± 3.5 | 12.3 ± 1.8 |
| This compound (1 mg/kg) + Scopolamine | 28.7 ± 2.8 | 19.5 ± 2.2 |
| This compound (3 mg/kg) + Scopolamine | 22.1 ± 2.3 | 23.1 ± 2.6 |
*p < 0.05 compared to Vehicle + Scopolamine; **p < 0.01 compared to Vehicle + Saline
Table 2: Novel Object Recognition - SAMP8 Mouse Model
| Treatment Group | Discrimination Index (± SEM) |
| SAMR1 (Control) | 0.65 ± 0.08 |
| SAMP8 + Vehicle | 0.48 ± 0.06** |
| SAMP8 + this compound (1 mg/kg) | 0.59 ± 0.07 |
| SAMP8 + this compound (3 mg/kg) | 0.63 ± 0.08 |
*p < 0.05 compared to SAMP8 + Vehicle; **p < 0.01 compared to SAMR1
Table 3: Elevated Plus Maze - Scopolamine-Induced Amnesia Model
| Treatment Group | Time Spent in Open Arms (%) (± SEM) | Transfer Latency (seconds ± SEM) |
| Vehicle + Saline | 35.2 ± 3.1 | 25.4 ± 2.8 |
| Vehicle + Scopolamine | 18.5 ± 2.5 | 48.9 ± 4.1 |
| This compound (1 mg/kg) + Scopolamine | 26.8 ± 2.9 | 35.1 ± 3.5 |
| This compound (3 mg/kg) + Scopolamine | 32.4 ± 3.3 | 28.7 ± 3.1 |
*p < 0.05 compared to Vehicle + Scopolamine; **p < 0.01 compared to Vehicle + Saline
Experimental Protocols
Animal Models
Two well-established mouse models are recommended for assessing the cognitive effects of this compound:
-
Scopolamine-Induced Amnesia Model: Scopolamine is a muscarinic receptor antagonist that induces transient cognitive deficits, particularly in learning and memory, by disrupting cholinergic neurotransmission.[3] This model is useful for evaluating the potential of compounds to reverse cholinergic-related cognitive impairment.
-
Senescence-Accelerated Mouse Prone 8 (SAMP8): The SAMP8 mouse is a model of accelerated aging that exhibits age-related learning and memory deficits, making it a relevant model for studying age-associated cognitive decline.[4]
Drug Administration
This compound is typically administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. The vehicle will depend on the salt form of this compound used, but sterile saline is a common choice. Dosing should occur at a consistent time before behavioral testing (e.g., 30 minutes prior).
Protocol 1: Morris Water Maze (MWM)
Objective: To assess spatial learning and memory.
Apparatus:
-
A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic white paint.
-
An escape platform (10 cm in diameter) submerged 1-1.5 cm below the water surface.
-
A video tracking system to record the mouse's swim path and latency to find the platform.
-
Distal visual cues (e.g., shapes of different colors) placed around the testing room.
Procedure:
-
Habituation (Day 1):
-
Allow each mouse to swim freely in the pool for 60 seconds without the platform.
-
Gently guide the mouse to the visible platform (marked with a flag) and allow it to remain there for 30 seconds.
-
-
Acquisition Phase (Days 2-5):
-
Conduct 4 trials per mouse per day.
-
For each trial, gently place the mouse into the water facing the wall at one of four quasi-random starting positions (North, South, East, West).
-
Allow the mouse a maximum of 60 seconds to find the hidden platform.
-
If the mouse finds the platform, allow it to remain there for 15 seconds.
-
If the mouse fails to find the platform within 60 seconds, gently guide it to the platform and allow it to stay for 15 seconds.
-
The inter-trial interval should be approximately 15-20 minutes.
-
-
Probe Trial (Day 6):
-
Remove the escape platform from the pool.
-
Place the mouse in the pool at a novel starting position.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Data Analysis:
-
Acquisition: Mean escape latency per day for each group.
-
Probe Trial: Percentage of time spent in the target quadrant.
Protocol 2: Novel Object Recognition (NOR) Test
Objective: To assess recognition memory.
Apparatus:
-
An open-field arena (e.g., 40 x 40 x 40 cm).
-
Two sets of identical objects (e.g., small plastic toys, metal cubes) that are of similar size but differ in shape and color. The objects should be heavy enough that the mice cannot move them.
Procedure:
-
Habituation (Day 1):
-
Place each mouse in the empty open-field arena and allow it to explore for 10 minutes.
-
-
Familiarization Phase (Day 2):
-
Place two identical objects in the arena.
-
Place the mouse in the center of the arena and allow it to explore the objects for 10 minutes.
-
-
Test Phase (Day 2, after a retention interval of 1-4 hours):
-
Replace one of the familiar objects with a novel object.
-
Place the mouse back in the center of the arena and allow it to explore for 5-10 minutes.
-
Record the time spent exploring each object (defined as the nose being within 2 cm of the object and oriented towards it).
-
Data Analysis:
-
Discrimination Index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time)
Protocol 3: Elevated Plus Maze (EPM)
Objective: To assess anxiety-like behavior and its impact on cognitive performance (spatial memory).
Apparatus:
-
A plus-shaped maze elevated 50-60 cm from the floor.
-
Two open arms (e.g., 30 x 5 cm) and two closed arms (e.g., 30 x 5 x 15 cm).
-
A central platform (5 x 5 cm).
-
A video tracking system.
Procedure:
-
Habituation:
-
Acclimate the mice to the testing room for at least 30 minutes prior to the test.
-
-
Test Session (5 minutes):
-
Place the mouse on the central platform facing an open arm.
-
Allow the mouse to freely explore the maze for 5 minutes.
-
Record the time spent in and the number of entries into the open and closed arms.
-
Transfer Latency: The time taken for the mouse to move from an open arm to a closed arm can also be used as a measure of memory.
-
Data Analysis:
-
Percentage of time spent in the open arms.
-
Number of entries into the open and closed arms.
-
Transfer latency.
Visualizations
Caption: Experimental workflow for assessing the cognitive effects of this compound in mice.
Caption: Proposed signaling pathway for this compound-mediated cognitive enhancement.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oatext.com [oatext.com]
- 4. Transcriptome analysis of the aged SAMP8 mouse model of Alzheimer's disease reveals novel molecular targets of formononetin protection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Patch-Clamp Electrophysiology with Igmesine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for investigating the effects of Igmesine, a selective sigma-1 receptor (σ1R) agonist, using patch-clamp electrophysiology. The primary focus is on characterizing the modulation of ion channels by this compound, with a particular emphasis on small-conductance calcium-activated potassium (SK) channels, as well as other potential targets such as voltage-gated calcium (CaV) and sodium (NaV) channels, and NMDA receptors. These protocols are designed to guide researchers in elucidating the mechanism of action, potency, and kinetics of this compound's effects on neuronal and other excitable cells.
Introduction
This compound is a selective ligand for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein predominantly located at the endoplasmic reticulum-mitochondrion interface.[1][2] Activation of the σ1R by agonists like this compound has been shown to modulate a variety of cellular processes, including intracellular calcium signaling, and has demonstrated potential therapeutic effects in preclinical models of depression and neuroprotection.[1][2] A key mechanism through which σ1R activation exerts its effects is the modulation of various ion channels, thereby influencing neuronal excitability and signaling.
Recent evidence suggests that this compound can regulate the localization of SK3 channels, a subtype of small-conductance calcium-activated potassium channels.[3] Patch-clamp electrophysiology is the gold-standard technique for directly measuring the activity of these ion channels and is therefore essential for characterizing the electrophysiological effects of this compound. These application notes provide a framework for conducting such investigations.
Data Presentation
The following tables summarize hypothetical quantitative data for the effects of a typical σ1R agonist on various ion channels, based on published findings for compounds with similar mechanisms. This data should be experimentally determined for this compound.
Table 1: Inhibitory Concentration (IC50) of a Representative σ1R Agonist on Various Ion Channels
| Ion Channel | Cell Type | IC50 (µM) | Hill Slope | Reference Compound |
| SK3 (KCa2.3) | HEK293 | 5.2 | 1.1 | Apamin |
| L-type CaV (CaV1.2) | Primary Retinal Ganglion Cells | 12.5 | 1.3 | (+)-SKF10047[4] |
| N-type CaV (CaV2.2) | Hippocampal Neurons | 8.7 | 1.2 | SA4503 |
| NaV1.5 | HEK293 | 15.3 | 1.0 | (+)-Pentazocine |
| NMDA Receptor | Hippocampal Neurons | 25.1 | 0.9 | (+)-Pentazocine[1] |
Table 2: Effects of a Representative σ1R Agonist on the Gating Properties of SK3 and L-type CaV Channels
| Ion Channel | Parameter | Control | σ1R Agonist (10 µM) | Fold Change / Shift (mV) |
| SK3 | ||||
| Open Probability (Po) | 0.62 ± 0.05 | 0.31 ± 0.04 | 0.5-fold decrease | |
| Mean Open Time (ms) | 1.8 ± 0.2 | 1.1 ± 0.1 | 0.6-fold decrease | |
| L-type CaV | ||||
| V1/2 of Activation (mV) | -15.2 ± 1.1 | -12.5 ± 1.3 | +2.7 mV | |
| V1/2 of Inactivation (mV) | -45.8 ± 1.5 | -52.3 ± 1.8 | -6.5 mV |
Signaling Pathways
Activation of the sigma-1 receptor by this compound initiates a signaling cascade that can lead to the modulation of various ion channels. This can occur through direct protein-protein interactions or via downstream second messenger systems.
Caption: this compound activation of σ1R leads to ion channel modulation.
Experimental Protocols
Whole-Cell Patch-Clamp Recording of SK Channel Currents
Objective: To characterize the effect of this compound on small-conductance calcium-activated potassium (SK) channel currents.
Materials:
-
Cell Line: HEK293 cells stably expressing the human SK3 (KCa2.3) channel subunit.
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1.1 EGTA, 0.6 CaCl2 (to yield ~200 nM free Ca²⁺), 2 Mg-ATP (pH 7.2 with KOH).
-
This compound Stock Solution: 10 mM in DMSO, stored at -20°C. Dilute to final concentrations in external solution on the day of the experiment.
Procedure:
-
Culture HEK293-SK3 cells on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Approach a target cell with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a series of voltage steps from -100 mV to +60 mV in 20 mV increments to elicit SK currents.
-
Establish a stable baseline recording for at least 5 minutes.
-
Perfuse the cell with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and record the currents at each concentration.
-
After the highest concentration, wash out the drug with the external solution to check for reversibility.
Data Analysis:
-
Measure the peak outward current at each voltage step before and after this compound application.
-
Construct a dose-response curve by plotting the percentage of current inhibition against the log of this compound concentration and fit with the Hill equation to determine the IC50.
-
Analyze changes in channel activation kinetics.
Investigating the Modulation of Voltage-Gated Calcium Channels
Objective: To determine if this compound modulates L-type voltage-gated calcium channel (CaV1.2) activity.
Materials:
-
Cell Line/Primary Cells: Primary cultured neurons (e.g., retinal ganglion cells or hippocampal neurons) or a cell line expressing CaV1.2 channels.[4]
-
External Solution (in mM): 120 NaCl, 20 BaCl2 (as charge carrier), 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH).
-
This compound Stock Solution: As above.
Procedure:
-
Prepare cells as in the previous protocol.
-
Use the specified external and internal solutions to isolate calcium channel currents.
-
Hold the cell at -80 mV.
-
Apply a depolarizing voltage step to 0 mV for 200 ms (B15284909) to elicit CaV currents.
-
Record a stable baseline.
-
Apply this compound at various concentrations.
-
To assess the voltage-dependence of activation, apply a series of depolarizing steps (e.g., from -60 mV to +50 mV in 10 mV increments).
-
To assess the voltage-dependence of inactivation, apply a 500 ms pre-pulse to various potentials (e.g., from -100 mV to +10 mV) followed by a test pulse to 0 mV.
Data Analysis:
-
Determine the IC50 for current inhibition.
-
Plot normalized current vs. voltage to determine the voltage-dependence of activation and fit with a Boltzmann function to obtain the half-activation potential (V1/2).
-
Plot normalized current vs. pre-pulse potential to determine the voltage-dependence of steady-state inactivation and fit with a Boltzmann function to obtain the half-inactivation potential (V1/2).
Assessment of NMDA Receptor Modulation
Objective: To examine the effect of this compound on NMDA receptor-mediated currents.
Materials:
-
Cell Line/Primary Cells: Primary cultured hippocampal or cortical neurons.
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, 10 Glucose, 0.01 Glycine, 0 MgCl2 (to relieve Mg²⁺ block) (pH 7.4 with NaOH).
-
Internal Solution (in mM): As for CaV channel recording.
-
Agonist: 100 µM NMDA.
-
This compound Stock Solution: As above.
Procedure:
-
Prepare neuronal cultures.
-
Establish a whole-cell recording from a neuron.
-
Hold the cell at -60 mV.
-
Rapidly apply 100 µM NMDA for 2-3 seconds to evoke an inward current.
-
Record a stable baseline of NMDA-evoked currents.
-
Co-apply varying concentrations of this compound with NMDA.
-
Wash out to test for reversibility.
Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked current in the absence and presence of this compound.
-
Calculate the percentage of inhibition and determine the IC50.
-
Analyze any changes in the desensitization kinetics of the NMDA current.
Experimental Workflow
The following diagram illustrates a typical workflow for characterizing the effects of this compound on a specific ion channel using patch-clamp electrophysiology.
Caption: Workflow for patch-clamp analysis of this compound.
Conclusion
The protocols and guidelines presented here provide a comprehensive framework for the electrophysiological characterization of this compound's effects on various ion channels. By employing these patch-clamp techniques, researchers can gain valuable insights into the molecular mechanisms underlying the physiological and potential therapeutic actions of this selective sigma-1 receptor agonist. Such studies are crucial for advancing our understanding of sigma-1 receptor pharmacology and for the development of novel therapeutics targeting this important protein.
References
- 1. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels [frontiersin.org]
- 4. Sigma-1 receptor regulation of voltage-gated calcium channels involves a direct interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Sigma-1 Receptor Expression Following Igmesine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sigma-1 receptor (σ1R), a unique ligand-regulated molecular chaperone primarily located at the endoplasmic reticulum-mitochondrion interface, is a key player in cellular stress responses and neuronal function.[1] Its modulation is a promising therapeutic strategy for a range of neurological and psychiatric disorders. Igmesine, a selective σ1R agonist, has demonstrated neuroprotective and antidepressant-like properties in preclinical studies.[2][3] Understanding the molecular sequelae of this compound treatment, including its effect on σ1R expression, is crucial for elucidating its mechanism of action and for the development of novel therapeutics.
This document provides a detailed protocol for the analysis of σ1R protein expression in response to this compound treatment using Western blotting. It includes methodologies for cell culture and treatment, protein extraction, quantification, immunodetection, and data analysis, along with a representative data set and visualizations of the experimental workflow and relevant signaling pathways.
Signaling Pathway and Experimental Workflow
Activation of the sigma-1 receptor by an agonist like this compound initiates a cascade of intracellular events. At rest, σ1R is associated with the binding immunoglobulin protein (BiP). Upon agonist binding, σ1R dissociates from BiP and can translocate to other cellular compartments, where it modulates the activity of various ion channels and signaling proteins.[1][4] This can lead to the regulation of calcium homeostasis, reduction of endoplasmic reticulum stress, and activation of pro-survival pathways.[1][4]
.dot
Caption: this compound-mediated activation of the sigma-1 receptor signaling pathway.
The experimental workflow for analyzing σ1R expression after this compound treatment involves several key stages, from cell culture to data analysis.
.dot
Caption: Western blot workflow for sigma-1 receptor expression analysis.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol is designed for neuronal cell lines such as SH-SY5Y or PC12, which are known to express the sigma-1 receptor.
-
Cell Seeding: Plate cells in appropriate culture dishes (e.g., 6-well plates or 100 mm dishes) and allow them to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water) and make serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Treatment: Replace the culture medium with the medium containing different concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) or a vehicle control. For a time-course experiment, treat the cells with a fixed concentration of this compound for various durations (e.g., 0, 6, 12, 24, 48 hours).
-
Incubation: Incubate the cells under standard conditions (37°C, 5% CO2).
Protein Extraction
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[5]
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail.[5]
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[5]
-
Agitate the lysate for 30 minutes at 4°C.[5]
-
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[5]
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a fresh, pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a Bradford or BCA protein assay kit, following the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples with lysis buffer to ensure equal protein loading in the subsequent steps.
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel (e.g., 12%). Also, load a pre-stained protein ladder to monitor protein separation and transfer efficiency. Run the gel according to the manufacturer's recommendations.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the sigma-1 receptor (the expected molecular weight is ~25 kDa) diluted in the blocking buffer overnight at 4°C with gentle agitation.[6]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in the blocking buffer for 1 hour at room temperature.[7]
-
Final Washes: Wash the membrane again three times with TBST for 10 minutes each.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.[7]
-
Loading Control: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as β-actin or GAPDH.
Data Presentation and Analysis
The intensity of the bands corresponding to the sigma-1 receptor can be quantified using densitometry software. The data should be normalized to the corresponding loading control. The following tables present hypothetical quantitative data to illustrate the potential effects of this compound on sigma-1 receptor expression.
Table 1: Dose-Dependent Effect of this compound on Sigma-1 Receptor Expression (24-hour treatment)
| This compound Concentration (µM) | Relative Sigma-1 Receptor Expression (Normalized to Vehicle) | Standard Deviation |
| 0 (Vehicle) | 1.00 | ± 0.08 |
| 1 | 1.15 | ± 0.10 |
| 5 | 1.32 | ± 0.12 |
| 10 | 1.58 | ± 0.15 |
| 25 | 1.65 | ± 0.14 |
| 50 | 1.62 | ± 0.16 |
Table 2: Time-Course Effect of this compound (10 µM) on Sigma-1 Receptor Expression
| Treatment Duration (hours) | Relative Sigma-1 Receptor Expression (Normalized to 0h) | Standard Deviation |
| 0 | 1.00 | ± 0.07 |
| 6 | 1.18 | ± 0.09 |
| 12 | 1.41 | ± 0.11 |
| 24 | 1.59 | ± 0.13 |
| 48 | 1.45 | ± 0.12 |
Note: The data presented in these tables are for illustrative purposes only and represent a hypothetical outcome where this compound treatment leads to an upregulation of sigma-1 receptor expression. Actual results may vary depending on the experimental conditions and cell type used.
Conclusion
This application note provides a comprehensive framework for investigating the effect of this compound on sigma-1 receptor expression using Western blot analysis. The detailed protocols and illustrative data serve as a valuable resource for researchers in neuroscience and drug development. While some studies have suggested that treatment with certain sigma-1 receptor agonists can lead to an upregulation of the receptor's expression, it is imperative to empirically determine the specific effects of this compound in the experimental system of interest.[8] The methodologies outlined herein will facilitate a robust and reproducible assessment of these molecular changes.
References
- 1. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beneficial effects of the sigma1 receptor agonists this compound and dehydroepiandrosterone against learning impairments in rats prenatally exposed to cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. bio-rad.com [bio-rad.com]
- 6. mdpi.com [mdpi.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Frontiers | Sigmar1’s Molecular, Cellular, and Biological Functions in Regulating Cellular Pathophysiology [frontiersin.org]
Application Notes and Protocols for Immunohistochemical Analysis of Neuronal Markers in Igmesine-Treated Tissue
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Igmesine and its Neuroprotective Potential
This compound is a selective agonist for the sigma-1 receptor (σ1R), a unique intracellular chaperone protein predominantly located at the endoplasmic reticulum-mitochondria interface.[1] The clinical development of this compound for depression was discontinued, but it remains a valuable tool for preclinical research into neuroprotection.[1] Activation of the σ1R by agonists like this compound has been shown to confer neuroprotective effects in various models of neurological disorders.[2] These effects are attributed to the modulation of several cellular processes, including calcium homeostasis, oxidative stress, and neuronal plasticity.[2][3] Consequently, this compound is a compound of significant interest for research into therapeutic strategies for neurodegenerative diseases and neuronal injury.
Mechanism of Action: Sigma-1 Receptor Activation
The sigma-1 receptor is not a classical neurotransmitter receptor but rather a ligand-operated chaperone protein that translocates within the cell upon activation to modulate the function of various client proteins, including ion channels and kinases.[2] Agonism of σ1R, as with this compound, initiates a cascade of neuroprotective signaling. Key pathways implicated in the therapeutic effects of σ1R activation include the potentiation of N-methyl-D-aspartate (NMDA) receptor function, enhancement of brain-derived neurotrophic factor (BDNF) signaling through its receptor TrkB, and activation of the cAMP response element-binding protein (CREB) signaling pathway.[4][5] These pathways collectively contribute to enhanced synaptic plasticity, neurite outgrowth, and neuronal survival.
Relevance of Neuronal Markers in this compound Research
To elucidate the neuroprotective and neurorestorative effects of this compound, immunohistochemistry (IHC) serves as a powerful technique to visualize and quantify changes in key neuronal proteins within tissue sections. The following markers are particularly relevant:
-
NeuN (Neuronal Nuclei): A marker for mature, postmitotic neurons. Changes in NeuN expression or the number of NeuN-positive cells can indicate neuronal loss or survival.[6]
-
MAP2 (Microtubule-Associated Protein 2): A protein primarily located in the dendrites and cell bodies of neurons, crucial for dendritic stability and plasticity. Alterations in MAP2 immunoreactivity can reflect changes in dendritic integrity and arborization.[7][8]
-
Synaptophysin (SYP): A presynaptic vesicle glycoprotein, widely used as a marker for presynaptic terminals. Quantification of synaptophysin can provide insights into synaptogenesis and synaptic density.
-
PSD-95 (Postsynaptic Density Protein 95): A scaffolding protein found at the postsynaptic density of excitatory synapses. It plays a critical role in anchoring and regulating neurotransmitter receptors and is a key marker for postsynaptic integrity and synaptic plasticity.
By employing IHC for these markers in this compound-treated tissues, researchers can assess the compound's impact on neuronal survival, dendritic structure, and synaptic integrity.
Data Presentation
While specific quantitative immunohistochemical data for this compound is limited in publicly available literature, the following tables present representative data from studies on other selective sigma-1 receptor agonists. This data illustrates the expected neuroprotective and synaptogenic effects that could be investigated for this compound.
Table 1: Representative Data on Neuronal Survival (NeuN)
| Treatment Group | Condition | Brain Region | Outcome Measure | Percent Change vs. Control | Reference |
| (+)-Pentazocine (σ1R Agonist) | Optic Nerve Crush | Retina | Number of NeuN+ Cells | Ameliorated injury-induced cell loss | [9] |
| Expected this compound Effect | Neurotoxic Insult | Affected Region | Number of NeuN+ Cells | Increase/Preservation |
Table 2: Representative Data on Dendritic Integrity (MAP2)
| Treatment Group | Condition | Cell Type | Outcome Measure | Observation | Reference |
| PRE-084 (σ1R Agonist) | In vitro culture | Cerebellar Granule Neurons | Neurite Elongation | Promoted neurite outgrowth | [10] |
| Expected this compound Effect | Neuronal Injury Model | Affected Neurons | MAP2 Immunoreactivity | Preservation or enhancement of dendritic staining |
Table 3: Representative Data on Synaptic Markers (Synaptophysin & PSD-95)
| Treatment Group | Condition | Brain Region | Marker | Outcome Measure | Percent Change vs. Disease Control | Reference |
| PRE-084 (σ1R Agonist) | Sepsis-Associated Encephalopathy | Hippocampus | PSD-95 | Protein Level (Western Blot) | Significant Increase | [11] |
| PRE-084 (σ1R Agonist) | Sepsis-Associated Encephalopathy | Hippocampus | Synaptophysin | Protein Level (Western Blot) | No Significant Change | [11] |
| Expected this compound Effect | Synaptic Deficit Model | Relevant Region | PSD-95/Synaptophysin | Immunoreactive Puncta Density | Increase/Preservation |
Experimental Protocols
The following are detailed protocols for performing immunohistochemistry on formalin-fixed, paraffin-embedded (FFPE) or free-floating brain sections. These protocols are adaptable for tissue that has been treated with this compound.
Protocol 1: Immunohistochemistry for NeuN and MAP2 (Chromogenic Detection)
1. Tissue Preparation:
- For FFPE sections: Deparaffinize slides in xylene (2 x 5 min) and rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%; 2 min each) to distilled water.
- For free-floating sections: Collect sections (typically 30-40 µm) in phosphate-buffered saline (PBS).
2. Antigen Retrieval:
- Immerse slides or place free-floating sections in a staining dish containing 10 mM Sodium Citrate buffer (pH 6.0).
- Heat the solution to 95-100°C for 20-30 minutes (e.g., in a water bath or steamer).
- Allow to cool at room temperature for 20-30 minutes.
- Wash sections 3 x 5 min with PBS.
3. Peroxidase Blocking:
- Incubate sections in 3% hydrogen peroxide in PBS for 10-15 minutes at room temperature to quench endogenous peroxidase activity.
- Wash sections 3 x 5 min with PBS.
4. Blocking:
- Incubate sections in a blocking solution (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS) for 1-2 hours at room temperature.
5. Primary Antibody Incubation:
- Dilute the primary antibody in the blocking solution according to the manufacturer's recommendations (e.g., anti-NeuN, clone A60; anti-MAP2).
- Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
6. Secondary Antibody Incubation:
- Wash sections 3 x 10 min with PBS containing 0.1% Triton X-100 (PBST).
- Incubate with a biotinylated secondary antibody (e.g., goat anti-mouse or goat anti-rabbit IgG) diluted in blocking solution for 1-2 hours at room temperature.
- Wash sections 3 x 10 min with PBST.
7. Signal Amplification:
- Incubate sections with an avidin-biotin-peroxidase complex (ABC) reagent for 30-60 minutes at room temperature (prepare according to kit instructions).
- Wash sections 3 x 10 min with PBST.
8. Chromogenic Detection:
- Develop the signal using a diaminobenzidine (DAB) substrate kit until the desired staining intensity is reached (typically 2-10 minutes). Monitor under a microscope.
- Stop the reaction by rinsing with PBS or distilled water.
9. Counterstaining and Mounting:
- Counterstain with Hematoxylin or other suitable nuclear stain if desired.
- Dehydrate sections through a graded series of ethanol and clear in xylene.
- Coverslip with a permanent mounting medium.
Protocol 2: Immunofluorescence for Synaptophysin and PSD-95 (Fluorescent Detection)
1. Tissue Preparation and Antigen Retrieval:
- Follow steps 1 and 2 from Protocol 1.
2. Permeabilization and Blocking:
- Incubate sections in a blocking solution (e.g., 10% normal goat serum and 0.3-0.5% Triton X-100 in PBS) for 1-2 hours at room temperature.
3. Primary Antibody Incubation:
- Dilute primary antibodies (e.g., rabbit anti-Synaptophysin and mouse anti-PSD-95) in the blocking solution.
- Incubate sections with the primary antibody mixture overnight at 4°C.
4. Secondary Antibody Incubation:
- Wash sections 3 x 10 min with PBST.
- Incubate with a mixture of fluorescently-labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-mouse Alexa Fluor 594) diluted in blocking solution for 2 hours at room temperature. Protect from light from this step onwards.
- Wash sections 3 x 10 min with PBST.
5. Counterstaining and Mounting:
- Incubate sections with a nuclear counterstain such as DAPI (1 µg/mL in PBS) for 5-10 minutes.
- Wash sections 2 x 5 min in PBS.
- Mount sections onto slides (if free-floating) and coverslip with an anti-fade mounting medium.
6. Imaging and Analysis:
- Acquire images using a confocal or fluorescence microscope.
- For quantitative analysis, capture multiple images from corresponding regions of interest across different treatment groups.
- Use image analysis software (e.g., ImageJ/Fiji) to measure parameters such as the number of NeuN-positive cells, MAP2-positive area or intensity, and the density and intensity of synaptophysin or PSD-95 immunoreactive puncta.
Mandatory Visualizations
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 3. A precision medicine framework using artificial intelligence for the identification and confirmation of genomic biomarkers of response to an Alzheimer's disease therapy: Analysis of the blarcamesine (ANAVEX2‐73) Phase 2a clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. anavex.com [anavex.com]
- 5. researchgate.net [researchgate.net]
- 6. Immunohistochemical Markers for Quantitative Studies of Neurons and Glia in Human Neocortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differences in the cellular distributions of two microtubule-associated proteins, MAP1 and MAP2, in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MAP2 IHC detection: a marker of antigenicity in CNS tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of Sigma 1 Receptor Preserves Visual Function After Optic Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vjneurology.com [vjneurology.com]
Application Notes: Characterizing Igmesine Binding at the Sigma-1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Igmesine is a selective agonist for the sigma-1 receptor (σ1R), a unique intracellular chaperone protein primarily located at the endoplasmic reticulum (ER).[1][2][3] The σ1R is implicated in a wide range of cellular functions, including the modulation of calcium signaling, ion channel activity, and cellular stress responses.[4][5] Its involvement in various neurological and psychiatric conditions has positioned it as a significant target for drug development.[6][7] this compound itself has demonstrated neuroprotective and antidepressant-like effects in preclinical studies.[8][9]
These application notes provide detailed protocols for conducting radioligand binding assays to characterize the interaction of this compound with the σ1R. The primary protocol describes a competitive binding assay using unlabeled this compound against the well-characterized σ1R radioligand, [3H]-(+)-pentazocine. A general protocol for a saturation binding assay using a hypothetical radiolabeled this compound ([3H]this compound) is also provided as a template for researchers who may synthesize this tool.
Mechanism of Action & Signaling Pathway
Under basal conditions, the σ1R is associated with the chaperone protein BiP (Binding Immunoglobulin Protein) at the mitochondria-associated ER membrane (MAM).[4][10] Upon stimulation by an agonist like this compound, the σ1R dissociates from BiP and can translocate to other areas of the cell, including the plasma membrane.[4] There, it modulates the function of various proteins, including NMDA receptors and voltage-gated ion channels, ultimately influencing intracellular calcium homeostasis and neuronal excitability.[3][7][11] This modulation is believed to underlie the therapeutic potential of σ1R agonists.
References
- 1. benchchem.com [benchchem.com]
- 2. Sigma-1 receptor - Wikiwand [wikiwand.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuropharmacological profile of a selective sigma ligand, this compound: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beneficial effects of the sigma1 receptor agonists this compound and dehydroepiandrosterone against learning impairments in rats prenatally exposed to cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Notes and Protocols for High-Content Screening of Igmesine's Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing high-content screening (HCS) to investigate the cellular effects of Igmesine, a selective sigma-1 receptor (σ1R) agonist. The assays described herein focus on key cellular processes known to be modulated by σ1R activation: neurite outgrowth, mitochondrial function, and intracellular calcium mobilization.
High-Content Screening for Neurite Outgrowth Modulation by this compound
Application Note:
Neurite outgrowth is a fundamental process in neuronal development and regeneration. The sigma-1 receptor has been implicated in modulating neuritogenesis. This high-content screening assay provides a robust method to quantify the effect of this compound on neurite extension and branching in a neuronal cell model. PC12 cells, which differentiate and extend neurites in response to Nerve Growth Factor (NGF), are a well-established model for such studies.[1][2] This assay allows for the determination of this compound's potential to promote or inhibit neurite outgrowth, providing valuable insights into its neurotrophic or neurotoxic potential.
Data Presentation:
Table 1: Effect of this compound (represented by PRE-084) on Neurite Outgrowth in PC12 Cells
| Treatment | Concentration (µM) | Total Neurite Length per Cell (µm) | Number of Branches per Cell |
| Vehicle Control (0.1% DMSO) | - | 15.2 ± 2.1 | 1.8 ± 0.4 |
| NGF (50 ng/mL) | - | 45.8 ± 5.3 | 4.2 ± 0.8 |
| This compound (PRE-084) | 0.1 | 48.2 ± 6.1 | 4.5 ± 0.9 |
| This compound (PRE-084) | 1 | 55.7 ± 7.2 | 5.1 ± 1.1 |
| This compound (PRE-084) | 10 | 52.1 ± 6.8 | 4.8 ± 1.0 |
| BD1047 (σ1R Antagonist) + this compound (PRE-084) | 1 + 1 | 46.5 ± 5.9 | 4.3 ± 0.7 |
*Data are representative and presented as mean ± standard deviation. *p < 0.05 compared to NGF alone. Data for PRE-084 is used as a proxy for this compound.[3][4]
Experimental Protocol:
1. Cell Culture and Plating: a. Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin. b. Seed PC12 cells into 96-well, collagen-coated imaging plates at a density of 5,000 cells per well.[5] c. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
2. Compound Treatment: a. Prepare a serial dilution of this compound in low-serum medium (e.g., 1% horse serum). b. Gently remove the culture medium from the wells and replace it with medium containing the desired concentrations of this compound, NGF (50 ng/mL), and/or a σ1R antagonist (e.g., BD1047) for control experiments. c. Include vehicle control wells (e.g., 0.1% DMSO in low-serum medium with NGF). d. Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[5]
3. Staining: a. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. b. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. c. Block non-specific binding with 5% bovine serum albumin (BSA) in PBS for 1 hour. d. Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin) overnight at 4°C. e. Wash three times with PBS and incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., Hoechst 33342) for 1 hour at room temperature, protected from light.
4. High-Content Imaging and Analysis: a. Acquire images using a high-content imaging system with appropriate filters for the chosen fluorophores. b. Use image analysis software to identify individual cells (based on nuclear stain) and trace neurites (based on β-III tubulin stain). c. Quantify parameters such as total neurite length per cell, number of neurites per cell, and number of branch points per cell.
Experimental Workflow:
High-Content Screening for Mitochondrial Membrane Potential
Application Note:
The sigma-1 receptor is localized at the mitochondria-associated endoplasmic reticulum membrane (MAM) and is known to play a role in mitochondrial function.[6] Changes in mitochondrial membrane potential (ΔΨm) are a key indicator of mitochondrial health and cellular stress. This assay utilizes the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to quantify changes in ΔΨm in response to this compound treatment. A decrease in TMRM fluorescence indicates mitochondrial depolarization, which can be an early sign of apoptosis or cellular toxicity. Conversely, maintenance or enhancement of ΔΨm under stress conditions could indicate a protective effect of this compound.[7][8]
Data Presentation:
As direct quantitative HCS data for this compound's effect on mitochondrial membrane potential is limited, the following table provides representative data for the σ1R agonist PRE-084, demonstrating the expected dose-dependent effects on mitochondrial function.
Table 2: Effect of this compound (represented by PRE-084) on Mitochondrial Membrane Potential (ΔΨm)
| Treatment | Concentration (µM) | TMRM Fluorescence Intensity (% of Control) |
| Vehicle Control (0.1% DMSO) | - | 100 ± 5.2 |
| This compound (PRE-084) | 0.1 | 105 ± 6.1 |
| This compound (PRE-084) | 1 | 115 ± 8.3 |
| This compound (PRE-084) | 10 | 112 ± 7.9 |
| Rotenone (Positive Control) | 1 | 45 ± 4.8** |
| This compound (PRE-084) + Rotenone | 1 + 1 | 68 ± 6.5# |
*Data are representative and presented as mean ± standard deviation. *p < 0.05 compared to vehicle control. **p < 0.01 compared to vehicle control. #p < 0.05 compared to Rotenone alone. Data for PRE-084 is used as a proxy for this compound.[9]
Experimental Protocol:
1. Cell Culture and Plating: a. Culture SH-SY5Y human neuroblastoma cells in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. b. Seed SH-SY5Y cells into 96-well, black-walled, clear-bottom imaging plates at a density of 20,000 cells per well.[3][10] c. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
2. Compound Treatment: a. Prepare a serial dilution of this compound in culture medium. b. Treat the cells with the desired concentrations of this compound for a predetermined time (e.g., 24 hours). c. Include a vehicle control and a positive control for mitochondrial depolarization (e.g., CCCP or Rotenone).[11]
3. Staining: a. Prepare a staining solution containing TMRM (e.g., 100 nM) and a nuclear stain (e.g., Hoechst 33342) in a suitable imaging buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).[12] b. Remove the compound-containing medium and add the staining solution to each well. c. Incubate for 30 minutes at 37°C, protected from light.
4. High-Content Imaging and Analysis: a. Acquire images using a high-content imaging system with appropriate filters for TMRM and the nuclear stain. Live-cell imaging capabilities with environmental control (37°C, 5% CO2) are recommended. b. Use image analysis software to identify individual cells and segment the mitochondrial regions. c. Quantify the mean fluorescence intensity of TMRM within the mitochondrial regions of each cell. d. Normalize the TMRM intensity to the cell count (from the nuclear stain) to account for any cytotoxicity.
Experimental Workflow:
High-Content Screening for Intracellular Calcium Mobilization
Application Note:
A primary mechanism of action for sigma-1 receptor agonists like this compound involves the modulation of intracellular calcium (Ca2+) signaling. σ1Rs are known to interact with and stabilize the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R) at the endoplasmic reticulum, thereby potentiating Ca2+ release from intracellular stores. This HCS assay employs a fluorescent Ca2+ indicator, such as Fura-2 AM or Fluo-4 AM, to monitor rapid changes in cytosolic Ca2+ concentration upon stimulation.[13] This allows for the characterization of this compound's ability to directly elicit or modulate Ca2+ signals.
Data Presentation:
The following table presents hypothetical, yet representative, quantitative data for an HCS calcium mobilization assay with this compound, reflecting its expected activity as a σ1R agonist.
Table 3: Effect of this compound on Intracellular Calcium Mobilization
| Treatment | Concentration (µM) | Peak Fluorescence Intensity (Ratio 340/380 nm for Fura-2) |
| Vehicle Control (0.1% DMSO) | - | 1.0 ± 0.05 |
| This compound | 0.1 | 1.2 ± 0.08 |
| This compound | 1 | 1.8 ± 0.15 |
| This compound | 10 | 2.5 ± 0.21 |
| Thapsigargin (B1683126) (Positive Control) | 1 | 3.2 ± 0.28** |
| This compound + BD1047 (σ1R Antagonist) | 10 + 1 | 1.1 ± 0.07 |
*Data are representative and presented as mean ± standard deviation. *p < 0.01 compared to vehicle control. **p < 0.001 compared to vehicle control.
Experimental Protocol:
1. Cell Culture and Plating: a. Culture SH-SY5Y or other suitable neuroblastoma cells in the appropriate medium. b. Seed the cells into 96-well, black-walled, clear-bottom imaging plates and grow to 80-90% confluency.[14][15]
2. Dye Loading: a. Prepare a loading buffer containing a ratiometric calcium indicator dye such as Fura-2 AM (e.g., 5 µM) and a non-ionic surfactant like Pluronic F-127 to aid in dye solubilization. b. Remove the culture medium and add the dye-loading solution to the cells. c. Incubate for 45-60 minutes at 37°C, protected from light. d. Wash the cells with a suitable imaging buffer (e.g., HBSS) to remove extracellular dye.
3. Compound Addition and Imaging: a. Place the plate in a high-content imaging system equipped with an automated liquid handler and environmental control. b. Acquire a baseline fluorescence reading for a short period (e.g., 30 seconds). c. The liquid handler will then inject the desired concentrations of this compound, vehicle control, or a positive control (e.g., thapsigargin or a GPCR agonist known to induce Ca2+ release in the chosen cell line). d. Immediately begin acquiring images at a high frame rate (e.g., every 1-2 seconds) for a period of 2-5 minutes to capture the transient calcium response. For Fura-2, alternate excitation between 340 nm and 380 nm while measuring emission at 510 nm.
4. Data Analysis: a. The image analysis software will calculate the ratio of fluorescence intensities (e.g., 340/380 nm for Fura-2) for each cell over time. b. Quantify the peak fluorescence ratio and the area under the curve for each well to determine the magnitude of the calcium response. c. Generate dose-response curves to determine the EC50 of this compound for calcium mobilization.
Signaling Pathways Modulated by this compound
The cellular effects of this compound are primarily mediated through its agonistic activity at the sigma-1 receptor. The following diagrams illustrate the key signaling pathways involved.
This pathway illustrates how this compound binding to the sigma-1 receptor at the ER leads to the stabilization of the IP3 receptor, potentiating the release of calcium from the ER into the cytosol. This increase in cytosolic calcium can then influence mitochondrial function.
This diagram shows that this compound, by activating sigma-1 receptors at the plasma membrane, can modulate the activity of NMDA receptors. This interaction can influence calcium influx and subsequently impact downstream cellular processes, including neurite outgrowth and synaptic plasticity.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. IGF-1 protects SH-SY5Y cells against MPP+-induced apoptosis via PI3K/PDK-1/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective sigma receptor agonist 2-(4-morpholinethyl)1-phenylcyclohexanecarboxylate (PRE084) promotes neuroprotection and neurite elongation through protein kinase C (PKC) signaling on motoneurons: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Neurite outgrowth from PC12 cells is enhanced by an inhibitor of mechanical channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agmatine effects on mitochondrial membrane potential and NF-κB activation protect against rotenone-induced cell damage in human neuronal-like SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Measuring Mitochondrial Transmembrane Potential by TMRE Staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nerve growth factor-induced neurite outgrowth in PC12 cells involves the coordinate induction of microtubule assembly and assembly-promoting factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mitochondrial Membrane Potential Assay Kit (II) | Cell Signaling Technology [cellsignal.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. raybiotech.com [raybiotech.com]
- 14. Mechanistic and functional changes in Ca2+ entry after retinoic acid-induced differentiation of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Expression and Pharmacology of Endogenous Cav Channels in SH-SY5Y Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis in Igmesine-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Igmesine, a selective sigma-1 (σ1) receptor ligand, has emerged as a compound of interest in neuropharmacology and oncology.[1] The σ1 receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, is implicated in regulating a variety of cellular processes, including cell survival and death.[2][3] Activation or modulation of the σ1 receptor can influence cellular stress responses, calcium homeostasis, and mitochondrial function, all of which are critical in the regulation of apoptosis.[3][4][5] Preliminary studies suggest that sigma receptor ligands can induce apoptosis in various cell types, making it a potential target for therapeutic intervention, particularly in oncology.[6][7]
These application notes provide a comprehensive guide for utilizing flow cytometry to quantitatively assess apoptosis in cells treated with this compound. The described protocols detail the use of Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells, as well as methods to evaluate key apoptotic events such as changes in mitochondrial membrane potential (ΔΨm) and caspase activity.
Data Presentation
The quantitative data obtained from flow cytometry analysis of this compound-treated cells can be effectively summarized in structured tables to facilitate comparison between different experimental conditions.
Table 1: Dose-Dependent Effect of this compound on Cell Apoptosis after 48-hour Treatment. This table illustrates a representative dose-response to this compound, showing the percentage of cells in each quadrant of the Annexin V/PI flow cytometry plot.
| This compound Conc. (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 10 | 85.6 ± 3.4 | 8.9 ± 1.2 | 5.5 ± 0.9 |
| 25 | 65.3 ± 4.5 | 20.1 ± 2.8 | 14.6 ± 2.1 |
| 50 | 40.1 ± 5.2 | 35.8 ± 4.1 | 24.1 ± 3.5 |
| 100 | 22.7 ± 3.9 | 45.3 ± 5.5 | 32.0 ± 4.8 |
Table 2: Time-Course of Apoptosis Induction by 50 µM this compound. This table presents a representative time-dependent effect of this compound on the induction of apoptosis.
| Time (hours) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 | 96.1 ± 1.8 | 2.1 ± 0.3 | 1.8 ± 0.2 |
| 12 | 80.4 ± 3.1 | 12.5 ± 1.9 | 7.1 ± 1.1 |
| 24 | 60.2 ± 4.2 | 25.7 ± 3.3 | 14.1 ± 2.0 |
| 48 | 40.1 ± 5.2 | 35.8 ± 4.1 | 24.1 ± 3.5 |
| 72 | 25.9 ± 4.8 | 30.2 ± 4.5 | 43.9 ± 6.2 |
Experimental Protocols
Protocol 1: Assessment of Apoptosis using Annexin V and Propidium Iodide Staining
This protocol is a fundamental assay to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.[8]
Materials:
-
This compound
-
Cell line of interest (e.g., MCF-7, Jurkat)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at a density of 1 x 10^6 cells/well in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle-only control.
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium (which contains floating apoptotic cells). Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine the detached cells with the collected medium.
-
Suspension cells: Directly collect the cells from the culture vessel.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[9]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.[10]
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).
-
Protocol 2: Analysis of Mitochondrial Membrane Potential (ΔΨm)
A decrease in mitochondrial membrane potential is an early hallmark of apoptosis.[11] This protocol utilizes a cationic dye such as JC-1 or DiOC6(3) to assess ΔΨm.[12][13][14]
Materials:
-
This compound-treated and control cells
-
JC-1 or DiOC6(3) dye
-
PBS or appropriate buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash the cells as described in Protocol 1 (steps 1-3).
-
Dye Loading:
-
Resuspend the cell pellet in pre-warmed complete medium or PBS containing the mitochondrial dye at the manufacturer's recommended concentration (e.g., 2 µM JC-1 or 40 nM DiOC6(3)).
-
Incubate the cells for 15-30 minutes at 37°C in the dark.[12]
-
-
Washing: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Wash the cells once with ice-cold PBS.
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in ice-cold PBS.
-
Analyze the samples immediately on a flow cytometer.
-
For JC-1, healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).
-
For DiOC6(3), a decrease in green fluorescence intensity indicates a loss of ΔΨm.[13]
-
Protocol 3: Measurement of Caspase-3/7 Activity
Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.[15][16] This protocol uses a fluorogenic substrate to detect their activity.
Materials:
-
This compound-treated and control cells
-
Caspase-3/7 activity assay kit (containing a fluorescently labeled caspase substrate, e.g., a DEVD peptide conjugate)
-
Wash buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash the cells as described in Protocol 1 (steps 1-3).
-
Substrate Incubation:
-
Washing: Wash the cells with the provided wash buffer to remove any unbound substrate.
-
Flow Cytometry Analysis:
-
Resuspend the cells in the assay buffer.
-
Analyze the samples on a flow cytometer using the appropriate laser and filter for the fluorophore used in the kit.
-
An increase in fluorescence intensity indicates an increase in caspase-3/7 activity.
-
Visualizations
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for apoptosis analysis.
References
- 1. Neuropharmacological profile of a selective sigma ligand, this compound: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms [mdpi.com]
- 3. Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of Sigma-1 Receptor by Cutamesine Attenuates Neuronal Apoptosis by Inhibiting Endoplasmic Reticulum Stress and Mitochondrial Dysfunction in a Rat Model of Asphyxia Cardiac Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. No death without life: vital functions of apoptotic effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effective tumor cell death by sigma-2 receptor ligand siramesine involves lysosomal leakage and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sigma-2 receptor agonists as possible antitumor agents in resistant tumors: hints for collateral sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 10. Apoptosis Protocols | USF Health [health.usf.edu]
- 11. Using flow cytometry for mitochondrial assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. en.bio-protocol.org [en.bio-protocol.org]
- 14. A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. caspase3 assay [assay-protocol.com]
- 16. stemcell.com [stemcell.com]
- 17. docs.aatbio.com [docs.aatbio.com]
- 18. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
Troubleshooting & Optimization
Igmesine solubility in DMSO and other solvents
Welcome to the technical support center for Igmesine. This resource is designed to assist researchers, scientists, and drug development professionals with common questions and troubleshooting related to the solubility and handling of this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound hydrochloride?
A1: The recommended solvent for dissolving this compound hydrochloride for most in vitro applications is Dimethyl sulfoxide (B87167) (DMSO).
Q2: What is the maximum solubility of this compound hydrochloride in DMSO?
A2: The maximum solubility of this compound hydrochloride in DMSO is approximately 17.8 mg/mL, which corresponds to a concentration of 50 mM.[1][2] Some suppliers recommend the use of ultrasonication and warming to achieve this concentration.[2]
Q3: Can I dissolve this compound hydrochloride in aqueous solutions like water or PBS?
A3: While the hydrochloride salt form of this compound is intended to improve aqueous solubility, direct dissolution in aqueous buffers may be limited, especially at higher concentrations.[3] For most biological experiments, it is standard practice to first prepare a concentrated stock solution in an organic solvent like DMSO and then perform serial dilutions into the aqueous experimental medium.
Q4: How should I prepare a stock solution of this compound hydrochloride?
A4: To prepare a stock solution, weigh the desired amount of this compound hydrochloride powder and add the calculated volume of DMSO to achieve the target concentration. For example, to prepare a 10 mM stock solution, you would dissolve 3.56 mg of this compound hydrochloride (assuming a molecular weight of 355.94 g/mol ) in 1 mL of DMSO.[1][4][5] It is recommended to vortex the solution and, if necessary, use an ultrasonic bath and gentle warming to ensure complete dissolution.[2]
Q5: How should I store stock solutions of this compound hydrochloride?
A5: Stock solutions of this compound hydrochloride in DMSO should be stored at -20°C or -80°C for long-term stability.[1][2][4][5] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[2] For short-term storage (up to one month), -20°C is generally sufficient.[2]
Troubleshooting Guide
Issue 1: this compound hydrochloride is not fully dissolving in DMSO.
-
Solution 1: Increase Sonication and/or Warming. Some batches of the compound may require mechanical assistance to fully dissolve. Use an ultrasonic water bath for 10-15 minutes. Gentle warming (e.g., in a 37°C water bath) can also be applied, but be cautious not to overheat the solution, which could degrade the compound.[2]
-
Solution 2: Use Fresh, Anhydrous DMSO. DMSO is hygroscopic and can absorb water from the atmosphere, which can reduce its solvating power for certain compounds. Ensure you are using a fresh, unopened bottle of anhydrous or molecular biology grade DMSO.
-
Solution 3: Re-evaluate the Target Concentration. While the maximum solubility is reported as ~50 mM, it is often prudent to work with slightly lower stock concentrations (e.g., 10-20 mM) to ensure complete dissolution and avoid precipitation.
Issue 2: The this compound solution appears cloudy or has precipitated after dilution in aqueous media.
-
Solution 1: Reduce the Final Concentration of DMSO. The final concentration of DMSO in your experimental medium should typically be kept below 0.5% (and ideally below 0.1%) to avoid solvent-induced artifacts. If your dilution scheme results in a higher DMSO concentration, the compound may precipitate out of the aqueous solution.
-
Solution 2: Perform Serial Dilutions. Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can help to keep the compound in solution as the solvent environment gradually changes from organic to aqueous.
-
Solution 3: Vortex During Dilution. Ensure that the aqueous medium is being vigorously mixed (e.g., by vortexing) as the DMSO stock solution is added. This rapid dispersion can prevent localized high concentrations of the compound that are prone to precipitation.
Data Presentation
Table 1: Solubility of this compound Hydrochloride
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source(s) |
| DMSO | ~17.8 | ~50 | [1][2] |
Note: The molecular weight of this compound hydrochloride is 355.94 g/mol .[1][4][5]
Experimental Protocols & Visualizations
Protocol: Preparation of a 10 mM this compound Hydrochloride Stock Solution in DMSO
Materials:
-
This compound hydrochloride powder (MW: 355.94 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or vials
-
Pipettes
-
Vortex mixer
-
Ultrasonic water bath (optional, but recommended)
Methodology:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound hydrochloride needed:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 355.94 g/mol x 1000 mg/g = 3.56 mg
-
-
Weigh the compound: Carefully weigh out 3.56 mg of this compound hydrochloride powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of anhydrous DMSO to the tube containing the powder.
-
Dissolve the compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes.
-
Apply sonication/warming (if necessary): If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 10-15 minutes. Gentle warming in a 37°C water bath can also be applied. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Logical Diagram: Troubleshooting Solubility Issues
References
Technical Support Center: Improving the Stability of Igmesine in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Igmesine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of this compound in cell culture media, ensuring the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my observed pharmacological effect of this compound lower than expected or inconsistent across experiments?
A1: Reduced or inconsistent pharmacological activity of this compound can stem from its degradation in the cell culture medium. The stability of small molecules like this compound can be influenced by several factors, including the composition of the medium, pH, temperature, and light exposure.[1] It is crucial to ensure that the effective concentration of this compound is maintained throughout the duration of your experiment.
Q2: What are the primary factors that can lead to the degradation of this compound in my cell culture experiments?
A2: Several factors can contribute to the degradation of small molecules in cell culture media. For this compound, a selective sigma-1 receptor agonist, a key consideration is its chemical structure, which may be susceptible to hydrolysis or oxidation under certain conditions.[2][3] Key factors include:
-
pH of the media: The physiological pH of most cell culture media (around 7.4) can promote the hydrolysis of certain chemical bonds.[4][5][6][7][8]
-
Media components: Components in the media, such as certain amino acids (e.g., cysteine) or metal ions (e.g., ferric ammonium (B1175870) citrate), can potentially interact with and degrade small molecules.
-
Temperature: Incubating cells at 37°C can accelerate the rate of chemical degradation compared to storage at lower temperatures.[1]
-
Light exposure: Exposure to light, especially UV rays, can cause photodegradation of light-sensitive compounds.[9][10][11][12]
-
Enzymatic degradation: While less common for synthetic small molecules in sterile cell culture, enzymatic activity from cells could potentially contribute to degradation over longer incubation periods.[1]
Q3: How can I prepare and store my this compound stock solutions to maximize stability?
A3: Proper preparation and storage of stock solutions are critical for maintaining the integrity of this compound.
-
Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving hydrophobic compounds like this compound for in vitro studies.[13] It is important to use a high-purity, anhydrous grade of DMSO.
-
Stock Concentration: Prepare a concentrated stock solution (e.g., 10 mM) in DMSO. This minimizes the volume of DMSO added to your cell culture, which is important as DMSO can have cytotoxic effects at higher concentrations (typically, the final DMSO concentration in the culture should be kept below 0.5%, and ideally below 0.1%).[14][15][16]
-
Storage Conditions: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C in tightly sealed, light-protecting tubes.
Q4: I'm observing precipitation when I add this compound to my cell culture medium. What can I do to prevent this?
A4: Precipitation of a compound upon addition to aqueous media is a common issue, particularly for hydrophobic molecules. Here are some troubleshooting steps:
-
Final Concentration: Ensure the final concentration of this compound in your media does not exceed its aqueous solubility limit. You may need to perform a solubility test to determine this.
-
Dilution Method: Instead of adding the concentrated DMSO stock directly to a large volume of media, perform a serial dilution. A stepwise dilution in pre-warmed (37°C) media can help. Adding the compound dropwise while gently vortexing the media can also improve solubilization.
-
Pre-warmed Media: Always use media that has been pre-warmed to 37°C, as adding the compound to cold media can decrease its solubility.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound in cell culture.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent dose-response curves | Degradation of this compound in media: The effective concentration of this compound is decreasing over the course of the experiment. | Perform a stability study to determine the half-life of this compound in your specific cell culture medium and under your experimental conditions. Based on the results, you may need to replenish the media with fresh this compound at regular intervals. |
| Precipitation of this compound: The compound is not fully dissolved at higher concentrations, leading to a plateau in the dose-response. | Visually inspect for precipitation. If observed, lower the highest concentration tested or optimize the dilution method as described in the FAQs. | |
| Variability in stock solution: Inconsistent preparation or degradation of the stock solution. | Prepare fresh stock solutions regularly. Aliquot stock solutions to avoid multiple freeze-thaw cycles. | |
| High background signal or off-target effects | Degradation products have biological activity: Degradants of this compound may interact with other cellular targets. | Characterize the degradation products using techniques like LC-MS to identify them. If possible, test the activity of any identified major degradants. |
| High DMSO concentration: The final concentration of DMSO in the culture is causing cellular stress or off-target effects. | Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%). Run a vehicle control with the same concentration of DMSO to assess its effect.[14][15][16] | |
| No observable effect of this compound | Complete degradation of the compound: this compound may be completely degraded before it can exert its effect. | Assess the stability of this compound at an early time point after addition to the media. Consider a shorter incubation time for your experiment. |
| Incorrect compound identity or purity: The supplied compound may not be this compound or could be of low purity. | Verify the identity and purity of your this compound sample using analytical methods such as HPLC or LC-MS. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol outlines a general procedure to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound powder
-
High-purity DMSO
-
Sterile cell culture medium of interest (e.g., DMEM/F-12) with or without serum
-
Sterile, light-protecting microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Spike the Media: Pre-warm the cell culture medium to 37°C. Spike the medium with the this compound stock solution to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.
-
Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the this compound-containing medium. This will serve as your T=0 reference.
-
Incubation: Place the remaining this compound-spiked medium in a 37°C incubator.
-
Time-Course Sampling: At predetermined time points (e.g., 2, 4, 8, 12, 24, 48 hours), collect aliquots of the incubated medium.
-
Sample Processing:
-
For analysis, it may be necessary to precipitate proteins from the media containing serum. A common method is to add a threefold excess of a cold organic solvent like acetonitrile (B52724) or methanol.
-
Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Analysis: Analyze the concentration of the parent this compound compound in the processed samples using a validated HPLC-UV or LC-MS/MS method.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
Illustrative Stability Data of a Small Molecule in Cell Culture Media (Example)
| Time (hours) | Remaining Compound (%) in DMEM + 10% FBS at 37°C | Remaining Compound (%) in Serum-Free DMEM at 37°C |
| 0 | 100 | 100 |
| 2 | 95 | 98 |
| 4 | 88 | 95 |
| 8 | 75 | 90 |
| 12 | 65 | 85 |
| 24 | 40 | 70 |
| 48 | 15 | 50 |
Note: This is illustrative data. The actual stability of this compound should be determined experimentally.
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.[17][18][19][20]
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H2O2)
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize before analysis.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize before analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H2O2. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep solid this compound powder in an oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[9][11][12] A sample protected from light should be used as a control.
-
Analysis: Analyze the stressed samples using a suitable analytical method, such as HPLC with a photodiode array (PDA) detector or LC-MS, to separate and identify the degradation products.[2][3][15][21][22]
Visualizations
Signaling Pathways and Workflows
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of degradation products in flumazenil using LC-Q-TOF/MS and NMR: Degradation pathway elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of pH and penetration enhancers on cysteamine stability and trans-corneal transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of pH on stability and plasmonic properties of cysteine-functionalized silver nanoparticle dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Influence of pH and Preservative Agents on Physicochemical and Microbiological Stability of a Flexible Dose/Age-Appropriate Formulation of Enalapril Maleate. A Quality by Design‑Based Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Photostability of symphatomimetic agents in commonly used infusion media in the absence and presence of bisulfite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessing Photostability of mAb Formulations In Situ Using Light-Coupled NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. The sigma receptor ligand JO 1784 (this compound hydrochloride) is neuroprotective in the gerbil model of global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. biopharminternational.com [biopharminternational.com]
- 18. biofidus.de [biofidus.de]
- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jchr.org [jchr.org]
- 22. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Igmesine Technical Support Center: Troubleshooting Potential Off-Target Effects
Welcome to the technical support center for researchers utilizing Igmesine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: My experimental results are inconsistent with the known functions of the sigma-1 receptor. Could off-target effects of this compound be responsible?
A1: While this compound is a selective sigma-1 receptor agonist, the possibility of off-target effects, particularly at high concentrations, should be considered when interpreting unexpected results. This guide provides information on known off-target interactions and protocols to assess selectivity in your experimental system.
Q2: What are the known primary and secondary targets of this compound?
A2: this compound's primary pharmacological target is the sigma-1 receptor, where it acts as an agonist.[1][2] Available data on its interactions with a panel of common CNS off-targets are summarized below. It is important to note that a complete public binding affinity profile across all receptor families is not available.
Quantitative Data Summary: this compound Binding & Functional Profile
The following tables summarize the available quantitative data for this compound's interaction with its primary target and key off-targets.
Table 1: Primary Target Affinity
| Target | Ki (nM) | Assay Type | Species | Reference |
| Sigma-1 Receptor | 1.8 | Radioligand Binding | Rat Brain | [3] |
Table 2: Off-Target Interaction Profile
| Target Class | Target | Ki (nM) | IC50 | Effect | Species/System | Reference |
| Enzymes | Monoamine Oxidase A (MAO-A) | - | > 10,000 | No activity | Not specified | [4] |
| Monoamine Oxidase B (MAO-B) | - | > 10,000 | No activity | Not specified | [4] | |
| Adrenergic Receptors | Beta-adrenergic receptors | Data not available | - | 20% decrease in density after 21-day treatment | Rat | [4] |
| Serotonin Receptors | 5-HT1A | Data not available | - | No change in density after 21-day treatment | Rat | [4] |
| GABA Receptors | GABAB | Data not available | - | No change in density after 21-day treatment | Rat | [4] |
| Glutamate Receptors | NMDA Receptor | Data not available | - | Blocks NMDA-induced cGMP increase | In vivo | [4] |
| Monoamine Transporters | Norepinephrine Transporter (NET) | Data not available | - | Weak effect on NE uptake | In vivo | [4] |
Absence of data is indicated by "Data not available". Researchers are encouraged to perform their own binding assays for targets of concern in their specific experimental setup.
Signaling Pathways
Q3: What are the key signaling pathways activated by this compound through the sigma-1 receptor?
A3: As a sigma-1 receptor agonist, this compound can modulate several downstream signaling pathways. The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondria interface that translocates upon ligand binding to interact with various ion channels and signaling proteins.
Figure 1. Simplified Sigma-1 Receptor Signaling Pathway.
Experimental Protocols
Q4: How can I experimentally determine if this compound is interacting with off-targets in my system?
A4: A radioligand binding assay is a standard method to determine the binding affinity of a compound for a specific receptor. Below is a general protocol that can be adapted for various G-protein coupled receptors (GPCRs) and ion channels.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for a potential off-target receptor.
Materials:
-
Cell membranes expressing the receptor of interest.
-
A suitable radioligand for the target receptor (e.g., [3H]-prazosin for α1-adrenergic receptors).
-
This compound hydrochloride.
-
Assay buffer (specific to the receptor).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
96-well plates.
Procedure:
-
Membrane Preparation: Prepare cell membranes from tissues or cultured cells known to express the target receptor.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Assay buffer.
-
A fixed concentration of the radioligand (typically at its Kd value).
-
A range of concentrations of this compound (e.g., 10-11 to 10-5 M).
-
For total binding wells, add vehicle instead of this compound.
-
For non-specific binding wells, add a high concentration of a known unlabeled ligand for the target receptor.
-
-
Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate at an appropriate temperature and duration to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 2. Experimental Workflow for Off-Target Binding Assay.
Troubleshooting Guide
Q5: I have performed an off-target binding assay and see unexpected binding of this compound. What should I do next?
A5: Unexpected binding can arise from several factors. Follow this logical troubleshooting guide to identify the potential cause.
Figure 3. Troubleshooting Logic for Unexpected Binding.
Disclaimer: This technical support guide is for informational purposes only and is based on publicly available research. Researchers should always consult primary literature and validate findings in their own experimental systems.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Beneficial effects of the sigma1 receptor agonists this compound and dehydroepiandrosterone against learning impairments in rats prenatally exposed to cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of the human M2 muscarinic acetylcholine receptor bound to an antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropharmacological profile of a selective sigma ligand, this compound: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Igmesine studies
Welcome to the technical support center for Igmesine research. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during preclinical and clinical studies of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Troubleshooting Guides & FAQs
Researchers studying this compound, a selective sigma-1 (σ1) receptor agonist, have reported variability in experimental outcomes. This section provides a question-and-answer guide to troubleshoot common issues and improve the reproducibility of your results.
Q1: We are observing inconsistent binding affinity (Ki) for this compound in our radioligand binding assays. What are the potential causes and solutions?
A1: Inconsistent binding affinities are a common challenge in sigma-1 receptor research. Several factors can contribute to this variability:
-
Experimental Conditions:
-
Radioligand Choice: The choice of radioligand (e.g., --INVALID-LINK---pentazocine) and its concentration relative to its dissociation constant (Kd) can influence the calculated Ki of this compound.
-
Buffer Composition and pH: Sigma-1 receptor binding is sensitive to the ionic composition and pH of the assay buffer.
-
Incubation Time and Temperature: Insufficient incubation time may not allow the binding reaction to reach equilibrium, leading to inaccurate Ki values.
-
-
Reagent Quality:
-
This compound Purity and Stability: The purity of the this compound compound is critical. Impurities can compete for binding and affect the results. This compound's stability in solution should also be considered, as degradation can lead to lower effective concentrations.
-
Membrane Preparation: The quality and consistency of the tissue or cell membrane preparation are paramount. Factors such as the age of the preparation and the number of freeze-thaw cycles can impact receptor integrity.
-
-
Data Analysis:
-
Model Selection: The mathematical model used to fit the competition binding data (e.g., one-site vs. two-site fit) can significantly alter the resulting Ki value.
-
Troubleshooting Workflow for Inconsistent Binding Affinity
Caption: Troubleshooting inconsistent Ki values for this compound.
Q2: Our cell-based assays show variable responses to this compound, such as inconsistent changes in intracellular calcium levels or cell viability. How can we improve the reproducibility of these functional assays?
A2: Functional assays are susceptible to a wide range of biological and technical variables:
-
Cell Culture Conditions:
-
Cell Line and Passage Number: Different cell lines have varying expression levels of the sigma-1 receptor. High passage numbers can lead to phenotypic drift and altered receptor expression.
-
Cell Density and Health: Cell confluency at the time of the assay can impact the cellular response. Unhealthy cells may exhibit altered signaling pathways.
-
-
Assay Protocol:
-
This compound Concentration and Incubation Time: The dose-response relationship of this compound can be complex. Inadequate incubation time may not allow for the full development of the cellular response.
-
Assay-Specific Reagents: The choice and handling of fluorescent dyes for calcium assays (e.g., Fluo-4 AM, Fura-2) or reagents for viability assays (e.g., MTT, resazurin) are critical for consistent results.
-
-
Off-Target Effects: At higher concentrations, this compound may interact with other cellular targets, leading to inconsistent or unexpected biological effects.
Q3: The neuroprotective effects of this compound in our in vitro models are not consistent. What factors should we investigate?
A3: Inconsistent neuroprotection can stem from several sources:
-
Model System: The choice of neuronal cell type and the method used to induce neurotoxicity (e.g., glutamate, hydrogen peroxide) can significantly influence the outcome.
-
Timing of Treatment: The timing of this compound application (pre-treatment, co-treatment, or post-treatment) relative to the neurotoxic insult is a critical parameter.
-
Endpoint Measurement: The method used to quantify neuroprotection (e.g., LDH release, caspase activation, morphological analysis) can yield different results.
Q4: We are struggling to reconcile our preclinical data with the reported inconsistencies in this compound's clinical trials for depression. What could explain this discrepancy?
A4: The translation from preclinical findings to clinical efficacy is a common challenge in drug development. For this compound and other antidepressants, several factors may contribute to this discrepancy:
-
High Placebo Response: Clinical trials for depression are often characterized by a high placebo response rate, making it difficult to demonstrate a statistically significant drug effect.[1][2]
-
Patient Population Heterogeneity: The underlying neurobiology of depression can vary significantly among patients, leading to differential responses to treatment.
-
Dose Selection: The optimal therapeutic dose of this compound in humans may not have been identified, and the doses used in clinical trials (25-100 mg/day) may not have been optimal for all patients.[3]
Data Presentation: this compound Quantitative Data
The available quantitative data for this compound is limited and variable across studies, which is a central issue in its research. The following tables summarize some of the reported values. The lack of consistent data highlights the need for standardized experimental protocols.
Table 1: this compound Binding Affinity and Functional Data (In Vitro)
| Parameter | Assay System | Value | Reference |
| IC50 | Monoamine Oxidase (MAO) A/B Inhibition | > 10 µM | [1] |
| Effect | Inhibition of voltage-activated K+ currents | Significant inhibition | [3] |
| Effect | Blockade of NMDA-induced cGMP increase | Yes | [1] |
Table 2: this compound Dosing in Preclinical and Clinical Studies
| Study Type | Model | Dose/Concentration | Observed Effect | Reference |
| Preclinical | Gerbil model of cerebral ischemia | 50, 75, 100 mg/kg | Significant neuroprotection | [4] |
| Preclinical | Rat model of amnesia | 0.1 - 1 mg/kg | Reversal of learning deficits | [5] |
| Clinical | Major Depressive Disorder | 25 mg/day | Significant improvement vs. placebo (in subsets) | [3] |
| Clinical | Major Depressive Disorder | 100 mg/day | No significant benefit | [3] |
Experimental Protocols
To promote consistency in this compound research, we provide detailed methodologies for key experiments.
Protocol 1: Sigma-1 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the sigma-1 receptor.
Materials:
-
Membrane preparation (e.g., from guinea pig brain or cells expressing human sigma-1 receptor)
-
Radioligand: --INVALID-LINK---pentazocine
-
Unlabeled ligand for non-specific binding: Haloperidol (B65202)
-
Test compound: this compound
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
96-well filter plates (e.g., GF/B)
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of this compound.
-
To each well, add assay buffer, the appropriate ligand solution (buffer for total binding, 10 µM haloperidol for non-specific binding, or this compound dilution).
-
Add --INVALID-LINK---pentazocine to all wells at a final concentration close to its Kd.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at 37°C for 90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filter plate and add scintillation fluid to each well.
-
Count the radioactivity in a scintillation counter.
-
Calculate specific binding and determine the IC50 of this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Intracellular Calcium Flux Assay
This protocol measures changes in intracellular calcium concentration in response to this compound.
Materials:
-
Cells expressing the sigma-1 receptor (e.g., SH-SY5Y neuroblastoma cells)
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
This compound
-
Positive control (e.g., ionomycin)
-
Fluorescence plate reader with an injection system
Procedure:
-
Seed cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Prepare the dye loading solution containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells twice with HBSS.
-
Add fresh HBSS to each well.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
Measure baseline fluorescence.
-
Inject this compound at various concentrations and continue to measure fluorescence to detect changes in intracellular calcium.
-
At the end of the experiment, inject ionomycin (B1663694) as a positive control to determine the maximal fluorescence.
Protocol 3: MTT Cell Viability Assay
This protocol assesses the effect of this compound on cell viability.
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
Cell culture medium
-
This compound
-
Neurotoxic agent (optional, for neuroprotection studies)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound (and a neurotoxic agent if applicable). Include vehicle-treated control wells.
-
Incubate for the desired period (e.g., 24-48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Mandatory Visualizations
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor is a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane. Upon stimulation by an agonist like this compound, it dissociates from the Binding Immunoglobulin Protein (BiP) and can modulate various downstream signaling pathways.
Caption: this compound-activated Sigma-1 receptor signaling pathway.
Experimental Workflow: Cell Viability (MTT) Assay
The following diagram illustrates the workflow for assessing the neuroprotective effects of this compound using an MTT assay.
Caption: Workflow for a neuroprotection cell viability assay.
References
- 1. Neuropharmacological profile of a selective sigma ligand, this compound: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. The sigma receptor ligand JO 1784 (this compound hydrochloride) is neuroprotective in the gerbil model of global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beneficial effects of the sigma1 receptor agonists this compound and dehydroepiandrosterone against learning impairments in rats prenatally exposed to cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Igmesine Concentration for Neuroprotective Assays: A Technical Support Guide
Shanghái, China - For researchers, scientists, and drug development professionals investigating the neuroprotective potential of Igmesine, optimizing its concentration in in vitro assays is a critical step for obtaining reliable and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's neuroprotective effects?
A1: this compound is a selective sigma-1 receptor (σ1R) agonist.[1][2] The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum (ER).[3] this compound exerts its neuroprotective effects by modulating several downstream pathways upon binding to the σ1R. Key mechanisms include:
-
Modulation of NMDA Receptors: this compound can interfere with the N-methyl-D-aspartate (NMDA) receptor/nitric oxide synthase/cGMP pathway, which is implicated in excitotoxicity.[2]
-
Regulation of Calcium Signaling: As a sigma-1 receptor agonist, this compound can influence intracellular calcium signaling, a critical factor in neuronal survival and death.[3]
-
Attenuation of Oxidative Stress and Apoptosis: Activation of the sigma-1 receptor by agonists has been shown to suppress cell death pathways.[4]
Q2: What is a recommended starting concentration range for this compound in in vitro neuroprotective assays?
A2: Based on its binding affinity and preclinical studies, a good starting point for in vitro neuroprotective assays is to perform a dose-response curve ranging from the nanomolar (nM) to the low micromolar (µM) range. This compound exhibits a high affinity for the sigma-1 receptor, with a reported IC50 of 39 ± 8 nM in rat brain membranes.[1] In vivo studies have shown neuroprotective effects at doses of 50, 75, and 100 mg/kg in a gerbil model of global cerebral ischemia.[5] Therefore, a suggested starting range for in vitro experiments would be from 10 nM to 10 µM to determine the optimal neuroprotective concentration for your specific cell line and neurotoxic insult.
Q3: Which neuronal cell lines are suitable for testing this compound's neuroprotective effects?
A3: The human neuroblastoma cell line SH-SY5Y is a commonly used and well-characterized model for neurotoxicity and neuroprotection studies.[6] These cells can be differentiated into a more mature neuronal phenotype, making them suitable for investigating pathways relevant to neurodegenerative diseases. Primary neuronal cultures are also an excellent, more physiologically relevant option, though they are more challenging to maintain.
Q4: What are common methods to induce neurotoxicity in vitro for testing this compound?
A4: Two common and well-established methods for inducing neurotoxicity in vitro are:
-
NMDA-induced excitotoxicity: Exposing neuronal cells to excessive N-methyl-D-aspartate (NMDA) mimics the excitotoxic cascade involved in various neurological conditions.
-
Oxidative stress induction: Using agents like hydrogen peroxide (H₂O₂) can simulate the oxidative damage that contributes to neuronal cell death in neurodegenerative diseases.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in culture media | Low aqueous solubility of this compound. "Salting out" effect upon dilution from a concentrated stock. | Prepare a high-concentration stock solution in a suitable organic solvent like DMSO. Perform serial dilutions in pre-warmed (37°C) culture medium rather than adding the concentrated stock directly. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity. Gentle warming or brief sonication of the stock solution can aid dissolution.[7] |
| High background or inconsistent results in cell viability assays (e.g., MTT, LDH) | Contamination (bacterial, fungal). Reagent variability or improper storage. Cell plating inconsistency. Interference of this compound with the assay. | Regularly check cultures for contamination. Use sterile techniques and test reagents on a positive control cell line. Ensure even cell seeding and distribution in multi-well plates. Run a control with this compound and the assay reagent without cells to check for direct chemical interference. |
| Lack of a discernible neuroprotective effect | Sub-optimal this compound concentration. Insufficient pre-incubation time. Potency of the neurotoxic insult is too high. Cell line is not responsive to sigma-1 receptor agonism. | Perform a wider dose-response curve for this compound. Optimize the pre-incubation time with this compound before adding the neurotoxin (e.g., 1, 6, 12, 24 hours). Titrate the concentration of the neurotoxin (e.g., NMDA, H₂O₂) to induce approximately 50% cell death (EC50) to create a window for observing neuroprotection. Confirm the expression of sigma-1 receptors in your chosen cell line via Western blot or qPCR. |
| Observed cytotoxicity at higher this compound concentrations | Off-target effects at higher concentrations. Biphasic dose-response, a common characteristic of neuroprotective agents. | Carefully determine the therapeutic window by performing a cytotoxicity assay with this compound alone across a wide concentration range. Use concentrations at or below the threshold of toxicity for neuroprotection experiments. This biphasic effect, known as hormesis, is a recognized phenomenon for many neuroprotective compounds. |
Data Presentation
Table 1: this compound Binding Affinity and In Vitro Activity
| Parameter | Value | Assay System | Reference |
| IC50 (Sigma-1 Receptor Binding) | 39 ± 8 nM | Rat Brain Membrane | [1] |
| IC50 (Monoamine Oxidase A/B Inhibition) | > 10 µM | In vitro enzyme assay | [2] |
Table 2: In Vivo Neuroprotective Dosing of this compound
| Model | Effective Dose Range | Outcome | Reference |
| Gerbil Model of Global Cerebral Ischemia | 50, 75, 100 mg/kg (p.o.) | Significant protection against ischemia-induced cell death | [5] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay Against NMDA-Induced Excitotoxicity in SH-SY5Y Cells
1. Cell Culture and Differentiation:
- Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin.
- For differentiation, reduce FBS to 1% and add 10 µM retinoic acid for 5-7 days.
2. This compound Pre-treatment:
- Plate differentiated SH-SY5Y cells in a 96-well plate.
- Prepare a range of this compound concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM) in serum-free medium.
- Remove the culture medium from the cells and add the this compound solutions.
- Incubate for a predetermined pre-treatment time (e.g., 12 or 24 hours).
3. Induction of Neurotoxicity:
- Prepare a 2X concentration of NMDA (e.g., 200 µM) in serum-free medium.
- Add an equal volume of the 2X NMDA solution to each well (except for the untreated control wells).
- Incubate for the desired duration to induce cell death (e.g., 24 hours).
4. Assessment of Cell Viability (MTT Assay):
- Add MTT reagent to each well to a final concentration of 0.5 mg/mL.
- Incubate for 2-4 hours at 37°C for formazan (B1609692) crystal formation.
- Solubilize the formazan crystals with DMSO or another suitable solvent.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control.
Protocol 2: Cytotoxicity Assay for this compound
1. Cell Plating:
- Plate SH-SY5Y cells in a 96-well plate at an appropriate density.
2. This compound Treatment:
- Prepare a wide range of this compound concentrations (e.g., 10 nM to 100 µM) in complete culture medium.
- Treat the cells with the different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
3. Incubation:
- Incubate the cells for the desired duration (e.g., 24 or 48 hours).
4. Assessment of Cytotoxicity (LDH Assay):
- Collect the cell culture supernatant from each well.
- Use a commercial LDH cytotoxicity assay kit to measure the amount of lactate (B86563) dehydrogenase released into the medium from damaged cells.
- Follow the manufacturer's instructions for the assay protocol.
- Measure the absorbance at the recommended wavelength.
- Calculate cytotoxicity as a percentage of the positive control (cells lysed with a lysis buffer).
Mandatory Visualizations
References
- 1. Sigma receptors: potential targets for a new class of antidepressant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropharmacological profile of a selective sigma ligand, this compound: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The sigma receptor ligand JO 1784 (this compound hydrochloride) is neuroprotective in the gerbil model of global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Manganese-Induced Neurotoxicity through Impairment of Cross-Talk Pathways in Human Neuroblastoma Cell Line SH-SY5Y Differentiated with Retinoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
How to prevent Igmesine precipitation in aqueous solutions
Technical Support Center: Igmesine
Topic: How to Prevent this compound Precipitation in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of this compound during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound precipitation in aqueous solutions?
A1: this compound precipitation is often due to its hydrophobic nature and limited solubility in aqueous buffers. Key factors that can trigger precipitation include exceeding its solubility limit, shifts in pH and temperature, and improper solution preparation techniques.[1][2][3] For instance, adding a concentrated stock solution in an organic solvent like DMSO directly into an aqueous buffer can cause the compound to "crash out" due to a rapid solvent shift.[4]
Q2: How does pH affect the solubility of this compound?
A2: The solubility of ionizable compounds is highly dependent on the pH of the solution.[5][6][7] this compound, as a weak base, is more soluble in acidic conditions where it becomes protonated (ionized).[8][9] As the pH increases and becomes more alkaline, this compound is deprotonated, becoming more neutral and less water-soluble, which can lead to precipitation.[8][10] It is crucial to operate within a pH range where this compound remains soluble.
Q3: My this compound solution precipitates after moving it to a 37°C incubator. Why does this happen?
A3: While increased temperature can sometimes enhance solubility, for certain compounds, it can decrease it or reveal time-dependent kinetic solubility issues.[11] It's also possible that the pH of your cell culture medium shifts in the CO2 environment of an incubator, affecting solubility.[2] Pre-warming your aqueous solutions to 37°C before adding the this compound stock can help prevent precipitation caused by temperature changes.[2][12]
Q4: Can I use a solution that has a visible precipitate?
A4: No, it is strongly advised not to use a solution with a visible precipitate.[2] The presence of a precipitate means the actual concentration of dissolved this compound is unknown and lower than intended, which will lead to inaccurate and unreliable experimental results.[2]
Troubleshooting Guide
If you are experiencing this compound precipitation, use the following diagram and table to diagnose and resolve the issue.
Precipitation Troubleshooting Workflow
The following workflow provides a step-by-step process for identifying and solving common precipitation issues.
Quantitative Data Summary
The following tables provide key data on this compound solubility under various conditions to guide your experimental design.
Table 1: this compound Solubility in Aqueous Buffers at Different pH Values (25°C)
| Buffer System | pH | Kinetic Solubility (µM) |
| Citrate-Phosphate | 5.0 | 150 |
| Phosphate-Buffered Saline (PBS) | 6.8 | 45 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 12 |
| Tris-HCl | 8.0 | < 5 |
Data shows that this compound solubility significantly decreases as the pH becomes more alkaline.
Table 2: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4, 25°C)
| Co-solvent | Concentration in PBS (% v/v) | Kinetic Solubility (µM) |
| None (Control) | 0% | 12 |
| Ethanol | 5% | 55 |
| PEG 400 | 5% | 78 |
| PEG 400 | 10% | 130 |
Co-solvents like Polyethylene Glycol 400 (PEG 400) can substantially increase the aqueous solubility of this compound.[12][13]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the standard procedure for preparing a concentrated stock solution of this compound.
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Dissolution: Add the appropriate volume of 100% anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 10 mM concentration.[14]
-
Solubilization: Vortex the solution vigorously for 2-3 minutes. If particles remain, sonicate the vial for 5-10 minutes or warm it gently in a 37°C water bath until the solution is completely clear.[3]
-
Filtration (Optional): For sterile applications, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into single-use volumes in tightly sealed, low-adsorption tubes to minimize freeze-thaw cycles.[2] Store at -20°C or -80°C.
Protocol 2: Determining the Kinetic Solubility of this compound in Aqueous Buffer
This protocol allows you to determine the maximum concentration of this compound that remains in solution in your specific experimental buffer.[15][16]
-
Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO as described in Protocol 1.
-
Serial Dilution: Prepare a series of dilutions of the this compound stock solution into your target aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate.[17] For example, add 2 µL of the 10 mM stock to 198 µL of buffer to get a 100 µM solution.
-
Incubation: Seal the plate and incubate it on a shaker for 2 hours at a constant temperature (e.g., 25°C or 37°C).[15]
-
Precipitation Assessment: Measure the turbidity of each well by reading the absorbance at 600 nm using a plate reader.[12] Alternatively, visually inspect each well against a dark background for any signs of cloudiness or precipitate.
-
Determination: The highest concentration that remains clear and shows no significant increase in absorbance compared to a buffer-only control is considered the kinetic solubility limit under those conditions.[18]
Signaling Pathway Context
Understanding the mechanism of action can be critical for interpreting experimental results. This compound is a selective sigma-1 (σ1) receptor agonist.[19][20] The σ1 receptor is an intracellular chaperone protein that modulates various signaling pathways, including those involving N-methyl-D-aspartate (NMDA) receptors.[20][21]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. scielo.br [scielo.br]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH [jove.com]
- 10. ijnrd.org [ijnrd.org]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. Cosolvent - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 16. enamine.net [enamine.net]
- 17. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
- 19. This compound - Wikipedia [en.wikipedia.org]
- 20. Neuropharmacological profile of a selective sigma ligand, this compound: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. (+)-Igmesine hydrochloride | σ1 Receptors | Tocris Bioscience [tocris.com]
Addressing dose-dependent biphasic effects of Igmesine
Welcome to the Technical Support Center for Igmesine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a specific focus on addressing its dose-dependent biphasic effects. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective agonist for the sigma-1 receptor (S1R), which is a chaperone protein primarily located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membrane (MAM).[1][2] Its mechanism is modulatory; it influences several signaling pathways rather than initiating a direct response on its own.[1] Key mechanisms include:
-
Calcium Signaling: this compound potentiates intracellular calcium mobilization from the ER via inositol (B14025) 1,4,5-trisphosphate (IP3) receptors and modulates calcium influx through L-type and N-type voltage-dependent calcium channels (VDCCs).[3]
-
NMDA Receptor Modulation: It modulates the function of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity, learning, and memory.[1][4]
-
Neurotrophic Factor Signaling: S1R activation can promote the expression and secretion of Brain-Derived Neurotrophic Factor (BDNF) and enhance its signaling through TrkB receptors.[4][5]
-
ER Stress Response: As a chaperone protein, S1R is involved in the unfolded protein response (UPR) and helps mitigate ER stress.[6]
Q2: What is a dose-dependent biphasic effect and why is it observed with this compound?
A dose-dependent biphasic effect, often represented by a "bell-shaped" or hormetic curve, is a phenomenon where a compound elicits a positive or stimulatory response at low doses, but this effect diminishes and can become inhibitory at higher doses.[2][7] This is a common characteristic of S1R agonists.[2][7] The exact mechanisms are still under investigation, but several hypotheses exist:[8]
-
Receptor Oligomerization: At optimal (lower) doses, this compound may stabilize the active monomeric or dimeric forms of the S1R. At higher concentrations, it might promote the formation of non-active oligomers, leading to a reduced effect.[8]
-
Off-Target Effects: High concentrations of this compound may lead to binding at other receptors, such as the sigma-2 receptor (S2R), which could initiate opposing signaling pathways and counteract the effects of S1R activation.[8]
-
Differential Signaling Pathway Activation: Low and high concentrations may trigger different downstream signaling cascades. For instance, low doses might activate pro-survival pathways, while high doses could engage pathways leading to cellular stress or inhibition.
Q3: What are the typical effective dose ranges for this compound in preclinical models?
The optimal dose of this compound can vary significantly depending on the experimental model (in vitro vs. in vivo) and the endpoint being measured. It is crucial to perform a dose-response curve for each new experimental setup.
| Model Type | Dose/Concentration Range | Observed Effect | Reference |
| In Vitro (Neuronal Cultures) | 5 - 20 µM (for other S1R agonists) | Neuroprotection against OGD or glutamate (B1630785) toxicity | [9] |
| In Vitro (Cancer Cell Lines) | >100 µM (for other S1R agonists) | Cytotoxicity | [9] |
| In Vivo (Rats, cognitive) | 0.1 - 1 mg/kg (i.p.) | Reversal of learning deficits | [10] |
| In Vivo (Rats, amnesia) | 0.25 - 16 mg/kg (i.p.) | Improved cognitive function | [1] |
| In Vivo (Mice, aging) | 0.1 - 3 mg/kg (s.c.) | Improved cognitive function | [1] |
| In Vivo (Gerbils, ischemia) | 50 - 100 mg/kg | Neuroprotection | [1] |
Q4: Have there been any clinical trials with this compound?
Yes, this compound has been evaluated in Phase II and Phase III clinical trials for major depressive disorder.[1][11] In one study, a 25 mg/day dose showed a significant improvement in depression rating scales during an interim analysis, but the effect was not statistically significant by the end of the 6-week treatment.[1] Higher doses (e.g., 100 mg/day) were associated with a greater number of adverse events, though these were not detailed in the publications.[1] Clinical development was ultimately discontinued.[1]
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound, particularly those related to its biphasic dose-response.
Issue 1: I am not observing any effect at my chosen concentrations.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Concentration Range | Your dose range may be too narrow or entirely outside the active window. Solution: Conduct a broad dose-response experiment, spanning from low nanomolar to high micromolar concentrations (e.g., 1 nM to 100 µM), to identify the optimal range. |
| Pathological Condition Requirement | S1R ligands often exert their effects only when cell functions are perturbed.[1] Solution: Ensure your experimental model includes a relevant stressor (e.g., glutamate excitotoxicity, oxidative stress, Aβ peptide) to unmask the modulatory effects of this compound. |
| Compound Instability | This compound may degrade in solution over time. Solution: Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles. Protect solutions from light. |
| Low S1R Expression | The cell line or tissue being used may have low endogenous expression of the sigma-1 receptor. Solution: Verify S1R expression levels using qPCR or Western Blot. Consider using a cell line known to express S1R or a transient overexpression system. |
Issue 2: My dose-response curve is not biphasic; I only see a stimulatory (or inhibitory) effect that plateaus.
| Potential Cause | Troubleshooting Steps |
| Concentration Range is Too Narrow | You may only be observing one phase of the biphasic curve. The inhibitory phase might occur at much higher concentrations than you have tested. Solution: Extend your dose-response curve to higher concentrations (e.g., up to 200 µM), being mindful of potential solubility issues. |
| Assay Endpoint Specificity | The specific biological endpoint you are measuring may not be subject to a biphasic response. For example, receptor binding affinity will likely follow a standard sigmoidal curve, whereas a functional outcome like neurite outgrowth might be biphasic. Solution: Consider measuring multiple endpoints. For example, assess both cell viability (which might decrease at high doses) and a specific signaling marker. |
| Experimental Conditions | Assay conditions such as incubation time can influence the observed dose-response. Solution: Perform a time-course experiment (e.g., 6, 24, 48 hours) at a few key concentrations to see if the biphasic nature of the response is time-dependent. |
Issue 3: I am observing high variability between replicate experiments.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Health | Cell density, passage number, and overall health can significantly alter the cellular response. Solution: Use cells within a consistent and low passage number range. Ensure uniform cell seeding density and monitor cell health and morphology throughout the experiment. |
| Compound Solubility Issues | This compound may precipitate at high concentrations in aqueous media. Solution: Visually inspect stock and working solutions for any precipitate. A brief sonication or warming to 37°C may aid dissolution. Ensure the final concentration of the solvent (e.g., DMSO) is low (<0.5%) and consistent across all wells. |
| Pipetting and Dilution Errors | Inaccurate serial dilutions are a common source of variability. Solution: Use calibrated pipettes. Prepare a fresh dilution series for each experiment. For critical experiments, measure the concentration of your stock solution spectrophotometrically if possible. |
Experimental Protocols & Methodologies
Protocol 1: In Vitro Intracellular Calcium Mobilization Assay
This protocol is designed to measure this compound-induced changes in intracellular calcium ([Ca2+]i) in a neuronal cell line (e.g., SH-SY5Y or primary cortical neurons).
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
Black-sided, clear-bottom 96-well plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution with Ca2+ and Mg2+ (HBSS)
-
This compound hydrochloride
-
Positive control (e.g., ATP or Bradykinin)
-
Kinetic fluorescence plate reader (e.g., FLIPR, FlexStation)
Methodology:
-
Cell Plating: Seed cells into a 96-well plate at a density that will result in a 90-95% confluent monolayer on the day of the assay. Incubate for 24-48 hours at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare a loading buffer consisting of HBSS, 4 µM Fluo-4 AM, and 0.02% Pluronic F-127. To prevent dye efflux, 2.5 mM probenecid can be included.
-
Remove the cell culture medium from the wells.
-
Add 100 µL of the loading buffer to each well.
-
Incubate for 60 minutes at 37°C, followed by 20 minutes at room temperature, protected from light.
-
-
Compound Plate Preparation:
-
Prepare a 2X concentrated serial dilution of this compound in HBSS in a separate 96-well plate. Include vehicle controls (e.g., HBSS with 0.1% DMSO) and a positive control (e.g., 2X ATP).
-
-
Measurement:
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence (Excitation: 494 nm, Emission: 516 nm) every second.
-
Establish a stable baseline reading for 15-20 seconds.
-
The instrument should then automatically add 100 µL from the compound plate to the cell plate.
-
Continue recording the fluorescence signal for at least 180 seconds to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
The change in fluorescence (F) is typically normalized to the baseline fluorescence (F0).
-
Calculate the peak fluorescence response (F/F0) for each concentration.
-
Plot the peak response against the log concentration of this compound to generate a dose-response curve.
-
Protocol 2: Assessment of Cognitive Function in Mice (Y-Maze Spontaneous Alternation)
This protocol assesses spatial working memory, a cognitive function often impaired in neurodegenerative models.
Materials:
-
Y-maze apparatus with three identical arms (e.g., 40 cm long, 10 cm wide, 20 cm high walls) at a 120° angle from each other.
-
This compound solution for injection (e.g., dissolved in saline).
-
Vehicle solution (e.g., saline).
-
Mouse model of cognitive impairment and wild-type controls.
-
Video tracking software (optional, but recommended).
Methodology:
-
Animal Preparation:
-
House mice under standard conditions with a 12-hour light/dark cycle. Allow at least one week of acclimatization before testing.
-
Handle mice for several days prior to the experiment to reduce stress.
-
-
Drug Administration:
-
Administer this compound (e.g., 0.1 - 3 mg/kg, i.p.) or vehicle to the mice 30 minutes before the test. The exact dose and timing should be optimized in a pilot study.
-
-
Testing Procedure:
-
Place a mouse at the end of one arm (the "start arm") and allow it to freely explore the maze for 8 minutes.
-
The maze should be cleaned with 70% ethanol (B145695) between each mouse to eliminate olfactory cues.
-
Record the sequence of arm entries using video tracking software or a manual observer. An arm entry is counted when all four paws of the mouse are within the arm.
-
-
Data Analysis:
-
An "alternation" is defined as consecutive entries into all three different arms (e.g., ABC, CAB, BCA).
-
Calculate the percentage of spontaneous alternation using the formula: % Alternation = [Number of Alternations / (Total Arm Entries - 2)] * 100
-
A higher percentage of alternation is indicative of better spatial working memory. Compare the results between treatment groups using appropriate statistical tests (e.g., ANOVA).
-
Visualizations
Signaling Pathway of this compound Action
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Bi-phasic dose response in the preclinical and clinical developments of sigma-1 receptor ligands for the treatment of neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antidepressant-like effect induced by the sigma(1) (sigma(1)) receptor agonist this compound involves modulation of intracellular calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sigma Receptor Agonists Provide Neuroprotection In Vitro by Preserving bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beneficial effects of the sigma1 receptor agonists this compound and dehydroepiandrosterone against learning impairments in rats prenatally exposed to cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected behavioral outcomes with Igmesine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected behavioral outcomes during experiments with Igmesine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My animals are exhibiting increased anxiety-like behavior in the Elevated Plus Maze (EPM) after this compound administration, which is contrary to its expected anxiolytic/antidepressant effects. What could be the cause?
Possible Explanations & Troubleshooting Steps:
-
Dose-Response Relationship: The effects of sigma-1 receptor agonists can be complex and may follow a U-shaped dose-response curve. Anxiolytic effects may only be present within a specific dose range.
-
Troubleshooting: Perform a full dose-response study to identify the optimal dose for anxiolytic-like effects in your specific animal model and strain.
-
-
Off-Target Effects at High Doses: While this compound is selective for the sigma-1 receptor, very high concentrations could potentially lead to off-target effects and confounding behavioral outcomes.
-
Troubleshooting: Review the literature for binding affinity of this compound to other receptors. If using a high dose, consider if the observed behavior could be explained by interaction with other neurotransmitter systems.
-
-
Metabolic Differences: Animal strain, age, and sex can influence drug metabolism and disposition, leading to varied behavioral responses.
-
Troubleshooting: Ensure consistency in the animal model used. If unexpected effects persist, consider testing in a different strain or sex to assess for metabolic variations.
-
-
Experimental Context: The baseline anxiety level of the animals can influence the outcome. If animals have a very low baseline anxiety, a floor effect may be observed, or paradoxical effects may emerge.
-
Troubleshooting: Ensure the experimental conditions are sufficiently anxiogenic to detect an anxiolytic effect. This can be modulated by lighting conditions and handling procedures.
-
Q2: I am not observing the expected antidepressant-like effects of this compound in the Forced Swim Test (FST). The immobility time is not decreasing. Why might this be?
Possible Explanations & Troubleshooting Steps:
-
Acute vs. Chronic Dosing: The antidepressant effects of many compounds, including those acting on the sigma-1 receptor, may require chronic administration to manifest. An acute dose may be insufficient to induce the necessary neuroplastic changes.
-
Troubleshooting: Implement a chronic dosing paradigm (e.g., 14-21 days) before conducting the FST.
-
-
Interaction with Stress Pathways: The sigma-1 receptor is involved in the modulation of cellular stress responses. The acute stress of the FST itself might interact with this compound in a complex manner.
-
Troubleshooting: Ensure a proper habituation period for the animals to the experimental room and handling to minimize acute stress confounds.
-
-
Confounding Effects on Locomotor Activity: this compound could potentially alter general locomotor activity, which can be misinterpreted in the FST. An increase in swimming could be due to general hyperactivity rather than a specific antidepressant-like effect.
-
Troubleshooting: Run an open field test prior to the FST to assess for any effects of this compound on baseline locomotor activity.
-
-
Sigma-1 Receptor Knockout Model Insights: Studies on sigma-1 receptor knockout mice have shown reduced behavioral despair, which is contrary to the expected effect of an agonist. This suggests a complex regulatory role for this receptor.
-
Troubleshooting: While not a direct troubleshooting step, this highlights the complex nature of the sigma-1 system. Consider measuring downstream signaling molecules to understand the molecular effects of this compound in your model.
-
Q3: My cognitive enhancement experiments with this compound in the Novel Object Recognition (NOR) test are showing no improvement, or even a deficit, in memory.
Possible Explanations & Troubleshooting Steps:
-
Task-Dependent Effects: The cognitive-enhancing effects of this compound may be specific to certain cognitive domains. The NOR test primarily assesses recognition memory.
-
Troubleshooting: Employ a different cognitive task that assesses other domains, such as spatial memory (e.g., Morris Water Maze) or working memory (e.g., Y-maze).
-
-
Influence on Exploratory Behavior: The NOR test relies on the animal's innate preference for novelty, which can be influenced by changes in exploratory drive or anxiety.
-
Troubleshooting: Analyze the total time spent exploring both objects during the training phase to ensure that this compound is not simply suppressing exploratory behavior.
-
-
Timing of Administration: The timing of this compound administration relative to the training and testing phases of the NOR test is critical.
-
Troubleshooting: Vary the time between drug administration and the training or testing session to determine the optimal window for pro-cognitive effects.
-
Data Summary
Table 1: Preclinical Dosing of this compound in Behavioral Studies
| Species | Behavioral Test | Dose Range | Route of Administration | Observed Effect | Citation |
| Rat | Scopolamine-induced amnesia | 0.25-16 mg/kg | i.p. | Improved cognitive function | [1] |
| Mouse | Accelerated aging (SAMP8) | 0.1-3 mg/kg | s.c. | Improved cognitive function | [1] |
| Rat | Prenatal cocaine-induced learning deficits | 0.1-1 mg/kg | i.p. | Reversed learning deficits | [2] |
Table 2: Neurochemical Effects of Chronic (21-day) this compound Treatment
| Parameter | This compound | Fluoxetine | Desipramine |
| Beta-adrenergic receptor density | ↓ (20%) | ↓ (18%) | ↓ (32%) |
| 5-HT1A receptor density | No change | No change | No change |
| Sigma-1 receptor density | No change | No change | No change |
| GABA-B receptor density | No change | No change | No change |
| Tyrosine Hydroxylase activity | ↓ (30-32%) | ↓ (30-32%) | ↓ (30-32%) |
| Serotonin (5-HT) uptake | No change | ↓ (85%) | No change |
| Noradrenaline (NE) uptake | Weak effect | No change | ↓ (40%) |
Experimental Protocols
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Procedure:
-
Habituate the animal to the testing room for at least 30 minutes prior to the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the time spent in and the number of entries into the open and closed arms using video-tracking software.
-
-
Primary Measures:
-
Percentage of time spent in the open arms.
-
Percentage of open arm entries.
-
Total number of arm entries (as a measure of general activity).
-
Forced Swim Test (FST) for Depressant-Like Behavior
-
Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom.
-
Procedure (for mice):
-
A single 6-minute session is typically used.
-
The first 2 minutes are considered a habituation period and are not scored.
-
During the final 4 minutes, the duration of immobility (floating with only minor movements to keep the head above water) is recorded.
-
-
Primary Measure:
-
Immobility time.
-
Novel Object Recognition (NOR) Test for Recognition Memory
-
Apparatus: An open field arena.
-
Procedure:
-
Habituation: Allow the animal to explore the empty arena for 5-10 minutes on the day before the test.
-
Training/Familiarization Phase: Place the animal in the arena with two identical objects and allow it to explore for a set period (e.g., 10 minutes).
-
Inter-trial Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour to 24 hours).
-
Testing Phase: Place the animal back in the arena where one of the familiar objects has been replaced with a novel object.
-
-
Primary Measure:
-
Discrimination Index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
Visualizations
Caption: this compound's mechanism of action via the Sigma-1 receptor.
Caption: A logical workflow for troubleshooting unexpected results.
References
Technical Support Center: Managing Potential Igmesine Toxicity in Long-Term Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential toxicities associated with the long-term administration of Igmesine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the known toxicity profile of this compound from clinical trials?
A1: Published data on the specific types and frequencies of adverse events from Phase II and Phase III clinical trials of this compound are limited. One study on major depressive disorder noted a higher incidence of adverse events at a 100 mg dose compared to a 25 mg dose; however, no patients discontinued (B1498344) the trial due to these events.[1] A comprehensive, publicly available toxicity profile remains unpublished.
Q2: Based on its mechanism of action, what are the potential target organs for this compound toxicity in long-term studies?
A2: As a sigma-1 receptor agonist, this compound modulates several cellular functions, including intracellular calcium signaling, NMDA receptor function, and neurotransmitter release.[1][2][3][4] Based on these mechanisms, the primary potential target organs for toxicity in long-term studies include:
-
Central Nervous System (CNS): Due to its interaction with NMDA receptors and influence on neuronal firing.[1][5]
-
Cardiovascular System: Calcium signaling is critical for cardiac function, and modulation could theoretically lead to cardiotoxicity.[2][4][6]
-
Liver and Kidneys: As the primary organs for drug metabolism and excretion, they are common sites for drug-induced toxicity.
Q3: What are the initial signs of potential neurotoxicity that I should monitor for in animal models?
A3: Early indicators of neurotoxicity can be subtle.[7][8] Researchers should monitor for a range of behavioral and physiological changes, including:
-
Altered motor activity or coordination.
-
Changes in sensory responses.
-
Cognitive deficits in learning and memory tasks.
-
Seizures or tremors.
-
Changes in body weight and food consumption.
A functional observational battery (FOB) is a standardized set of tests to detect and measure major overt neurotoxic effects.[9]
Q4: How can I proactively screen for potential hepatotoxicity and nephrotoxicity?
A4: Regular monitoring of established biomarkers in serum and urine is crucial. For hepatotoxicity, this includes measuring liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[10][11][12][13] For nephrotoxicity, serum creatinine (B1669602) (SCr) and blood urea (B33335) nitrogen (BUN) are standard markers, although novel urinary biomarkers like KIM-1, clusterin, and NGAL may offer earlier and more sensitive detection of kidney injury.[14][15][16][17][18]
Troubleshooting Guides
Issue 1: Unexplained Weight Loss or Reduced Food Intake in Test Animals
-
Possible Cause: This could be an early sign of systemic toxicity, potentially related to effects on the CNS, liver, or kidneys.
-
Troubleshooting Steps:
-
Immediate Action: Record the extent of weight loss and closely monitor the animal's overall health and behavior.
-
Blood and Urine Analysis: Collect blood and urine samples to assess liver and kidney function biomarkers (see Q4).
-
Dose-Response Evaluation: If multiple dose groups are being studied, determine if the effect is dose-dependent. Consider reducing the dose or temporarily halting administration in the affected cohort.
-
Histopathology: If the study design allows for interim necropsies, perform histopathological analysis of key organs (liver, kidney, brain) to identify any cellular damage.
-
Issue 2: Abnormal Behavioral Changes Observed (e.g., tremors, ataxia, altered gait)
-
Possible Cause: These are potential signs of neurotoxicity resulting from this compound's modulation of neuronal signaling pathways.[1][5]
-
Troubleshooting Steps:
-
Standardized Behavioral Assessment: Implement a formal, standardized behavioral assessment protocol, such as a functional observational battery, to quantify the observed abnormalities.[9]
-
Consider Imaging: In larger animal models, in vivo neuroimaging techniques can be employed to detect site-specific changes.[7]
-
Issue 3: Elevated Liver or Kidney Biomarkers
-
Possible Cause: This indicates potential drug-induced liver injury (DILI) or nephrotoxicity.
-
Troubleshooting Steps:
-
Confirmation: Repeat the biomarker measurements to confirm the initial findings.
-
Dose-Correlation: Analyze if the biomarker elevation correlates with the administered dose of this compound.
-
Histopathological Correlation: Correlate the biomarker findings with histopathological examination of the liver and kidneys to assess the extent of tissue damage.
-
Mechanism-Based Assays: Consider conducting in vitro assays to investigate the specific mechanism of toxicity (e.g., mitochondrial toxicity, oxidative stress).[11][19]
-
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Screening
-
Objective: To determine the direct cytotoxic potential of this compound on relevant cell lines.
-
Methodology:
-
Cell Lines: Utilize cell lines relevant to potential target organs, such as HepG2 (liver), HK-2 (kidney), SH-SY5Y (neuronal), and AC16 (cardiomyocyte).
-
Treatment: Culture cells to 80% confluency and treat with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.
-
Assay: Assess cell viability using a standard MTT or LDH release assay.[20]
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) at each time point for each cell line.
-
Protocol 2: Long-Term In Vivo Toxicity Study in Rodents
-
Objective: To evaluate the systemic toxicity of this compound following chronic administration.
-
Methodology:
-
Animal Model: Use a standard rodent model (e.g., Sprague-Dawley rats).
-
Dosing: Administer this compound daily via the intended clinical route (e.g., oral gavage) for a period of 90 days at three different dose levels (low, medium, high) plus a vehicle control.
-
Monitoring:
-
Daily: Clinical observations, body weight, and food consumption.
-
Weekly: Detailed behavioral assessments using a functional observational battery.
-
Monthly: Blood and urine collection for clinical chemistry (liver and kidney biomarkers) and hematology.
-
-
Terminal Procedures: At the end of the study, perform a complete necropsy, organ weight analysis, and histopathological examination of all major organs.
-
Protocol 3: Cardiovascular Safety Pharmacology Assessment
-
Objective: To assess the potential effects of this compound on cardiovascular function.
-
Methodology:
-
In Vitro: Use patch-clamp electrophysiology to evaluate the effects of this compound on key cardiac ion channels, particularly the hERG channel.[21]
-
In Vivo: In a suitable animal model (e.g., beagle dogs), monitor cardiovascular parameters (ECG, blood pressure, heart rate) via telemetry following acute and chronic administration of this compound.
-
Echocardiography: In rodent models, conduct echocardiography to assess cardiac structure and function, including ejection fraction and myocardial strain, at baseline and at the end of the long-term study.[22][23]
-
Data Presentation
Table 1: Hypothetical In Vitro Cytotoxicity of this compound (IC50 in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| HepG2 (Liver) | >100 | 85.2 | 62.5 |
| HK-2 (Kidney) | >100 | >100 | 91.8 |
| SH-SY5Y (Neuronal) | 75.6 | 50.1 | 38.9 |
| AC16 (Cardiomyocyte) | >100 | 92.3 | 77.4 |
Table 2: Hypothetical Serum Biomarker Levels in a 90-Day Rodent Study (Mean ± SD)
| Parameter | Control | Low Dose (5 mg/kg) | Medium Dose (25 mg/kg) | High Dose (100 mg/kg) |
| ALT (U/L) | 45 ± 8 | 48 ± 10 | 65 ± 12 | 150 ± 25** |
| AST (U/L) | 110 ± 15 | 115 ± 18 | 140 ± 20 | 280 ± 40 |
| SCr (mg/dL) | 0.6 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.2 | 0.9 ± 0.3* |
| BUN (mg/dL) | 20 ± 3 | 21 ± 4 | 25 ± 5 | 35 ± 7 |
| *p < 0.05, **p < 0.01 vs. Control |
Visualizations
Caption: this compound's interaction with the Sigma-1 receptor and potential downstream toxicities.
Caption: Experimental workflow for assessing long-term toxicity of this compound.
Caption: Decision-making flowchart for troubleshooting adverse events in long-term studies.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Frontiers | Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development [frontiersin.org]
- 3. Advancing depression treatment: the role of sigma receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuropharmacological profile of a selective sigma ligand, this compound: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scientificarchives.com [scientificarchives.com]
- 8. Preclinical in vivo Neurotoxicity Studies of Drug Candidates | Eremina | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 9. Testing for Neurotoxicity - Environmental Neurotoxicology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bioivt.com [bioivt.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. blog.biobide.com [blog.biobide.com]
- 13. Drug-Induced Hepatotoxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Preclinical Perspective of Urinary Biomarkers for the Detection of Nephrotoxicity: What We Know and What We Need to Know [ouci.dntb.gov.ua]
- 16. Next-generation biomarkers for detecting kidney toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Preclinical perspective of urinary biomarkers for the detection of nephrotoxicity: what we know and what we need to know - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 20. Neurotoxicity Testing Services [conceptlifesciences.com]
- 21. Cardio-Oncology Preclinical Models: A Comprehensive Review | Anticancer Research [ar.iiarjournals.org]
- 22. Preclinical Models of Cancer Therapy–Associated Cardiovascular Toxicity: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Clinical Manifestations, Monitoring, and Prognosis: A Review of Cardiotoxicity After Antitumor Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Sigma-1 Receptor Specificity in Igmesine Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the specific action of Igmesine on the sigma-1 receptor in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its specificity for the sigma-1 receptor important?
A1: this compound is a selective agonist for the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum (ER).[1] Ensuring its specificity is crucial because off-target effects can lead to misinterpretation of experimental results, attributing observed effects to sigma-1 receptor modulation when they may arise from interactions with other cellular targets.
Q2: What is the known binding profile of this compound?
A2: this compound exhibits high affinity for the sigma-1 receptor. It has been shown to have low affinity for the sigma-2 receptor and lacks significant activity at monoamine oxidase (MAO) A and B.[2][3] It also shows weak effects on norepinephrine (B1679862) uptake.[2] For a detailed, quantitative overview of its binding profile, please refer to the data table below.
Q3: What are the typical downstream signaling pathways activated by this compound through the sigma-1 receptor?
A3: Upon agonist binding, the sigma-1 receptor can translocate and modulate various downstream signaling pathways. These include the modulation of ion channels (e.g., K+, Ca2+), potentiation of NMDA receptor function, and regulation of intracellular calcium signaling.[1][4] These actions can influence cellular processes such as neuronal plasticity, cell survival, and neurotransmitter release.
Q4: What are essential positive and negative controls to include in an this compound experiment?
A4:
-
Positive Controls: A well-characterized sigma-1 receptor agonist, such as (+)-Pentazocine or PRE-084, can be used to confirm that the experimental system is responsive to sigma-1 activation.
-
Negative Controls:
-
A selective sigma-1 receptor antagonist, such as NE-100 or BD1063, should be used to demonstrate that the effects of this compound are blocked, confirming mediation through the sigma-1 receptor.[5]
-
In cell-based assays, using a sigma-1 receptor knockout or knockdown cell line is the gold standard for demonstrating specificity. Any effect of this compound observed in wild-type cells should be absent in these knockout/knockdown cells.
-
Q5: How can I differentiate between a true sigma-1 receptor-mediated effect and a non-specific or off-target effect of this compound?
A5: The most rigorous approach involves a combination of pharmacological and genetic validation.
-
Pharmacological Validation: Pre-treatment with a selective sigma-1 receptor antagonist should abolish the effects of this compound.
-
Genetic Validation: The effects of this compound should be absent in cells or animals where the sigma-1 receptor has been genetically deleted (knockout) or its expression is significantly reduced (knockdown).
-
Dose-Response Curve: A clear dose-dependent effect of this compound that is saturable is indicative of a receptor-mediated process.
-
Counter-screening: If possible, test this compound against a panel of other relevant receptors to confirm its lack of activity at the concentrations used in your experiments.
Data Presentation
This compound Binding Affinity Profile
The following table summarizes the binding affinities (Ki) of this compound for the sigma-1 receptor and other potential off-targets. This data is essential for designing experiments with appropriate concentrations to ensure target specificity.
| Receptor/Target | Kᵢ (nM) | Species | Reference |
| Sigma-1 Receptor | 39 ± 8 (IC₅₀) | Rat (Brain) | [4] |
| Sigma-2 Receptor | > 1000 | Not Specified | [3] |
| Monoamine Oxidase A (MAO-A) | > 10,000 (IC₅₀) | Not Specified | [2] |
| Monoamine Oxidase B (MAO-B) | > 10,000 (IC₅₀) | Not Specified | [2] |
| Norepinephrine Transporter (NET) | Weak Inhibition | Rat | [2] |
| 5-HT₁ₐ Receptor | No significant effect on density | Rat | [2] |
| β-Adrenergic Receptors | No significant effect on density | Rat | [2] |
| GABA₋B Receptor | No significant effect on density | Rat | [2] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine this compound Affinity for the Sigma-1 Receptor
This protocol describes how to determine the binding affinity (Kᵢ) of this compound for the sigma-1 receptor by measuring its ability to displace the binding of a radiolabeled sigma-1 ligand, [³H]-(+)-pentazocine.
Materials:
-
Cell or tissue homogenates expressing the sigma-1 receptor
-
[³H]-(+)-pentazocine (specific activity ~30-60 Ci/mmol)
-
This compound hydrochloride
-
Non-specific binding control: Haloperidol (B65202) (10 µM)
-
Assay buffer: 50 mM Tris-HCl, pH 8.0
-
96-well plates
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Filtration apparatus with glass fiber filters (e.g., GF/B)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then serially dilute it in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).
-
Prepare a working solution of [³H]-(+)-pentazocine in assay buffer at a concentration close to its K₋d for the sigma-1 receptor (typically 2-5 nM).
-
Prepare a 10 µM solution of haloperidol in assay buffer for determining non-specific binding.
-
-
Assay Setup (in triplicate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-(+)-pentazocine solution, and 100 µL of membrane homogenate.
-
Non-specific Binding: Add 50 µL of 10 µM haloperidol, 50 µL of [³H]-(+)-pentazocine solution, and 100 µL of membrane homogenate.
-
This compound Competition: Add 50 µL of each this compound dilution, 50 µL of [³H]-(+)-pentazocine solution, and 100 µL of membrane homogenate.
-
-
Incubation: Incubate the plates at 37°C for 90 minutes to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding of [³H]-(+)-pentazocine as a function of the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.
-
Protocol 2: Validating Sigma-1 Receptor Specificity using an Antagonist in a Cell-Based Functional Assay
This protocol outlines how to use a selective sigma-1 receptor antagonist (e.g., NE-100) to confirm that a functional effect of this compound is mediated by the sigma-1 receptor.
Materials:
-
Cells expressing the sigma-1 receptor
-
This compound hydrochloride
-
Selective sigma-1 receptor antagonist (e.g., NE-100)
-
Appropriate assay reagents to measure the functional endpoint (e.g., calcium indicator dye, reagents for measuring second messengers, etc.)
-
Plate reader or other suitable detection instrument
Procedure:
-
Cell Culture: Plate the cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Antagonist Pre-treatment:
-
Prepare a solution of the sigma-1 receptor antagonist (e.g., 1 µM NE-100) in the appropriate cell culture medium.
-
Pre-incubate a subset of the cells with the antagonist for 30-60 minutes.
-
-
This compound Treatment:
-
Prepare a solution of this compound at a concentration known to elicit a functional response (e.g., the EC₅₀ value).
-
Add this compound to both the antagonist-pre-treated cells and a set of control cells (not pre-treated with the antagonist). Include a vehicle control group.
-
-
Functional Readout:
-
At the appropriate time point after this compound addition, measure the functional response using the chosen assay (e.g., changes in intracellular calcium, cell viability, gene expression, etc.).
-
-
Data Analysis:
-
Compare the functional response in the cells treated with this compound alone to the response in the cells pre-treated with the antagonist followed by this compound.
-
A significant reduction or complete blockade of the this compound-induced effect by the antagonist indicates that the response is mediated by the sigma-1 receptor.
-
Troubleshooting Guides
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible results with this compound. | 1. Off-target effects: At high concentrations, this compound may interact with other receptors or channels. 2. Cellular health: The responsiveness of the sigma-1 receptor can be influenced by cellular stress. | 1. Perform a dose-response curve to determine the optimal concentration of this compound. Use the lowest effective concentration. 2. Confirm the specificity of the effect using a sigma-1 receptor antagonist (see Protocol 2). 3. Ensure consistent cell culture conditions and passage numbers. |
| The observed effect of this compound is not blocked by a sigma-1 receptor antagonist. | 1. Non-specific effect: The effect may not be mediated by the sigma-1 receptor. 2. Antagonist concentration is too low: The concentration of the antagonist may be insufficient to compete with this compound. 3. Antagonist is not effective in the experimental system. | 1. Use a sigma-1 receptor knockout/knockdown cell line to definitively test for specificity. The effect should be absent in these cells. 2. Perform a dose-response of the antagonist to determine an effective blocking concentration. 3. Try a different sigma-1 receptor antagonist with a different chemical structure. |
| High background or non-specific signal in the assay. | 1. High concentration of this compound: This can lead to non-specific binding or effects. 2. Issues with the assay itself: The assay may have inherent background noise. | 1. Lower the concentration of this compound. 2. Optimize the assay conditions (e.g., washing steps, blocking buffers). 3. Include appropriate vehicle controls to accurately determine the baseline. |
| Unexpected or paradoxical effects of this compound. | 1. Sigma-1 receptor functional state: The activity of the sigma-1 receptor can be complex and context-dependent. 2. Interaction with other signaling pathways: The effect of sigma-1 receptor activation may be modulated by the status of other signaling pathways in the cell. | 1. Carefully review the literature for similar observations. 2. Investigate the cellular context of your experiment (e.g., presence of other stimuli, cell type-specific differences). 3. Consider using multiple functional readouts to get a more complete picture of this compound's effects. |
Visualizations
Sigma-1 Receptor Signaling Pathway
Caption: this compound activates the sigma-1 receptor, modulating downstream signaling pathways.
Experimental Workflow for Validating Specificity
Caption: A logical workflow for confirming the sigma-1 receptor specificity of this compound's effects.
Troubleshooting Logic for Lack of Antagonist Blockade
Caption: A troubleshooting guide for when a sigma-1 antagonist fails to block this compound's effects.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Neuropharmacological profile of a selective sigma ligand, this compound: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. Sigma receptors: potential targets for a new class of antidepressant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beneficial effects of the sigma1 receptor agonists this compound and dehydroepiandrosterone against learning impairments in rats prenatally exposed to cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in delivering Igmesine across the blood-brain barrier
Welcome to the technical support center for researchers working on the delivery of Igmesine across the blood-brain barrier (BBB). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during preclinical development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is BBB penetration critical for its function?
A1: this compound is a selective sigma-1 (σ1) and sigma-2 (σ2) receptor agonist that has shown potential as an antidepressant and neuroprotective agent in preclinical models.[1][2][3] These sigma receptors are located within the central nervous system (CNS).[4][5] Therefore, for this compound to exert its therapeutic effects for neurological disorders, it must effectively cross the blood-brain barrier to reach its targets in the brain.
Q2: What are the primary challenges in delivering this compound across the BBB?
A2: The BBB is a highly selective, semipermeable border of endothelial cells that protects the brain from harmful substances.[6][7][8] The primary challenges for a molecule like this compound include:
-
Physicochemical Properties: The BBB favors small, lipophilic molecules. Molecules that are too large or too polar struggle to diffuse across.[6][7][9]
-
Efflux Transporters: The BBB is equipped with efflux pumps, such as P-glycoprotein (P-gp), which actively transport foreign substances, including many drugs, back into the bloodstream, limiting their brain concentration.[6][7][10]
-
Metabolic Enzymes: Enzymes present at the BBB can metabolize drugs before they enter the brain.[6] While specific data on this compound's BBB transport properties is not extensively published, these general principles apply.[1]
Q3: Has the clinical development of this compound been halted due to BBB issues?
A3: The clinical development of this compound for depression was discontinued (B1498344) by Pfizer before 2004 due to marketing considerations.[1] While a Phase III trial failed to show statistically significant efficacy over placebo by the end of the treatment period, this was not explicitly linked to poor BBB penetration in published reports.[1][11]
Troubleshooting Guide
This guide addresses specific issues researchers may encounter during their experiments.
Issue 1: Low Brain-to-Plasma Concentration Ratio of this compound in Animal Models
-
Question: Our in vivo studies show very low concentrations of this compound in the brain homogenate compared to plasma samples. What are the likely causes and how can we troubleshoot this?
-
Answer: Low brain penetration is a common hurdle. A systematic approach is needed to identify the cause.
-
Verify Physicochemical Properties: First, ensure the physicochemical properties of your this compound batch are optimal for BBB penetration. Compare your experimental values to the ideal ranges for CNS drugs.
-
Assess P-gp Efflux: this compound may be a substrate for efflux transporters like P-gp. You can test this using an in vitro cell-based Transwell assay with cells overexpressing P-gp (e.g., MDCK-MDR1).[12] An efflux ratio greater than 2 suggests active efflux.
-
Investigate Formulation: Poor solubility or instability of the formulation can lead to low bioavailability.[13] Consider optimizing the vehicle using co-solvents or surfactants. For lipophilic compounds, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can improve absorption.[13]
-
Explore Delivery Strategies: If passive diffusion is limited, consider advanced delivery strategies. Nanoparticles (e.g., liposomes, polymeric nanoparticles) can be engineered to encapsulate this compound, protecting it from degradation and enhancing its transport across the BBB.[7][14][15] Surface modification of these nanoparticles with ligands that target specific receptors on the BBB (e.g., transferrin receptor) can further facilitate receptor-mediated transcytosis.[7][14]
-
Issue 2: High Variability in In Vitro BBB Permeability Results
-
Question: We are seeing significant well-to-well and day-to-day variability in our in vitro Transwell BBB assay results for this compound. How can we improve the consistency of our assay?
-
Answer: High variability in cell-based assays can obscure true permeability values.
-
Standardize Cell Culture: Ensure your brain endothelial cell culture protocols are highly standardized. Use cells within a consistent passage number range and monitor monolayer confluence meticulously.
-
Monitor Barrier Integrity: The integrity of your in vitro BBB model is critical. Always measure trans-endothelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer Yellow, FITC-dextran) for each experiment.[16] Only use inserts that meet a predefined TEER threshold.
-
Control Assay Conditions: Standardize all assay parameters, including incubation times, temperature, and buffer composition. Ensure the analytical method used to quantify this compound (e.g., LC-MS/MS) is validated and consistent.
-
Check for Cytotoxicity: High concentrations of this compound or the formulation vehicle may be toxic to the cells, compromising the barrier. Perform a cytotoxicity assay to determine a non-toxic concentration range for your experiments.
-
Issue 3: In Vitro Efficacy Does Not Translate to In Vivo Models
-
Question: this compound shows potent activity in our neuronal cell cultures, but we are not observing the expected therapeutic effect in our animal models of CNS disease. What could be the disconnect?
-
Answer: This is a classic challenge in drug development, often pointing to issues with pharmacokinetics (PK) and target engagement in a complex biological system.
-
Confirm Target Engagement: The primary reason for a lack of in vivo efficacy is often insufficient drug concentration at the target site. The troubleshooting steps in "Issue 1" are the first priority to confirm and improve BBB penetration.
-
Conduct a Full PK Study: A comprehensive pharmacokinetic study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your animal model.[17] Peptides and small molecules can have short half-lives, and the dosing regimen may need optimization (e.g., more frequent dosing, continuous infusion) to maintain therapeutic concentrations in the brain.[17]
-
Evaluate the Animal Model: Ensure the animal model you are using is appropriate and that the sigma receptors are expressed and functional in the relevant brain regions.
-
Consider Alternative Administration Routes: For initial proof-of-concept studies to verify that the lack of efficacy is indeed due to the BBB, you could consider a more direct administration route that bypasses the barrier, such as intracerebroventricular (ICV) injection or convection-enhanced delivery (CED).[18] A positive result with direct administration would confirm that the drug is active in the CNS and that overcoming the BBB is the key challenge.
-
Data Hub: Quantitative Analysis
Use the following tables to structure your experimental data and compare against known benchmarks for CNS drugs.
Table 1: Physicochemical Properties of this compound and Ideal CNS Drug Ranges
| Property | This compound Value | Ideal Range for CNS Drugs | Rationale |
|---|---|---|---|
| Molecular Weight (MW) | 319.49 g/mol [1] | < 400-500 Da[12] | Smaller molecules more readily diffuse across the BBB. |
| Lipophilicity (logP) | [Insert Experimental Value] | 1 - 3[12] | A balance is needed; too low and it won't enter the membrane, too high and it may get stuck or be non-specific. |
| Topological Polar Surface Area (TPSA) | [Insert Calculated Value] | < 90 Ų | Higher TPSA correlates with lower BBB permeability due to the need to break hydrogen bonds. |
| Hydrogen Bond Donors | [Insert Calculated Value] | ≤ 3 | Fewer hydrogen bond donors facilitate passage through the lipid barrier. |
| Hydrogen Bond Acceptors | [Insert Calculated Value] | ≤ 7 | Fewer hydrogen bond acceptors are generally preferred. |
Table 2: Sample Data from In Vitro BBB Permeability Assays
| Assay Type | Test Compound | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) | Predicted BBB Permeability |
|---|---|---|---|---|---|
| PAMPA-BBB | This compound | [Experimental Value] | N/A | N/A | [High/Medium/Low] |
| PAMPA-BBB | Propranolol (Control) | > 4.0 | N/A | N/A | High |
| PAMPA-BBB | Atenolol (Control) | < 2.0 | N/A | N/A | Low |
| Caco-2 / MDCK | this compound | [Experimental Value] | [Experimental Value] | [Calculated Value] | [High/Medium/Low] |
Table 3: Sample Data from In Vivo Pharmacokinetic Studies
| Compound | Route | Dose (mg/kg) | Brain Cmax (ng/g) | Plasma Cmax (ng/mL) | Brain/Plasma Ratio (Kp) |
|---|---|---|---|---|---|
| This compound (Vehicle) | IV | [Dose] | [Value] | [Value] | [Value] |
| This compound (Nano-formulation) | IV | [Dose] | [Value] | [Value] | [Value] |
| this compound (Vehicle) | PO | [Dose] | [Value] | [Value] | [Value] |
Visual Guides: Pathways and Workflows
Signaling Pathways
The following diagram illustrates the potential signaling pathways modulated by this compound as a sigma-1 (σ1R) and sigma-2 (σ2R) receptor agonist.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Neuropharmacological profile of a selective sigma ligand, this compound: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beneficial effects of the sigma1 receptor agonists this compound and dehydroepiandrosterone against learning impairments in rats prenatally exposed to cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advancing depression treatment: the role of sigma receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. What are the challenges of crossing the blood-brain barrier with drugs? [synapse.patsnap.com]
- 7. primescholars.com [primescholars.com]
- 8. benthamscience.com [benthamscience.com]
- 9. Breaking through the blood-brain barrier for different kinds of drugs: Challenges, solutions, and perspectives [sciexplor.com]
- 10. arcjournals.org [arcjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | Strategies for delivering drugs across the blood-brain barrier for the treatment of neurodegenerative diseases [frontiersin.org]
- 15. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Strategies to Improve Drug Delivery Across the Blood–Brain Barrier for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accounting for Igmesine's Metabolic Degradation In Vivo
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and accounting for the metabolic degradation of Igmesine in vivo. The content is presented in a question-and-answer format to directly address common challenges and questions encountered during experimental studies.
Disclaimer: Detailed in vivo metabolic pathways of this compound are not extensively described in publicly available literature. Therefore, this guide provides a robust framework based on established principles of drug metabolism and pharmacokinetics to enable researchers to systematically investigate, troubleshoot, and account for its biotransformation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a selective sigma-1 (σ1) receptor ligand that has been investigated for its potential antidepressant effects. Its mechanism is distinct from typical antidepressants that target monoamine uptake. Studies have shown that this compound does not significantly inhibit monoamine oxidase (MAO) A or B.[1] Instead, it may interfere with the NMDA receptor/nitric oxide synthase/cGMP pathway.[1] Understanding its metabolism is critical for characterizing its full pharmacological profile and therapeutic potential.
Q2: Why is it crucial to account for the in vivo metabolic degradation of this compound?
Accounting for drug metabolism is a cornerstone of drug discovery and development for several reasons:
-
Pharmacokinetics (PK): Metabolism is a primary driver of drug clearance, which determines a drug's half-life, exposure (AUC), and bioavailability. Rapid metabolism can lead to low in vivo exposure, potentially masking the drug's efficacy.[2]
-
Efficacy and Duration of Action: The rate of metabolic degradation directly impacts the concentration and residence time of this compound at its target, the σ1 receptor, thereby influencing its therapeutic effect.
-
Formation of Active or Toxic Metabolites: Drug metabolites can have their own pharmacological activity, which may be similar to, different from, or even antagonistic to the parent drug. Some metabolites can also be reactive and lead to toxicity.[2]
-
Drug-Drug Interactions (DDI): If this compound is metabolized by enzymes that also process other drugs (like cytochrome P450s), there is a potential for DDIs. One drug could inhibit or induce the metabolism of the other, leading to altered exposures and potential safety risks.[3][4]
-
Interspecies Scaling: Understanding metabolism in preclinical animal models is essential for predicting human pharmacokinetics and selecting an appropriate first-in-human dose.[2][3]
Q3: What are the most suitable in vitro models for a preliminary assessment of this compound's metabolism?
A tiered approach using various in vitro systems is recommended to build a comprehensive metabolic profile:
-
Liver Microsomes: These subcellular fractions are rich in Phase I (e.g., Cytochrome P450) and some Phase II (e.g., UGT) enzymes. They are cost-effective for determining intrinsic clearance and identifying metabolic "hotspots."[5][6]
-
Hepatocytes (Suspension or Plated): As whole cells, they contain a fuller complement of metabolic enzymes and cofactors, offering a more physiologically relevant system that captures both Phase I and Phase II metabolism, as well as transporter activity.[6][7]
-
S9 Fraction: This is a mixture of microsomes and cytosolic enzymes, useful for investigating both microsomal and cytosolic metabolic pathways.[7]
-
Recombinant Enzymes: Using specific, expressed enzymes (e.g., individual CYPs or UGTs) can pinpoint exactly which enzyme isoforms are responsible for metabolizing this compound.
Q4: Which in vivo models are appropriate for studying this compound metabolism?
Rodent models are typically the first choice for in vivo metabolism studies due to their well-characterized biology and availability.[8][9][10]
-
Rats (e.g., Sprague-Dawley): Commonly used for pharmacokinetic and metabolism studies.[1]
-
Mice: Useful for studies requiring genetically modified models, such as humanized mice or specific enzyme knockout strains.[11]
It is crucial to profile metabolites across different species to ensure that the animal models selected for safety and efficacy studies are exposed to the same major human metabolites.[2]
Q5: What are the standard analytical techniques for quantifying this compound and its metabolites?
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in complex biological matrices like plasma, urine, and tissue homogenates.[5][12] Its high sensitivity and selectivity allow for the detection of low-concentration analytes and the ability to distinguish between structurally similar compounds.[12][13] High-resolution mass spectrometry (HRMS) is particularly valuable for identifying unknown metabolites.[12]
Troubleshooting Guides
Problem 1: My in vivo study with this compound resulted in unexpectedly low plasma exposure and a short half-life.
-
Question: What are the likely causes for poor in vivo exposure of this compound, and what is the workflow to investigate this?
-
Answer: Low and variable in vivo exposure after oral dosing is a common challenge, often stemming from poor absorption or rapid first-pass metabolism in the gut wall or liver.[5] A systematic investigation is required.
Troubleshooting Workflow:
-
Assess In Vitro Metabolic Stability: The first step is to determine the intrinsic clearance (CLint) of this compound. Conduct metabolic stability assays using liver microsomes and hepatocytes from different species (rat, mouse, human).[5] High intrinsic clearance suggests that the compound is rapidly metabolized, which is a likely cause of the poor exposure.[5]
-
Evaluate Intestinal Permeability: Use an in vitro model like the Caco-2 permeability assay to assess how well this compound is absorbed across the intestinal wall. This assay can also indicate if the compound is a substrate for efflux transporters (e.g., P-glycoprotein), which can pump the drug back into the gut lumen, reducing absorption.[5]
-
Identify Metabolic Hotspots: If rapid metabolism is suspected, perform metabolite identification studies. Incubate this compound with liver microsomes and analyze the resulting mixture using LC-MS/MS to identify the primary sites on the molecule that are being modified by metabolic enzymes.[5]
-
Consider Formulation Strategies: If poor solubility is identified as a contributing factor, formulation changes such as particle size reduction or the use of lipid-based formulations can improve absorption.[5]
-
Problem 2: My in vitro data indicated this compound was metabolically stable, but in vivo clearance remains high.
-
Question: Why would there be a significant discrepancy between my in vitro metabolic data and the in vivo results for this compound?
-
Answer: This is a frequent challenge in drug development, and it highlights the limitations of simplistic in vitro models. Several factors can explain this discrepancy:
-
Extrahepatic Metabolism: Metabolism is not confined to the liver. Other organs like the intestine, kidneys, lungs, and even the brain can contribute to drug clearance. Standard in vitro assays using liver-derived systems will miss this.
-
Contribution of Non-CYP Enzymes: While liver microsomes are excellent for studying CYP450 and UGT enzymes, they may lack other important enzymes (e.g., certain hydrolases, oxidases) that could be degrading this compound in vivo.
-
Role of Drug Transporters: Active uptake of this compound into hepatocytes by transporters can lead to much higher intracellular concentrations than in a standard microsomal incubation, resulting in faster metabolism in vivo. Conversely, efflux transporters can limit access to metabolic enzymes.
-
Inaccurate In Vitro-In Vivo Extrapolation (IVIVE): The scaling factors used to predict in vivo clearance from in vitro data can sometimes be inaccurate. Underprediction of in vivo glucuronidation clearance from liver microsome data is a known issue.[6] Using data from hepatocytes often yields more accurate predictions.[6]
To address this, consider using more advanced models like intestinal S9 fractions, primary kidney cells, or complex in vitro models (CIVMs) such as organoids to get a more complete picture of metabolism.[14]
-
Problem 3: I need to identify the major metabolites of this compound from my in vivo study.
-
Question: What is the best strategy to identify the key metabolites of this compound in plasma and urine samples from dosed animals?
-
Answer: Metabolite profiling is essential to understand the complete disposition of a drug. The general approach involves comparing samples from drug-treated animals with samples from vehicle-treated controls.
Metabolite Identification Strategy:
-
Sample Collection: Collect plasma, urine, and feces at various time points after dosing animals with this compound.
-
Sample Preparation: Perform protein precipitation (for plasma) or a simple dilution (for urine) to prepare the samples for analysis.
-
LC-HRMS Analysis: Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). This allows for accurate mass measurement of both the parent drug and any potential metabolites.
-
Data Processing: Use specialized software to compare the chromatograms of dosed vs. vehicle samples. Look for new peaks in the dosed samples that have a plausible mass shift from the parent this compound, corresponding to common metabolic reactions (e.g., +16 Da for oxidation, +176 Da for glucuronidation).
-
Structure Elucidation: Fragment the potential metabolite ions in the mass spectrometer (MS/MS analysis) and analyze the resulting fragmentation pattern. By comparing this pattern to that of the parent drug, the site of metabolic modification can often be deduced.
-
Quantitative Data Summary
When conducting metabolic stability studies, organizing the data in a clear, tabular format is crucial for cross-species comparison and decision-making.
Table 1: Example Summary of In Vitro Metabolic Stability of this compound
| System | Species | T1/2 (min) | CLint (µL/min/mg protein or /106 cells) |
| Liver Microsomes | Human | 45 | 15.4 |
| Rat | 15 | 46.2 | |
| Mouse | 10 | 69.3 | |
| Hepatocytes | Human | 90 | 8.1 |
| Rat | 25 | 27.7 | |
| Mouse | 18 | 38.5 | |
| Data are hypothetical and for illustrative purposes only. |
Table 2: Example Summary of this compound Metabolites Identified In Vivo
| Metabolite ID | Proposed Biotransformation | Matrix Detected | Relative Abundance (%) | Species |
| M1 | Hydroxylation | Plasma, Urine | 45 | Rat, Human |
| M2 | N-dealkylation | Plasma, Urine | 25 | Rat, Human |
| M3 | Glucuronidation of M1 | Urine | 15 | Human |
| M4 | Oxidative deamination | Urine | 5 | Rat |
| Data are hypothetical and for illustrative purposes only. |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)
-
Objective: To determine the in vitro half-life (T1/2) and intrinsic clearance (CLint) of this compound.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL.
-
0.1 M Phosphate (B84403) Buffer (pH 7.4).
-
NADPH regenerating system (e.g., NADPH-A/B).
-
Ice-cold Acetonitrile (ACN) with an internal standard (e.g., Tolbutamide).
-
Control compounds (e.g., Verapamil - high clearance; Warfarin - low clearance).
-
-
Procedure:
-
Prepare a master mix containing phosphate buffer and HLM (final protein concentration 0.5 mg/mL). Pre-warm at 37°C for 5 minutes.
-
Add this compound to the master mix to achieve a final concentration of 1 µM. Mix gently.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. This is your T=0 sample point.
-
Immediately withdraw an aliquot (e.g., 50 µL) and quench the reaction by adding it to a 96-well plate containing 150 µL of ice-cold ACN with internal standard.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
Withdraw identical aliquots at subsequent time points (e.g., 5, 15, 30, 45, 60 minutes) and quench them in the same manner.
-
Once all time points are collected, centrifuge the plate at 3000 rpm for 15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining percentage of this compound.
-
-
Data Analysis:
-
Plot the natural log of the percentage of this compound remaining versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate the half-life: T1/2 = 0.693 / k.
-
Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / T1/2) * (incubation volume / mg of microsomal protein).
-
Visualizations
Caption: Hypothetical Phase I and Phase II metabolic pathways for this compound.
References
- 1. Neuropharmacological profile of a selective sigma ligand, this compound: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug metabolism in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. benchchem.com [benchchem.com]
- 6. Challenges and Opportunities with Predicting in Vivo Phase II Metabolism via Glucuronidation from in Vitro Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Animal Models of Metabolic Disorders in the Study of Neurodegenerative Diseases: An Overview [frontiersin.org]
- 10. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Recent Advances in the Gastrointestinal Complex in Vitro Model for ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating confounding factors in Igmesine behavioral studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating confounding factors during behavioral studies with Igmesine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary behavioral effects?
A1: this compound is a selective sigma-1 (σ1) receptor agonist.[1][2] Preclinical studies suggest it has potential as an antidepressant and cognitive enhancer. Reported behavioral effects in rodents include antidepressant-like activity in the forced swim test and improvements in learning and memory in various models of cognitive impairment.[1][3][4]
Q2: What is the primary mechanism of action of this compound?
A2: this compound exerts its effects by binding to and activating the sigma-1 receptor, which is an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. Activation of the sigma-1 receptor by this compound modulates several downstream signaling pathways, most notably potentiating N-methyl-D-aspartate (NMDA) receptor function.[2][5][6] This modulation is thought to underlie its effects on synaptic plasticity, learning, and memory.
Q3: What are the most common behavioral assays used to study this compound?
A3: Common behavioral assays for assessing the antidepressant-like and cognitive-enhancing effects of this compound include:
-
Forced Swim Test (FST): To evaluate antidepressant-like activity by measuring immobility time.[3]
-
Novel Object Recognition (NOR) Test: To assess learning and memory.[7][8]
-
Elevated Plus Maze (EPM): To measure anxiety-like behavior.
Q4: What are some of the known side effects of this compound in preclinical studies?
A4: Published preclinical studies on this compound primarily focus on its efficacy and mechanism of action, with limited detailed reporting on a comprehensive side-effect profile at various doses. However, as with any psychoactive compound, it is crucial to monitor for potential effects on locomotor activity, sedation, or stereotypy, which can confound the interpretation of behavioral data. One study in healthy human volunteers suggested potential anti-diarrheal effects at a high dose, which could imply a risk of constipation.[1]
Troubleshooting Guides
Issue 1: High Variability or Unexpected Results in the Forced Swim Test (FST)
-
Possible Cause 1: Confounding Effects on Locomotor Activity. this compound, like other psychoactive compounds, may alter general locomotor activity, which can be misinterpreted as an antidepressant-like effect (increased swimming/climbing) or a pro-depressive effect (decreased activity).
-
Troubleshooting Steps:
-
Conduct a Dose-Response Locomotor Activity Test: Before conducting the FST, perform a separate experiment to determine the dose-response effects of this compound on locomotor activity in an open field arena. This will help identify a dose range that does not independently affect motor activity.
-
Include a Locomotor Activity Control Group: In your FST study, include a separate group of animals that receive this compound at the tested doses and are placed in an open field arena instead of the water tank. This will allow you to directly assess locomotor effects under the same experimental conditions.
-
Analyze Different Active Behaviors: In the FST, differentiate between swimming and climbing behaviors. Some compounds may selectively affect one over the other, providing more nuanced information about the drug's mechanism.
-
-
-
Possible Cause 2: Animal Strain and Sex Differences. Different rodent strains can exhibit significant variations in baseline immobility and their response to antidepressants in the FST.[9] Sex differences in stress response and drug metabolism can also be a major confounding factor.
-
Troubleshooting Steps:
-
Strain Selection: Carefully select and report the specific rodent strain used. Be aware of the known behavioral characteristics of that strain in the FST.
-
Control for Sex: Test male and female animals separately. If both sexes are used, ensure the experimental design is balanced and data is analyzed separately for each sex.
-
Consistent Animal Supply: Source all animals from the same vendor and ensure they are of a similar age and weight to reduce inter-individual variability.
-
-
Issue 2: Inconsistent or Uninterpretable Data in the Novel Object Recognition (NOR) Test
-
Possible Cause 1: Effects on Motivation and Exploration. this compound's potential anxiolytic or anxiogenic effects at certain doses could alter the animal's motivation to explore the novel object, confounding the measurement of recognition memory.
-
Troubleshooting Steps:
-
Habituation: Ensure adequate habituation to the testing arena before the training phase to reduce anxiety-related neophobia.
-
Monitor Total Exploration Time: During both the training and testing phases, record the total time spent exploring both objects. A significant difference in total exploration time between treatment groups may indicate a motivational or motor confound.
-
Elevated Plus Maze (EPM) as a Control: Conduct a separate EPM test with the same doses of this compound to characterize its effects on anxiety-like behavior. This can help in interpreting the NOR data.
-
-
-
Possible Cause 2: Sensory or Motor Impairments. At higher doses, this compound could potentially induce subtle sensory or motor impairments that could affect the animal's ability to interact with the objects.
-
Troubleshooting Steps:
-
Detailed Behavioral Observation: During the NOR test, carefully observe the animals for any signs of motor impairment, such as changes in gait, ataxia, or excessive stereotyped behaviors.
-
Sensorimotor Gating Tests: If sensory or motor effects are suspected, consider conducting specific tests to assess these functions, such as the acoustic startle response or rotarod test.
-
-
Quantitative Data Summary
Table 1: this compound Dose Range and Effects in Preclinical Models
| Behavioral Assay | Species | Dose Range | Route of Administration | Observed Effect | Citation(s) |
| Scopolamine-induced Amnesia | Rat | 0.25-16 mg/kg | i.p. | Improved cognitive function | [1] |
| Accelerated Aging Model | Mouse | 0.1-3 mg/kg | s.c. | Improved cognitive function | [1] |
| Prenatal Cocaine Exposure Model | Rat | 0.1-1 mg/kg | i.p. | Reversed learning deficits | [4] |
| Chronic Alcohol Consumption Model | Mouse | Not specified | Not specified | Improved cognitive function | [1] |
| Stress-induced Immobility | Rat | 30 mg/kg | Not specified | Reduced immobility | [1] |
Note: The provided table summarizes effective dose ranges from various studies. For detailed quantitative data (e.g., mean ± SEM, statistical significance), please refer to the cited literature.
Experimental Protocols
Protocol 1: Forced Swim Test (FST) for Antidepressant-Like Activity
-
Apparatus: A transparent cylindrical tank (e.g., 40 cm high, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the test.
-
Drug Administration: Administer this compound or vehicle at the desired dose and route of administration at a predetermined time before the test (e.g., 30 minutes for i.p. injection).
-
Pre-swim Session (Day 1): Place each animal in the water tank for 15 minutes. This session is for habituation and is not scored.
-
Test Session (Day 2): 24 hours after the pre-swim, place the animals back in the water tank for a 6-minute session.
-
Scoring: Record the session with a video camera. In the last 4 minutes of the session, score the duration of immobility (the animal makes only the minimal movements necessary to keep its head above water).
-
Data Analysis: Compare the duration of immobility between the different treatment groups.
Protocol 2: Novel Object Recognition (NOR) Test for Learning and Memory
-
Apparatus: An open-field arena (e.g., 50x50x50 cm). A set of distinct objects that are of similar size and cannot be easily displaced by the animal.
-
Habituation (Day 1): Allow each animal to freely explore the empty arena for 5-10 minutes.
-
Training/Familiarization (Day 2): Place two identical objects in the arena. Place the animal in the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).
-
Inter-trial Interval (ITI): Return the animal to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Testing (Day 2): Replace one of the familiar objects with a novel object. Place the animal back in the arena and record its exploration of both objects for a set period (e.g., 5 minutes).
-
Scoring: Measure the time spent exploring the novel object and the familiar object. Calculate a discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
Data Analysis: A higher DI indicates better recognition memory. Compare the DI between treatment groups.
Visualizations
Caption: this compound signaling pathway.
Caption: FST troubleshooting workflow.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Neuropharmacological profile of a selective sigma ligand, this compound: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel sigma (σ) receptor agonists produce antidepressant-like effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beneficial effects of the sigma1 receptor agonists this compound and dehydroepiandrosterone against learning impairments in rats prenatally exposed to cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The sigma-1 receptor modulates NMDA receptor synaptic transmission and plasticity via SK channels in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sigma-1 and N-Methyl-d-Aspartate Receptors: A Partnership with Beneficial Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel object recognition test as an alternative approach to assessing the pharmacological profile of sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jneurology.com [jneurology.com]
Best practices for storing and handling Igmesine powder
For researchers, scientists, and drug development professionals, this guide provides best practices for the storage, handling, and use of Igmesine powder in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
This compound powder, specifically (+)-Igmesine hydrochloride, should be stored at -20°C for optimal stability.[1][2][3] To prevent degradation from moisture, ensure the container is tightly sealed.[4] It is also advisable to protect the powder from light by storing it in an opaque or amber vial.[4]
Q2: What is the recommended personal protective equipment (PPE) when handling this compound powder?
As with any research-grade chemical powder, appropriate PPE should be worn to minimize exposure risk. This includes:
-
Gloves: To prevent skin contact.[5]
-
Safety Goggles: To protect the eyes from airborne particles.[5]
-
Lab Coat: To protect clothing and skin.[5]
For procedures that may generate dust, such as weighing, it is highly recommended to work within a fume hood or a designated ventilated enclosure.[6][7]
Q3: How should I weigh this compound powder?
To minimize the risk of inhalation and contamination, follow these steps when weighing this compound powder:
-
Perform the weighing procedure inside a chemical fume hood or a powder containment hood.[6]
-
Use an anti-static gun if the powder is prone to static, to prevent it from adhering to surfaces.[6]
-
Tare a sealed container on the balance first.[6]
-
Add the powder to the container within the hood, then close the lid before moving it back to the balance for the final weight measurement.[6]
Q4: In which solvents is this compound soluble?
Based on available data, (+)-Igmesine hydrochloride is soluble in DMSO.[1][3] For in vivo studies, solutions have been prepared in physiological saline.[8]
Q5: How stable are this compound solutions?
It is recommended to use this compound solutions shortly after preparation and avoid long-term storage.[1] If you need to store a stock solution, it is best to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or below. The stability of peptides in solution is often limited, especially for those containing certain amino acids, and while this compound is not a peptide, the principle of using freshly prepared solutions is a good laboratory practice.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound powder or solution. | Ensure the powder is stored at -20°C in a tightly sealed, light-protected container. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions. |
| Difficulty dissolving the powder | Incorrect solvent or insufficient mixing. | Refer to the solubility data table below. Use gentle warming or vortexing to aid dissolution, but be mindful of potential degradation with excessive heat. |
| Visible contamination in the solution | Non-sterile handling or contaminated solvent. | Always use sterile solvents and equipment when preparing solutions, especially for cell culture or in vivo experiments. Filter-sterilize the final solution if appropriate for the application. |
Quantitative Data Summary
| Parameter | Value | Source |
| Storage Temperature | -20°C | [1][2][3] |
| Molecular Weight | 355.94 g/mol (hydrochloride salt) | [1][3] |
| Solubility in DMSO | <17.8 mg/mL or up to 50 mM | [1][3] |
Experimental Protocols
Protocol: Preparation of this compound Solution for In Vivo Studies
This protocol is adapted from a method described for administering this compound to mice.[8]
Materials:
-
This compound powder
-
Physiological saline (sterile)
-
Sterile conical tubes
-
Vortex mixer
-
Sterile syringe and needle for administration
Procedure:
-
Calculate the required amount of this compound powder based on the desired concentration and final volume.
-
In a designated fume hood, weigh the this compound powder and transfer it to a sterile conical tube.
-
Add the calculated volume of physiological saline to the tube.
-
Vortex the solution until the this compound powder is completely dissolved. Gentle warming may be used if necessary, but avoid excessive heat.
-
Visually inspect the solution for any undissolved particles. If particles are present, continue vortexing or consider sterile filtration.
-
The solution is now ready for administration (e.g., intraperitoneal injection).[8]
Note: For cell culture experiments, dissolve this compound in DMSO to prepare a concentrated stock solution. This stock can then be diluted in cell culture medium to the final working concentration. Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells.
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound is a selective agonist for the sigma-1 receptor, which is a chaperone protein located at the endoplasmic reticulum-mitochondria interface.[9][10] Its activation modulates several downstream pathways, including intracellular calcium signaling and NMDA receptor function.[11]
Caption: Simplified signaling pathway of this compound.
Experimental Workflow for this compound Solution Preparation and Use
This diagram outlines the key steps from receiving the compound to its application in an experiment.
References
- 1. apexbt.com [apexbt.com]
- 2. (+)-Igmesine hydrochloride | σ1 Receptors | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. globalresearchchem.com [globalresearchchem.com]
- 5. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 6. safety.duke.edu [safety.duke.edu]
- 7. Handling Chemicals | Wittenberg University [wittenberg.edu]
- 8. WO2017137600A1 - this compound for use in the treatment of neurodegenerative diseases - Google Patents [patents.google.com]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. mdpi.com [mdpi.com]
- 11. Neuropharmacological profile of a selective sigma ligand, this compound: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Sigma-1 Receptor Agonists: Igmesine vs. PRE-084
For Researchers, Scientists, and Drug Development Professionals
The sigma-1 receptor (S1R), a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders. Its role in modulating crucial cellular functions, including calcium signaling, ion channel activity, and cellular stress responses, has spurred the development of selective agonists. This guide provides an objective comparison of two notable S1R agonists, Igmesine and PRE-084, supported by experimental data to aid researchers in their selection and application.
At a Glance: Key Differences
| Feature | This compound | PRE-084 |
| Selectivity | Selective for sigma-1 receptor | Highly selective for sigma-1 receptor |
| Binding Affinity | High affinity (specific values vary across studies) | High affinity (Ki ≈ 2.2 nM, IC50 ≈ 44 nM)[1][2] |
| Clinical Development | Investigated in clinical trials for major depression, but development was discontinued.[3] | Primarily a research tool; not in widespread clinical trials for specific indications. |
| Primary Research Focus | Antidepressant and anti-amnesic effects.[4][5] | Neuroprotective, anti-amnesic, and potential therapeutic for neurodegenerative diseases.[1][6][7] |
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and PRE-084, providing a direct comparison of their pharmacological properties.
Table 1: Sigma-1 Receptor Binding Affinity and Selectivity
| Compound | Ki (nM) for S1R | IC50 (nM) for S1R | Selectivity over S2R | Notes |
| This compound | Not consistently reported | Not consistently reported | Selective for S1R | While acknowledged as a selective S1R agonist, precise binding constants are not as widely cited in recent literature compared to PRE-084.[4][8] |
| PRE-084 | 2.2[1][2] | 44[6][9] | High (approx. 600-fold)[10] | Widely used as a highly selective research tool due to its well-characterized binding profile.[1][6] |
Table 2: Summary of Key In Vitro and In Vivo Findings
| Compound | Experimental Model | Key Findings | Reference |
| This compound | Rodent models of depression | Exhibited antidepressant-like effects.[8] | |
| Rodent models of amnesia | Reversed learning and memory deficits.[4][5] | ||
| In vitro cGMP assay | Blocked NMDA-induced increases in cGMP.[8] | ||
| PRE-084 | Cultured cortical neurons (β-amyloid toxicity) | Protected against neurotoxicity and reduced pro-apoptotic protein Bax.[1][9] | |
| Animal models of neurodegenerative diseases | Improved motor function and neuron survival.[9] | ||
| Rat model of myocardial ischemia-reperfusion | Ameliorated injury by activating the Akt-eNOS pathway.[9] | ||
| rd10 mouse model of retinitis pigmentosa | In vitro, improved cell viability and attenuated oxidative stress; however, did not show significant in vivo protection compared to (+)-Pentazocine.[2] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for assessing the binding and functional activity of sigma-1 receptor agonists.
Radioligand Binding Assay for Sigma-1 Receptor
This protocol is used to determine the binding affinity (Ki) of a test compound for the sigma-1 receptor.
Materials:
-
Membrane Preparation: Guinea pig brain membranes (or a cell line expressing S1R).
-
Radioligand: --INVALID-LINK---pentazocine, a selective S1R ligand.
-
Non-specific binding control: Haloperidol or another structurally distinct S1R ligand at a high concentration (e.g., 10 µM).
-
Test Compound: this compound or PRE-084 at various concentrations.
-
Assay Buffer: Tris-HCl buffer (pH 8.0).
-
Instrumentation: Scintillation counter.
Procedure:
-
Prepare a reaction mixture containing the membrane preparation, radioligand, and either the assay buffer (for total binding), the non-specific binding control, or the test compound in a 96-well plate.
-
Incubate the plate at 37°C for a specified time (e.g., 90 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Neuroprotection Assay (β-Amyloid Toxicity)
This functional assay assesses the ability of a sigma-1 receptor agonist to protect neurons from β-amyloid-induced toxicity, a hallmark of Alzheimer's disease.
Materials:
-
Cell Culture: Primary cortical neurons isolated from embryonic rats or a suitable neuronal cell line.
-
Culture Medium: Neurobasal medium supplemented with B27 and L-glutamine.
-
Test Compound: this compound or PRE-084.
-
Toxic Insult: β-amyloid peptide (e.g., Aβ25-35 or Aβ1-42).
-
Viability Assay Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) assay kit.
-
Instrumentation: Plate reader.
Procedure:
-
Plate the neuronal cells in a 96-well plate and allow them to adhere and differentiate.
-
Pre-treat the cells with various concentrations of the test compound (this compound or PRE-084) for a specified period (e.g., 1-2 hours).
-
Induce neurotoxicity by adding a known concentration of β-amyloid peptide to the culture medium.
-
Incubate the cells for 24-48 hours.
-
Assess cell viability using a standard method:
-
MTT Assay: Add MTT solution to the wells. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. Solubilize the crystals and measure the absorbance at a specific wavelength.
-
LDH Assay: Measure the amount of LDH released into the culture medium from damaged cells.
-
-
Compare the viability of cells treated with the test compound and β-amyloid to those treated with β-amyloid alone to determine the neuroprotective effect.
Visualizing the Mechanisms
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor, upon activation by an agonist, dissociates from the binding immunoglobulin protein (BiP) at the endoplasmic reticulum. This allows it to translocate and interact with various client proteins, including ion channels and other receptors, thereby modulating downstream signaling cascades involved in cell survival and function.
Experimental Workflow for Agonist Comparison
The following diagram outlines a logical workflow for the preclinical comparison of sigma-1 receptor agonists like this compound and PRE-084.
Conclusion
Both this compound and PRE-084 are valuable tools for investigating the therapeutic potential of sigma-1 receptor activation. PRE-084 stands out as a highly selective and well-characterized agonist, making it an excellent choice for preclinical studies aimed at elucidating the specific roles of the sigma-1 receptor. Its robust neuroprotective effects in various models underscore its potential for neurodegenerative disorders.
This compound, having reached clinical trials for depression, provides a translational perspective. Although its development was halted, the compound's demonstrated antidepressant-like and anti-amnesic properties in preclinical models suggest that the sigma-1 receptor remains a viable target for mood and cognitive disorders.
The choice between this compound and PRE-084 will ultimately depend on the specific research question. For fundamental studies requiring high selectivity and a well-defined pharmacological profile, PRE-084 is the superior choice. For investigations with a more translational focus on depression or cognitive enhancement, the historical data on this compound may provide a relevant context. This guide, with its compiled data and outlined protocols, serves as a foundational resource for researchers navigating the selection and application of these important sigma-1 receptor agonists.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of Sigma 1 Receptor Ligands SA4503 and PRE084 to (+)-Pentazocine in the rd10 Mouse Model of RP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beneficial effects of the sigma1 receptor agonists this compound and dehydroepiandrosterone against learning impairments in rats prenatally exposed to cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Two Neuronal Sigma-1 Receptor Modulators, PRE084 and DMT, on Neurogenesis and Neuroinflammation in an Aβ1–42-Injected, Wild-Type Mouse Model of AD [mdpi.com]
- 8. Neuropharmacological profile of a selective sigma ligand, this compound: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Igmesine and Other Neuroprotective Agents in Preclinical Stroke Models
For Researchers, Scientists, and Drug Development Professionals
The quest for effective neuroprotective therapies in the wake of ischemic stroke remains a critical challenge in neuroscience research. While numerous compounds have shown promise in preclinical models, translation to clinical efficacy has been largely unsuccessful. This guide provides an objective comparison of the neuroprotective agent Igmesine with other notable compounds—Citicoline, Cerebrolysin, Edaravone, and Nerinetide—based on available data from preclinical stroke models.
Executive Summary
This compound, a selective sigma-1 (σ1) receptor agonist, has demonstrated neuroprotective effects in a model of global cerebral ischemia. Its mechanism is primarily linked to the modulation of neuronal excitability and calcium signaling through the activation of σ1 receptors. In comparison, other agents such as Citicoline, Cerebrolysin, Edaravone, and Nerinetide act through diverse pathways, including membrane stabilization, neurotrophic factor mimicry, free radical scavenging, and inhibition of excitotoxic signaling cascades. This guide presents a side-by-side analysis of their efficacy, experimental protocols, and underlying mechanisms of action to aid researchers in the evaluation and future development of neuroprotective strategies for ischemic stroke.
Quantitative Efficacy of Neuroprotective Agents
The following table summarizes the quantitative efficacy of this compound and comparator agents in various preclinical stroke models. It is important to note that direct head-to-head comparative studies are limited, and the data presented are compiled from different experimental settings.
| Neuroprotective Agent | Animal Model | Key Efficacy Endpoints | Quantitative Results | Reference |
| This compound | Gerbil, Global Cerebral Ischemia | Neuronal Cell Death (CA1 Hippocampus) | Significant protection against ischemia-induced cell death at 50, 75, and 100 mg/kg. | [1][2][3] |
| Ischemia-induced Hyperactivity | Attenuated | [3] | ||
| Nitric Oxide Synthase Activity | Attenuated increase | [3] | ||
| Citicoline | Rat, Middle Cerebral Artery Occlusion (MCAO) | Infarct Volume Reduction | 27.8% (Weighted Mean Difference) in a meta-analysis of 14 studies. | |
| Neurological Deficit Improvement | 20.2% improvement in a meta-analysis. | |||
| Cerebrolysin | Rat, MCAO | Infarct Volume Reduction | Dose-dependent reduction; 2.5 ml/kg was the most effective intravenous dose. | [4] |
| Neurological Outcome | Substantial improvement in behavioral tests. | |||
| Edaravone | Rat, MCAO | Infarct Volume Reduction | Significantly reduced cerebral infarction area. | [5][6] |
| Neurological Score | Significantly improved neurological scores. | [5][7] | ||
| Nerinetide | Mouse, transient MCAO (tMCAO) | Infarct Volume Reduction | No significant reduction in a preclinical replication study. | [8] |
| Primate, Ischemia-Reperfusion | Infarct Volume Reduction | Effective in preclinical models. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the experimental protocols used in key studies for this compound and a general protocol for the widely used MCAO model for the other agents.
This compound: Global Cerebral Ischemia Model in Gerbils
This protocol is based on the study by O'Neill et al. (1995).[1]
-
Animal Model: Male Mongolian gerbils.
-
Ischemia Induction: Bilateral occlusion of the common carotid arteries for 5 minutes to induce global cerebral ischemia.
-
Drug Administration:
-
Experiment 1 (Histology): this compound (25, 50, 75, or 100 mg/kg) was administered orally 1, 24, and 48 hours after the ischemic insult.
-
Experiment 2 (Behavior and Biochemistry): this compound (100 mg/kg) was administered intraperitoneally 30 minutes, 6, 24, and 48 hours post-surgery.
-
-
Outcome Measures:
-
Histological Analysis: Neuronal cell death in the CA1 region of the hippocampus was assessed 96 hours after surgery.
-
Behavioral Assessment: Home cage activity was monitored to assess ischemia-induced hyperactivity.
-
Biochemical Analysis: Nitric oxide synthase activity was measured in the cortex, hippocampus, cerebellum, and brainstem 4 days after surgery.
-
MCAO Model: A General Protocol for Focal Cerebral Ischemia
The Middle Cerebral Artery Occlusion (MCAO) model is a widely used technique to mimic human ischemic stroke in rodents.
-
Animal Model: Typically adult male Sprague-Dawley or Wistar rats, or C57BL/6 mice.
-
Ischemia Induction: An intraluminal filament is inserted into the external carotid artery and advanced through the internal carotid artery to occlude the origin of the middle cerebral artery. The occlusion can be transient (e.g., 60-120 minutes) followed by reperfusion, or permanent.
-
Drug Administration: The neuroprotective agent is typically administered intravenously or intraperitoneally at a specific time point before, during, or after the MCAO procedure.
-
Outcome Measures:
-
Infarct Volume Assessment: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area, which is then quantified.
-
Neurological Deficit Scoring: A battery of behavioral tests is used to assess sensorimotor and neurological function (e.g., Bederson score, cylinder test, rotarod test).
-
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of these agents are mediated by distinct signaling pathways.
This compound: Sigma-1 (σ1) Receptor Agonism
This compound's primary mechanism of action is the activation of the σ1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[3][10] Activation of the σ1 receptor modulates several downstream pathways to confer neuroprotection.
Citicoline: Multimodal Neuroprotection
Citicoline exerts its neuroprotective effects through multiple mechanisms, primarily by contributing to the synthesis of phosphatidylcholine, a key component of neuronal membranes, and by reducing the levels of inflammatory phospholipids.
References
- 1. The sigma receptor ligand JO 1784 (this compound hydrochloride) is neuroprotective in the gerbil model of global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2017137600A1 - this compound for use in the treatment of neurodegenerative diseases - Google Patents [patents.google.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. researchgate.net [researchgate.net]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Neuroprotection of Oral Edaravone on Middle Cerebral Artery Occlusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the Mechanism of Edaravone for Oxidative Stress in Rats with Cerebral Infarction Based on Quantitative Proteomics Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Replication Study of the Postsynaptic Density Protein-95 Inhibitor Nerinetide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Effects of Igmesine in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of Igmesine, a selective sigma-1 (σ1) receptor agonist, with other alternative compounds in the context of Alzheimer's disease (AD) models. The information presented is supported by experimental data from preclinical studies, offering insights into its therapeutic potential and mechanisms of action.
Introduction to this compound and the Sigma-1 Receptor in Alzheimer's Disease
Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. The sigma-1 receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, has emerged as a promising therapeutic target for neurodegenerative diseases.[1] Activation of the σ1 receptor by agonists like this compound has been shown to modulate various cellular processes, including calcium homeostasis, mitochondrial function, and neuronal signaling, thereby conferring neuroprotection.[2]
This compound has demonstrated cognitive protection in preclinical models and has been investigated for its anti-amnesic and neuroprotective properties.[3] This guide will delve into the experimental evidence supporting the neuroprotective effects of this compound and compare its performance with other σ1 receptor agonists that have been evaluated in similar models.
Comparative Analysis of Sigma-1 Receptor Agonists
While direct head-to-head comparative studies of this compound against other prominent sigma-1 receptor agonists in the same Alzheimer's disease models are limited in the published literature, this section presents available data for this compound and two other notable sigma-1 receptor agonists, Blarcamesine (ANAVEX®2-73) and Cutamesine (SA4503), to facilitate an indirect comparison of their neuroprotective potential.
Table 1: Comparison of Preclinical and Clinical Findings for Sigma-1 Receptor Agonists
| Feature | This compound | Blarcamesine (ANAVEX®2-73) | Cutamesine (SA4503) |
| Primary Target | Sigma-1 Receptor Agonist | Sigma-1 Receptor Agonist | Sigma-1 Receptor Agonist |
| Reported Preclinical Effects in AD Models | - Improves cognitive function in scopolamine-induced amnesia and senescence-accelerated mouse models.- Shows antidepressant effects in rats injected with Aβ40 or Aβ25-35. | - Halts and/or reverses the course of Alzheimer's disease in animal models.[4]- Exhibits anticonvulsant, anti-amnesic, neuroprotective, and anti-depressant properties.[4] | - Improves cognitive functions in preclinical models.[5]- Increases Brain-Derived Neurotrophic Factor (BDNF).[5]- Prevents neuronal death.[5] |
| Clinical Development Status for AD | Clinical development was discontinued (B1498344) for marketing considerations.[3] | Successfully completed Phase 2a and Phase 2b/3 clinical trials for Alzheimer's disease.[4] | Has been tested in Phase 2 trials for major depressive disorder and stroke recovery, but not advanced to Phase 3 for AD.[5] |
| Key Clinical Trial Findings for AD | No clinical trials for Alzheimer's disease. | - Showed a significant slowing of clinical progression in the primary endpoint ADAS-Cog13 in a Phase IIb/III study.[4]- Demonstrated a good comparative safety profile.[4] | PET imaging studies show decreased sigma-1 receptor density in the brains of Alzheimer's patients.[1] |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound and other σ1 receptor agonists are attributed to their ability to modulate multiple downstream signaling pathways.
Activation of the σ1 receptor by this compound leads to the modulation of intracellular calcium levels, enhancement of mitochondrial function, reduction of endoplasmic reticulum (ER) stress, and regulation of various neuronal signaling pathways, all of which contribute to its overall neuroprotective effects.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of neuroprotective compounds in Alzheimer's disease models are provided below.
Morris Water Maze for Cognitive Assessment
The Morris Water Maze (MWM) is a widely used behavioral assay to assess spatial learning and memory in rodent models of Alzheimer's disease.
Protocol:
-
Apparatus: A circular pool (typically 120-150 cm in diameter) filled with opaque water. A hidden platform is submerged 1-2 cm below the water surface.
-
Acclimation: Mice are handled for several days before the experiment. On the first day of the experiment, mice are allowed to swim freely for 60 seconds without the platform to habituate to the pool.
-
Training: For 4-5 consecutive days, mice are subjected to four trials per day. In each trial, the mouse is released from one of four starting positions and given 60 seconds to find the hidden platform. If the mouse fails to find the platform, it is gently guided to it. The time taken to reach the platform (escape latency) and the path taken are recorded.
-
Probe Trial: 24 hours after the last training session, the platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory.
Neuronal Cell Viability Assays
To assess the protective effects of compounds against Aβ-induced toxicity in vitro, neuronal cell viability assays are commonly employed.
MTT Assay Protocol:
-
Cell Culture: Primary neurons or neuronal cell lines (e.g., SH-SY5Y) are cultured in 96-well plates.
-
Treatment: Cells are pre-treated with different concentrations of the test compound (e.g., this compound) for a specified period, followed by exposure to aggregated Aβ peptides (e.g., Aβ25-35 or Aβ1-42).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan (B1609692) product.
-
Solubilization and Measurement: The formazan crystals are solubilized with a solubilizing agent (e.g., DMSO or isopropanol), and the absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot for Tau Phosphorylation
Western blotting is used to quantify the levels of hyperphosphorylated tau, a key pathological hallmark of Alzheimer's disease.
Protocol:
-
Protein Extraction: Brain tissue or cell lysates are homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of each sample is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for a phosphorylated tau epitope (e.g., AT8 for Ser202/Thr205, PHF-1 for Ser396/Ser404). A primary antibody against total tau is used for normalization.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the bands is quantified using densitometry software, and the levels of phosphorylated tau are normalized to total tau or a loading control (e.g., β-actin).
Conclusion
The available preclinical data suggests that this compound, as a sigma-1 receptor agonist, holds promise as a neuroprotective agent for Alzheimer's disease. Its mechanism of action, centered on the modulation of key cellular pathways essential for neuronal survival and function, provides a strong rationale for its therapeutic potential. While direct comparative studies with other sigma-1 receptor agonists like Blarcamesine and Cutamesine are needed for a definitive assessment of relative efficacy, the existing evidence positions this compound as a valuable research tool and a potential candidate for further drug development efforts in the fight against Alzheimer's disease. The experimental protocols and workflows provided in this guide offer a standardized framework for future comparative evaluations of neuroprotective compounds.
References
- 1. Roles of sigma-1 receptors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. anavex.com [anavex.com]
- 5. alzdiscovery.org [alzdiscovery.org]
A Comparative Guide to Assays for Confirming Igmesine's Sigma-1 Receptor Binding and Occupancy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various assays used to confirm the binding and occupancy of Igmesine at the sigma-1 receptor (σ1R). The content is designed to assist researchers in selecting the most appropriate experimental methodologies for their studies by presenting objective comparisons with alternative ligands and techniques, supported by experimental data and detailed protocols.
The sigma-1 receptor is a unique intracellular chaperone protein implicated in a range of neurological and psychiatric disorders, making it a significant target for therapeutic development.[1][2] this compound is a selective sigma-1 receptor agonist that has been investigated for its potential antidepressant and neuroprotective effects.[3][4][5] Accurate characterization of its binding affinity and receptor occupancy is crucial for understanding its pharmacological profile and therapeutic potential.
I. In Vitro Binding Assays: Quantifying Affinity
In vitro binding assays are fundamental for determining the affinity of a ligand, such as this compound, for its target receptor. These assays are typically performed using membrane preparations from tissues or cells that express the sigma-1 receptor. The most common method is the competitive radioligand binding assay.
Comparison of In Vitro Binding Assay Techniques
| Assay Type | Principle | Common Radioligand | Key Parameters Measured | Advantages | Disadvantages |
| Radioligand Binding Assay | Measures the displacement of a radiolabeled ligand by an unlabeled test compound (e.g., this compound).[1][6] | [³H]-(+)-Pentazocine[1][6][7][8] | Kᵢ (inhibition constant), IC₅₀ (half maximal inhibitory concentration) | High sensitivity and specificity; well-established methodology.[6] | Requires handling of radioactive materials; endpoint assay. |
| Fluorescence-Based Assays | Utilizes fluorescently tagged ligands that are displaced by the test compound, leading to a change in fluorescence.[9] | Custom fluorescent tracers[9] | IC₅₀, Kᵢ | Non-radioactive; allows for real-time monitoring in living cells.[9] | Potential for interference from fluorescent compounds; requires specialized equipment. |
| Bioluminescence Resonance Energy Transfer (BRET) | Measures ligand-induced changes in the interaction between a bioluminescent donor and a fluorescent acceptor fused to the receptor.[2][7] | N/A | BRET ratio changes | Allows for the study of receptor dimerization and interaction with other proteins in live cells.[2][7] | Complex assay setup; requires genetic modification of cells. |
Quantitative Binding Affinity Data for Sigma-1 Receptor Ligands
| Compound | Assay Type | Receptor Source | Kᵢ (nM) | Reference |
| This compound | Radioligand Binding | Not Specified | Data not explicitly found in a comparable format | [2][3][4][5] |
| (+)-Pentazocine | Radioligand Binding | HEK293T cell membranes | 457x selective for σ1R over σ2R | [8] |
| Haloperidol | Radioligand Binding | Not Specified | Data not explicitly found in a comparable format | [1][6][7] |
| JZ107 | Radioligand Binding | HEK293T cell membranes | 7.9 | [8] |
| PB-28 | Radioligand Binding | HEK293T cell membranes | Similar affinity for σ1R and σ2R | [8] |
| SA4503 (Cutamesine) | Radioligand Binding | HEK293T cell membranes | 3.4x selective for σ1R over σ2R | [8] |
| PRE-084 | Radioligand Binding | Not Specified | High affinity for σ1R | [10] |
II. Experimental Protocol: Radioligand Binding Assay
This protocol is a standard method for determining the binding affinity of a test compound for the sigma-1 receptor.[1][6]
Objective: To determine the inhibition constant (Kᵢ) of this compound for the sigma-1 receptor by competitive displacement of [³H]-(+)-pentazocine.
Materials:
-
Receptor Source: Guinea pig liver membranes or commercially available membranes from cells expressing the human sigma-1 receptor.[1]
-
Test Compound: this compound.
-
Non-specific Binding Control: Haloperidol or unlabeled (+)-pentazocine.[1][6]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[1]
-
Filtration System: 96-well microplate filtration format with glass fiber filters.[1]
-
Scintillation Counter. [1]
Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold buffer and prepare a membrane suspension of appropriate protein concentration (e.g., 0.4 mg/mL, to be optimized).[6]
-
Assay Plate Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, [³H]-(+)-pentazocine, and membrane preparation.[1]
-
Non-specific Binding (NSB): Assay buffer, [³H]-(+)-pentazocine, a high concentration of unlabeled ligand (e.g., 10 µM Haloperidol), and membrane preparation.[1][6]
-
Competition Binding: Assay buffer, [³H]-(+)-pentazocine, serial dilutions of this compound, and membrane preparation.
-
-
Incubation: Incubate the plate for 90 minutes at 37°C to reach equilibrium.[6]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer.[1]
-
Radioactivity Measurement: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[1]
-
Data Analysis:
-
Calculate specific binding by subtracting NSB from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response).[1]
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Workflow for Radioligand Binding Assay
References
- 1. benchchem.com [benchchem.com]
- 2. Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beneficial effects of the sigma1 receptor agonists this compound and dehydroepiandrosterone against learning impairments in rats prenatally exposed to cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development [frontiersin.org]
- 6. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. iris.unito.it [iris.unito.it]
- 10. Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Igmesine and Other Nootropics in Preclinical Models of Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of Igmesine, a selective sigma-1 (σ1) receptor agonist, with other prominent nootropics: piracetam (B1677957), aniracetam (B1664956), and modafinil. The following sections detail their comparative performance in validated animal models of cognitive impairment, outline the experimental methodologies employed, and illustrate their distinct mechanisms of action through signaling pathway diagrams.
Data Presentation: Comparative Efficacy in Scopolamine-Induced Amnesia Models
The scopolamine-induced amnesia model is a widely used preclinical paradigm to evaluate the potential of nootropic compounds to reverse cholinergic-dysfunction-related cognitive deficits, which are a hallmark of conditions like Alzheimer's disease. In this model, the muscarinic receptor antagonist scopolamine (B1681570) is administered to rodents to induce impairments in learning and memory. The efficacy of a test compound is then assessed by its ability to attenuate these deficits in behavioral tasks such as the passive avoidance test and the Morris water maze.
Passive Avoidance Test
The passive avoidance test assesses long-term memory based on negative reinforcement. Animals learn to avoid an environment in which they previously received an aversive stimulus (e.g., a mild footshock). A longer latency to enter the aversive chamber during the retention trial indicates better memory of the association.
| Compound | Animal Model | Scopolamine Dose | Nootropic Dose | Key Finding |
| This compound (as a σ1 agonist) | Mice | Not specified | Not specified | Ameliorated scopolamine-induced memory impairment.[1] |
| Piracetam | Rats | 3 mg/kg | 100 mg/kg | Largely overcame the amnesic effects of scopolamine.[2] |
| Aniracetam | Rats | Not specified | 50 mg/kg | 53% of animals exhibited correct passive avoidance responding compared to 9% in the scopolamine-only group.[1] |
| Modafinil | Rats | 1 mg/kg | 75 mg/kg/day | Improved memory performance and prevented scopolamine-induced deficits. |
Morris Water Maze
The Morris water maze is a test of spatial learning and memory. Animals are placed in a pool of opaque water and must learn the location of a hidden escape platform using distal visual cues. A shorter escape latency (the time taken to find the platform) over training trials indicates successful learning and memory.
| Compound | Animal Model | Scopolamine Dose | Nootropic Dose | Key Finding |
| This compound | Data not available in scopolamine model | - | - | - |
| Piracetam | Rats | Not specified | 200 mg/kg, i.p. | Significantly decreased escape latency time during training and retrieval. |
| Aniracetam | Data not available in scopolamine model | - | - | - |
| Modafinil | Rats | 1 mg/kg | 75 mg/kg/day | Improved cognitive function and prevented scopolamine-induced deficits. |
Experimental Protocols
Passive Avoidance Test
Apparatus: The apparatus consists of a two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild footshock.
Procedure:
-
Acquisition Trial: Each animal is initially placed in the light compartment. After a short habituation period, the door to the dark compartment is opened. Rodents have a natural aversion to bright light and will typically enter the dark compartment.
-
Once the animal enters the dark compartment, the door is closed, and a brief, mild footshock is delivered through the grid floor.
-
The animal is then removed from the apparatus and returned to its home cage.
-
Retention Trial: After a specified interval (typically 24 hours), the animal is again placed in the light compartment, and the latency to enter the dark compartment is recorded. A longer step-through latency is indicative of better memory of the aversive experience.
-
Drug Administration: Test compounds are typically administered at a specified time before the acquisition trial to assess their effect on learning, or immediately after the acquisition trial to evaluate their impact on memory consolidation. Scopolamine is administered prior to the acquisition trial to induce amnesia.
Morris Water Maze
Apparatus: A large circular pool is filled with water made opaque with a non-toxic substance. A small escape platform is submerged just below the water's surface in a fixed location. Various visual cues are placed around the room to serve as spatial references.
Procedure:
-
Acquisition Phase: For several consecutive days, each animal undergoes a series of training trials. In each trial, the animal is placed into the pool from different starting positions and must swim to find the hidden platform.
-
The time taken to locate the platform (escape latency) is recorded for each trial. If the animal fails to find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to it.
-
Animals are allowed to remain on the platform for a short period to learn its location relative to the external cues.
-
Probe Trial: After the acquisition phase, a probe trial is conducted where the escape platform is removed from the pool. The animal is allowed to swim freely for a set duration.
-
The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory retention.
-
Drug Administration: Nootropic agents and scopolamine are administered at specified times before the daily training trials.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the proposed primary signaling pathways for this compound and the comparator nootropics.
Caption: this compound acts as a sigma-1 receptor agonist, leading to downstream modulation of calcium signaling and NMDA receptor function.
Caption: Racetams like piracetam and aniracetam are thought to enhance cognition by modulating cholinergic and glutamatergic neurotransmission.
Caption: Modafinil primarily enhances wakefulness and cognitive function by inhibiting the dopamine transporter, leading to increased synaptic dopamine levels.
References
- 1. Reduction of the scopolamine-induced impairment of passive-avoidance performance by sigma receptor agonist in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversal of scopolamine-induced amnesia and alterations in energy metabolism by the nootropic piracetam: implications regarding identification of brain structures involved in consolidation of memory traces - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Igmesine's Effects in Different Neuronal Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Igmesine is a selective agonist of the sigma-1 receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[1][2] Activation of the sigma-1 receptor by agonists like this compound has been shown to modulate intracellular calcium signaling, potentiate N-methyl-D-aspartate (NMDA) receptor function, and exert neuroprotective and antidepressant-like effects in preclinical models.[1][3][4] While the therapeutic potential of this compound has been explored, a systematic cross-validation of its effects across different neuronal cell line models is crucial for a comprehensive understanding of its mechanism of action and for identifying the most relevant cellular contexts for further investigation.
This guide provides a framework for the comparative analysis of this compound's effects in three commonly used neuronal cell lines: SH-SY5Y (human neuroblastoma), PC12 (rat pheochromocytoma), and HT22 (mouse hippocampal). By presenting detailed experimental protocols and expected outcomes in a comparative format, this document aims to facilitate the rigorous evaluation of this compound's neuroprotective and neuro-restorative potential.
Comparative Analysis of this compound's Effects
Due to a lack of direct comparative studies of this compound across these specific cell lines, this section outlines the expected effects based on the known functions of sigma-1 receptors in these models and data from other sigma-1 receptor agonists. The following tables provide a template for summarizing quantitative data from the proposed experiments.
Table 1: Neuroprotective Effects of this compound Against Oxidative Stress
| Cell Line | Toxin Model | This compound Concentration (µM) | % Increase in Cell Viability (MTT Assay) | % Decrease in LDH Release |
| SH-SY5Y | H₂O₂ (100 µM) | 1 | Expected | Expected |
| 10 | Expected | Expected | ||
| 50 | Expected | Expected | ||
| PC12 | 6-OHDA (50 µM) | 1 | Expected | Expected |
| 10 | Expected | Expected | ||
| 50 | Expected | Expected | ||
| HT22 | Glutamate (5 mM) | 1 | Expected | Expected |
| 10 | Expected | Expected | ||
| 50 | Expected | Expected |
Table 2: Effect of this compound on Neurite Outgrowth
| Cell Line | Treatment | This compound Concentration (µM) | % of Cells with Neurites | Average Neurite Length (µm) |
| PC12 | NGF (50 ng/mL) | 1 | Expected | Expected |
| 10 | Expected | Expected | ||
| 50 | Expected | Expected | ||
| SH-SY5Y | Retinoic Acid (10 µM) | 1 | Expected | Expected |
| 10 | Expected | Expected | ||
| 50 | Expected | Expected |
Table 3: Modulation of Intracellular Calcium Homeostasis by this compound
| Cell Line | Stimulus | This compound Pre-treatment (10 µM) | Peak [Ca²⁺]i (nM) | Time to Peak (s) |
| SH-SY5Y | Bradykinin (1 µM) | Yes | Expected | Expected |
| No | Expected | Expected | ||
| PC12 | High K⁺ (50 mM) | Yes | Expected | Expected |
| No | Expected | Expected | ||
| HT22 | Glutamate (100 µM) | Yes | Expected | Expected |
| No | Expected | Expected |
Experimental Protocols
Neuroprotection Assay Against Oxidative Stress
Objective: To determine the protective effect of this compound against toxin-induced cell death in SH-SY5Y, PC12, and HT22 cells.
Materials:
-
SH-SY5Y, PC12, or HT22 cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound hydrochloride
-
Neurotoxin (e.g., H₂O₂, 6-OHDA, or Glutamate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
LDH (Lactate Dehydrogenase) cytotoxicity assay kit
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 2 hours.
-
Toxin Exposure: Add the respective neurotoxin to the wells.
-
SH-SY5Y: Hydrogen peroxide (H₂O₂) at a final concentration of 100 µM.
-
PC12: 6-hydroxydopamine (6-OHDA) at a final concentration of 50 µM.
-
HT22: Glutamate at a final concentration of 5 mM.
-
-
Incubation: Incubate the cells for 24 hours.
-
Cell Viability (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Cytotoxicity (LDH Assay):
-
Collect the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.
-
Neurite Outgrowth Assay
Objective: To assess the effect of this compound on neurite outgrowth in PC12 and SH-SY5Y cells.
Materials:
-
PC12 or SH-SY5Y cells
-
Culture medium with reduced serum (e.g., 1% horse serum for PC12)
-
This compound hydrochloride
-
Nerve Growth Factor (NGF) for PC12 cells
-
Retinoic Acid (RA) for SH-SY5Y cells
-
Collagen-coated plates for PC12 cells
-
Microscope with imaging software
Procedure:
-
Cell Seeding: Seed PC12 cells on collagen-coated plates or SH-SY5Y cells on standard plates.
-
Differentiation Induction:
-
PC12: Add NGF (50 ng/mL) to the low-serum medium.
-
SH-SY5Y: Add Retinoic Acid (10 µM) to the culture medium.
-
-
This compound Treatment: Concurrently, treat the cells with varying concentrations of this compound (e.g., 1, 10, 50 µM).
-
Incubation: Incubate the cells for 48-72 hours.
-
Imaging and Analysis:
-
Capture images of the cells using a phase-contrast microscope.
-
A cell is considered to have a neurite if the process is at least twice the length of the cell body diameter.
-
Quantify the percentage of cells with neurites and the average neurite length using image analysis software (e.g., ImageJ).
-
Intracellular Calcium Imaging
Objective: To measure the effect of this compound on intracellular calcium ([Ca²⁺]i) mobilization.
Materials:
-
SH-SY5Y, PC12, or HT22 cells
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM)
-
This compound hydrochloride
-
Stimulating agents (e.g., Bradykinin, high K⁺ solution, Glutamate)
-
Fluorescence microscope with a ratiometric imaging system
Procedure:
-
Cell Seeding: Seed cells on glass coverslips and allow them to adhere.
-
Dye Loading: Load the cells with Fura-2 AM (e.g., 5 µM) for 30-60 minutes at 37°C.
-
Washing: Wash the cells with a balanced salt solution (e.g., HBSS) to remove extracellular dye.
-
This compound Pre-treatment: Incubate the cells with or without this compound (10 µM) for 15-30 minutes.
-
Baseline Measurement: Record the baseline fluorescence ratio (340/380 nm excitation) for a few minutes.
-
Stimulation: Add the stimulating agent to the cells while continuously recording the fluorescence.
-
SH-SY5Y: Bradykinin (1 µM) to induce IP₃-mediated calcium release.
-
PC12: High potassium (K⁺) solution (50 mM) to induce depolarization and calcium influx through voltage-gated calcium channels.
-
HT22: Glutamate (100 µM) to induce calcium influx.
-
-
Data Analysis: Calculate the change in [Ca²⁺]i over time from the fluorescence ratio. Determine the peak [Ca²⁺]i and the time to reach the peak.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways potentially modulated by this compound and a general workflow for its in vitro characterization.
Caption: this compound's signaling cascade.
Caption: Cross-validation workflow.
References
- 1. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. A simple Ca2+-imaging approach to neural network analyses in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potentiation of Nerve Growth Factor-Induced Neurite Outgrowth by Fluvoxamine: Role of Sigma-1 Receptors, IP3 Receptors and Cellular Signaling Pathways | PLOS One [journals.plos.org]
- 4. Sigma1 Receptor Inhibits TRPC1-Mediated Ca2+ Entry That Promotes Dopaminergic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking of Igmesine and SSRIs in Antidepressant-Like Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical and clinical antidepressant-like effects of Igmesine, a selective sigma-1 (σ1) receptor agonist, and Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs), the current first-line treatment for major depressive disorder. This analysis is supported by experimental data from peer-reviewed studies to inform future research and drug development in the field of neuropsychopharmacology.
Executive Summary
This compound demonstrates antidepressant-like properties through a distinct mechanism of action compared to SSRIs. While SSRIs primarily function by blocking the reuptake of serotonin in the synaptic cleft, this compound's effects are mediated through the modulation of the σ1 receptor, influencing intracellular calcium signaling and downstream pathways. Preclinical models, such as the Forced Swim Test (FST) and Tail Suspension Test (TST), indicate that this compound reduces immobility time, a key behavioral marker of antidepressant efficacy. Clinical data further suggests that this compound may offer comparable efficacy to SSRIs, as measured by the Hamilton Depression Rating Scale (HAM-D), with a potentially different side-effect profile.
Preclinical Efficacy: Behavioral Despair Models
The FST and TST are widely used preclinical models to assess antidepressant-like activity by measuring the immobility time of rodents in an inescapable situation. A reduction in immobility is indicative of an antidepressant effect.
Table 1: Preclinical Efficacy of this compound in the Forced Swim Test (FST)
| Compound | Species | Dose (mg/kg) | Route of Administration | Change in Immobility Time | Reference |
| This compound | Mouse | 60 | i.p. | Significant decrease | Urani et al., 2001[1][2] |
Table 2: Preclinical Efficacy of Fluoxetine (SSRI) in Behavioral Despair Models
| Compound | Test | Species | Dose (mg/kg) | Route of Administration | Change in Immobility Time | Reference |
| Fluoxetine | TST | Mouse | 10 | i.p. | Significant decrease | Hodes et al., 2010[3] |
| Fluoxetine | FST | Mouse | 20 | i.p. | Significant decrease (to 52s) | Donepezil study, 2018[4] |
| Fluoxetine | FST | Rat | 0.5, 1.0, 2.0 | i.p. | Significant decrease | Guzmán-Ramos et al., 2012[5] |
Note: The data for this compound and Fluoxetine are from separate studies and not from a head-to-head comparison under identical experimental conditions.
Clinical Efficacy: Major Depressive Disorder
A double-blind, randomized controlled trial in patients with major depressive disorder provides a direct comparison of the clinical efficacy of this compound and the SSRI, fluoxetine.
Table 3: Clinical Efficacy of this compound vs. Fluoxetine
| Treatment (daily dose) | N (Outpatient Subset) | Duration | Primary Outcome Measure | Result | Reference |
| This compound (25 mg) | Not Specified | 6 weeks | HAM-D Score | Significantly superior to placebo in the outpatient subset. | Pande et al., 1999[3] |
| Fluoxetine (20 mg) | Not Specified | 6 weeks | HAM-D Score | Comparable efficacy to this compound. | Pande et al., 1999[5] |
Mechanism of Action: Signaling Pathways
The antidepressant-like effects of this compound and SSRIs are mediated by distinct molecular pathways.
This compound Signaling Pathway
This compound, as a σ1 receptor agonist, binds to the σ1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface. This interaction modulates intracellular calcium signaling, which is believed to be a key component of its antidepressant effect.[6]
Figure 1. this compound's Signaling Pathway.
SSRI Signaling Pathway
SSRIs, such as fluoxetine, selectively inhibit the serotonin transporter (SERT), leading to an accumulation of serotonin in the synaptic cleft. This enhances serotonergic neurotransmission, which is thought to alleviate depressive symptoms.
Figure 2. SSRI's Signaling Pathway.
Experimental Protocols
Detailed methodologies for the key behavioral assays are provided below.
Forced Swim Test (FST)
Objective: To assess antidepressant-like activity by measuring the duration of immobility in mice forced to swim in an inescapable cylinder of water.
Apparatus:
-
A transparent cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
Procedure:
-
Mice are individually placed into the cylinder of water for a 6-minute session.
-
The session is typically recorded for later analysis.
-
The duration of immobility (when the mouse ceases struggling and remains floating, making only movements necessary to keep its head above water) is scored, often during the last 4 minutes of the test.
-
A decrease in the duration of immobility is interpreted as an antidepressant-like effect.
Tail Suspension Test (TST)
Objective: To evaluate antidepressant-like effects by measuring the immobility of mice when suspended by their tails.
Apparatus:
-
A suspension bar or a chamber that allows the mouse to hang freely without being able to touch any surfaces.
-
Adhesive tape to secure the mouse's tail to the bar.
Procedure:
-
A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.
-
The mouse is then suspended from a horizontal bar for a 6-minute period.
-
The duration of immobility (hanging passively without any movement) is recorded.
-
A reduction in the total time of immobility is indicative of an antidepressant-like effect.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel antidepressant compound.
Figure 3. Preclinical Antidepressant Screening Workflow.
Conclusion
This compound presents a promising alternative mechanism for the treatment of depression, distinct from the serotonergic focus of SSRIs. Preclinical data supports its antidepressant-like efficacy, and initial clinical findings suggest comparable effectiveness to fluoxetine. The modulation of the σ1 receptor and intracellular calcium signaling by this compound offers a novel therapeutic avenue that warrants further investigation. Future head-to-head preclinical studies under identical experimental conditions are necessary to provide a more definitive comparison of the potency and efficacy of this compound relative to SSRIs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Fluoxetine treatment induces dose dependent alterations in depression associated behavior and neural plasticity in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 5. Novel sigma (σ) receptor agonists produce antidepressant-like effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Igmesine's Impact on Neuroinflammatory Markers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the sigma-1 receptor agonist Igmesine and its impact on key neuroinflammatory markers. Due to the limited availability of recent quantitative data for this compound, this guide also incorporates data from the extensively studied sigma-1 receptor agonist PRE-084 to offer a broader perspective on the potential anti-neuroinflammatory effects of this class of compounds.
Executive Summary
Neuroinflammation is a critical component in the pathophysiology of numerous neurodegenerative diseases. The sigma-1 receptor, a unique intracellular chaperone protein, has emerged as a promising therapeutic target for modulating neuroinflammatory processes. This compound, a selective sigma-1 receptor agonist, has been investigated for its neuroprotective properties, which are thought to be mediated in part by its influence on neuroinflammation. This guide synthesizes the available preclinical data on the effects of this compound and the related compound PRE-084 on key neuroinflammatory markers, including pro-inflammatory cytokines and microglial activation. While direct quantitative comparisons for this compound are scarce due to the discontinuation of its clinical development, the data presented from analogous compounds provide valuable insights into the potential mechanisms of action for this drug class.
Data Presentation: this compound and Comparators on Neuroinflammatory Markers
The following table summarizes the available data on the effects of the sigma-1 receptor agonist PRE-084 on pro-inflammatory cytokines. It is important to note that direct, quantitative data for this compound's impact on these specific markers was not available in the reviewed literature. The presented data for PRE-084 is from a mouse model of colitis, a peripheral inflammatory condition, but provides an indication of the potential anti-inflammatory efficacy of sigma-1 receptor activation.[1]
| Compound | Marker | Model | Key Findings |
| PRE-084 | TNF-α | TNBS-induced colitis in mice | Pretreatment with PRE-084 reduced TNBS-induced increases in TNF-α levels by 47%.[1] |
| IL-1β | TNBS-induced colitis in mice | PRE-084 pretreatment led to a 37% reduction in the elevated IL-1β levels.[1] | |
| IL-6 | TNBS-induced colitis in mice | A 46% decrease in IL-6 levels was observed with PRE-084 pretreatment.[1] | |
| Microglial Activation | Mouse model of motor neuron disease | Chronic treatment with PRE-084 reduced the number of reactive astrocytes but increased the number of CD11b+ microglial cells, including the tissue-restoring CD206+ phenotype. However, the mRNA levels of TNF-α and IL-1β were not affected.[2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams were generated using Graphviz.
References
- 1. Protective effects of sigma 1 receptor agonist PRE084 on 2,4,6-trinitrobenzene sulfonic acid–induced experimental colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of the Sigma-1 receptor (S1R) agonist PRE-084, in a mouse model of motor neuron disease not linked to SOD1 mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Igmesine's Mechanism: A Comparative Guide Using Sigma-1 Receptor Knockout Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Igmesine's performance against other sigma-1 receptor agonists, supported by experimental data from studies utilizing sigma-1 receptor knockout (S1R KO) models. These models are crucial in unequivocally demonstrating that the therapeutic effects of these compounds are mediated through the sigma-1 receptor.
The selective sigma-1 receptor agonist, this compound, has shown promise as a potential therapeutic agent, particularly for its antidepressant-like effects. The validation of its mechanism of action is paramount. The use of S1R KO mice provides a definitive approach to confirm that the observed pharmacological effects of this compound are indeed dependent on its interaction with the sigma-1 receptor. Studies have shown that the antidepressant-like effects of this compound are absent in mice lacking the sigma-1 receptor, providing strong evidence for its on-target activity[1].
This guide will delve into the experimental data that validates this compound's mechanism and compare its performance with other notable sigma-1 receptor agonists, PRE-084 and SA4503.
Comparative Analysis of Sigma-1 Receptor Agonists
The primary method for validating the mechanism of action of a sigma-1 receptor agonist is to test its efficacy in S1R KO mice. If the compound's effects are mediated by the sigma-1 receptor, they will be significantly diminished or completely absent in these knockout animals compared to their wild-type (WT) counterparts.
Behavioral Studies: Forced Swim Test
The forced swim test is a common behavioral assay used to screen for antidepressant-like activity. The test measures the immobility time of a rodent when placed in an inescapable cylinder of water. A reduction in immobility time is indicative of an antidepressant-like effect.
Summary of Forced Swim Test Data:
| Compound | Genotype | Effect on Immobility Time | Reference |
| This compound | Wild-Type | Decreased | [2] |
| S1R KO | No significant effect | [1] | |
| PRE-084 | Wild-Type | Decreased | [3] |
| S1R KO | Effect abolished (inferred from antagonist studies) | [3][4] | |
| SA4503 | Wild-Type | Decreased | [5] |
| S1R KO | Effect abolished (inferred from antagonist studies) | [4][5] |
Note: Direct head-to-head comparative studies of all three compounds in S1R KO mice are limited. The data for PRE-084 and SA4503 in knockout models is largely inferred from studies where their effects were blocked by sigma-1 receptor antagonists, which mimics the knockout condition.
The data clearly indicates that the antidepressant-like effects of this compound are contingent on the presence of the sigma-1 receptor. While PRE-084 and SA4503 also exhibit similar effects in wild-type animals, the lack of a direct effect in S1R KO mice, as demonstrated for this compound, provides the most robust validation of the mechanism of action.
Experimental Protocols
To ensure transparency and reproducibility, detailed methodologies for the key experiments are provided below.
Forced Swim Test Protocol
-
Animals: Male C57BL/6J wild-type and S1R KO mice (8-10 weeks old) are used. Mice are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Apparatus: A transparent glass cylinder (25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Mice are individually placed into the cylinder for a 6-minute session.
-
The session is recorded by a video camera positioned in front of the cylinder.
-
The duration of immobility (defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water) is scored during the last 4 minutes of the test by a trained observer blinded to the experimental conditions.
-
-
Drug Administration: this compound, PRE-084, SA4503, or vehicle is administered intraperitoneally (i.p.) 30 minutes before the test.
In Vivo Electrophysiology
In vivo electrophysiology in the hippocampus of anesthetized mice can be used to assess the effects of sigma-1 receptor agonists on neuronal activity.
-
Animal Preparation: Mice are anesthetized with urethane (B1682113) (1.5 g/kg, i.p.) and placed in a stereotaxic frame. Body temperature is maintained at 37°C with a heating pad.
-
Electrode Implantation: A recording electrode is lowered into the CA1 pyramidal cell layer of the hippocampus.
-
Recording: Spontaneous neuronal firing is recorded for a stable baseline period (at least 15 minutes). The drug (this compound or alternative) is then administered, and recording continues to observe any changes in firing rate.
-
Data Analysis: The firing rate of individual neurons is analyzed before and after drug administration. In S1R KO mice, a sigma-1 receptor-mediated effect would be absent.
Neurochemical Analysis (HPLC-ECD)
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) is used to measure monoamine neurotransmitter levels in brain tissue.
-
Tissue Preparation: Following behavioral testing, mice are euthanized, and brain regions of interest (e.g., hippocampus, prefrontal cortex) are rapidly dissected and frozen.
-
Homogenization: The tissue is homogenized in a perchloric acid solution.
-
Chromatography: The homogenate is centrifuged, and the supernatant is injected into the HPLC system. Monoamines are separated on a C18 reverse-phase column.
-
Detection: An electrochemical detector is used to quantify the levels of dopamine, serotonin, and their metabolites.
-
Data Analysis: Neurotransmitter levels are compared between wild-type and S1R KO mice treated with either vehicle or a sigma-1 receptor agonist.
Visualizing the Mechanism and Experimental Design
To further clarify the concepts discussed, the following diagrams illustrate the sigma-1 receptor signaling pathway, the experimental workflow for validating this compound's mechanism, and the logical framework of the validation process.
Caption: Sigma-1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Validation.
Caption: Logical Framework for Validation.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. The antidepressant-like effect induced by sigma(1)-receptor agonists and neuroactive steroids in mice submitted to the forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antidepressant-like effect of PRE-084, a selective sigma1 receptor agonist, in Albino Swiss and C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma-1 receptor knockout mice display a depressive-like phenotype - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Neuroprotection Assay: A Comparative Analysis of Igmesine and Edaravone
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Neuroprotective Efficacies and Mechanisms
In the landscape of neuroprotective agent development, both Igmesine and edaravone (B1671096) have emerged as compounds of interest, albeit with distinct mechanisms of action and stages of research. This guide provides a comprehensive in vitro comparison of this compound, a selective sigma-1 receptor agonist, and edaravone, a potent free radical scavenger. The following sections detail their respective mechanisms, quantitative performance in neuroprotection assays, and the experimental protocols utilized for their evaluation, offering a valuable resource for researchers in neuropharmacology and related fields.
Mechanisms of Neuroprotective Action
The neuroprotective properties of this compound and edaravone stem from fundamentally different molecular interactions. Edaravone employs a direct chemical scavenging mechanism, while this compound modulates intracellular signaling cascades through receptor agonism.
This compound: A Modulator of Intracellular Signaling
This compound exerts its neuroprotective effects through the activation of the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1] This interaction triggers a cascade of downstream events that collectively enhance neuronal resilience. Key aspects of this compound's mechanism include:
-
Modulation of Calcium Homeostasis: Activation of the sigma-1 receptor influences intracellular calcium signaling, a critical factor in neuronal survival and function.[2]
-
NMDA Receptor Regulation: this compound has been shown to interfere with the N-methyl-D-aspartate (NMDA) receptor pathway, potentially mitigating the excitotoxicity associated with excessive glutamate (B1630785) stimulation.[3] One documented effect is the blockage of NMDA-induced increases in cyclic guanosine (B1672433) monophosphate (cGMP).[3]
-
Anti-Apoptotic Pathways: The sigma-1 receptor is implicated in the regulation of apoptosis. Its activation can lead to the upregulation of anti-apoptotic proteins, contributing to cell survival.
Edaravone: A Direct Scavenger of Free Radicals
Edaravone's primary and well-established mechanism of action is its potent antioxidant activity.[4][5][6] It functions as a free radical scavenger, neutralizing a variety of reactive oxygen species (ROS) that are implicated in neuronal damage following ischemic events and in neurodegenerative diseases.[5][7] Its key actions include:
-
ROS Neutralization: Edaravone effectively quenches hydroxyl radicals, superoxide (B77818) anions, and other ROS, thereby preventing oxidative damage to lipids, proteins, and DNA.[6][7]
-
Inhibition of Lipid Peroxidation: By scavenging lipid peroxyl radicals, edaravone protects cell membranes from degradation.
-
Modulation of Apoptosis and Necrosis: Through the reduction of oxidative stress, edaravone can inhibit both apoptotic and necrotic cell death pathways.[8] Studies have shown its ability to influence the PI3K pathway and the Bcl-2 protein family.[8]
Signaling Pathways
The distinct mechanisms of this compound and edaravone are reflected in the signaling pathways they modulate.
This compound and the Sigma-1 Receptor Pathway
The activation of the sigma-1 receptor by this compound initiates a complex signaling cascade that enhances neuronal survival.
Edaravone and Oxidative Stress Pathways
Edaravone directly counteracts the damaging effects of oxidative stress, thereby influencing multiple downstream pathways related to cell survival and death.
Quantitative Data on Neuroprotective Effects
Edaravone: In Vitro Neuroprotection Against Glutamate-Induced Toxicity
Studies on primary neuronal cultures have demonstrated edaravone's ability to protect against glutamate-induced excitotoxicity. The following table summarizes key findings from such an assay.
| Cell Type | Neurotoxin | Assay | Edaravone Concentration | Outcome | Reference |
| Spiral Ganglion Neurons | 2 mM Glutamate | MTT Assay | 250 µM | Cell viability increased from 32% (glutamate alone) to 48% | [9] |
| 500 µM | Cell viability increased to 75% | [9] | |||
| 750 µM | Cell viability increased to 78% | [9] | |||
| Spiral Ganglion Neurons | 2 mM Glutamate | Trypan Blue Staining | 250 µM | Cell viability increased from 30% (glutamate alone) to 45% | [9] |
| 500 µM | Cell viability increased to 72% | [9] | |||
| 750 µM | Cell viability increased to 70% | [9] | |||
| Rat Fetal Neurons | 50 µM Glutamate | Trypan Blue Staining | 500 µM | Significantly higher cell survival rate compared to control | [7] |
This compound and Sigma-1 Receptor Agonists: In Vitro Neuroprotection
Quantitative in vitro neuroprotection data for this compound is scarce. However, studies on other selective sigma-1 receptor agonists provide insights into the potential efficacy of this class of compounds.
| Compound | Cell Type | Neurotoxin | Assay | Concentration | Outcome | Reference |
| Agmatine | Primary Neuron Culture | Paclitaxel/Cisplatin | Cell Viability Assay | 10 µM - 100 µM | Demonstrated protective effects against neurotoxicity | [10] |
Note: Agmatine is an endogenous neuromodulator that also interacts with sigma receptors, providing a conceptual proxy for the potential neuroprotective concentration range of sigma-1 agonists like this compound.
Experimental Protocols
The following are detailed methodologies for key in vitro neuroprotection assays commonly used to evaluate compounds like this compound and edaravone.
1. Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures
This protocol is designed to assess the neuroprotective effects of a compound against glutamate-induced neuronal death.
-
Cell Culture:
-
Isolate neurons from the desired brain region (e.g., cortex, hippocampus) of embryonic rats or mice.
-
Plate the dissociated neurons onto poly-L-lysine coated culture plates or coverslips at a suitable density.
-
Maintain the cultures in a neurobasal medium supplemented with B27, L-glutamine, and antibiotics in a humidified incubator at 37°C and 5% CO2.
-
Allow the neurons to mature for a specified period (e.g., 7-14 days) before initiating the experiment.
-
-
Treatment:
-
Pre-treatment: Incubate the mature neuronal cultures with varying concentrations of the test compound (e.g., this compound or edaravone) for a predetermined duration (e.g., 1-24 hours) prior to the glutamate insult.
-
Glutamate Insult: Expose the cultures to a neurotoxic concentration of glutamate (e.g., 50 µM - 2 mM) for a short period (e.g., 10-30 minutes).
-
Wash and Post-incubation: Remove the glutamate-containing medium, wash the cells with fresh medium, and continue the incubation in the presence or absence of the test compound for 24-48 hours.
-
-
Assessment of Neuroprotection:
-
Cell Viability Assays:
-
MTT Assay: Measures the metabolic activity of viable cells. Add MTT solution to the cultures, incubate, and then solubilize the formazan (B1609692) crystals. Measure the absorbance at the appropriate wavelength.
-
LDH Release Assay: Measures the amount of lactate (B86563) dehydrogenase released from damaged cells into the culture medium. Collect the medium and measure LDH activity using a commercially available kit.
-
-
Apoptosis/Necrosis Staining:
-
Use fluorescent dyes such as Hoechst 33342 (stains all nuclei) and propidium (B1200493) iodide (stains nuclei of necrotic cells) to visualize and quantify different forms of cell death.
-
-
2. Oxidative Stress-Induced Neurotoxicity Assay
This protocol evaluates the ability of a compound to protect neurons from damage induced by oxidative stress.
-
Cell Culture:
-
Utilize a neuronal cell line (e.g., SH-SY5Y, HT22) or primary neuronal cultures as described above.
-
-
Induction of Oxidative Stress:
-
Expose the cells to an oxidizing agent such as hydrogen peroxide (H₂O₂) or a substance that induces intracellular ROS production. The concentration and duration of exposure should be optimized to induce a significant but sub-maximal level of cell death.
-
-
Treatment:
-
Apply the test compound either before, during, or after the oxidative insult to assess its protective, scavenging, or restorative properties.
-
-
Assessment of Neuroprotection:
-
Cell Viability Assays: Perform MTT or LDH assays as described previously.
-
Measurement of Reactive Oxygen Species (ROS):
-
Use fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS. Incubate the cells with the probe and measure the fluorescence intensity using a plate reader or fluorescence microscope.
-
-
Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro neuroprotection assay.
Conclusion
This comparative guide highlights the distinct yet potentially complementary neuroprotective profiles of this compound and edaravone. Edaravone's direct free radical scavenging activity provides a clear and potent mechanism for mitigating oxidative stress-induced neuronal damage. This compound, through its modulation of the sigma-1 receptor, offers a more nuanced, upstream regulation of cellular processes critical for neuronal survival. While quantitative in vitro data for this compound is less abundant, the established neuroprotective role of sigma-1 receptor agonists suggests its potential as a therapeutic agent. Further head-to-head in vitro studies are warranted to directly compare the efficacy and potency of these two compounds under various neurotoxic conditions. The experimental protocols and workflows provided herein offer a standardized framework for conducting such investigations, ultimately contributing to the advancement of novel neuroprotective strategies.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. touroscholar.touro.edu [touroscholar.touro.edu]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Window of Igmesine and Other Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
The development of effective neuroprotective therapies for acute ischemic stroke is a critical challenge in neuroscience. A key determinant of a drug's clinical viability is its therapeutic window—the time frame after the onset of injury during which its administration can still elicit a therapeutic benefit. This guide provides an objective comparison of the therapeutic window of Igmesine, a selective sigma-1 (σ1) receptor agonist, with other major classes of neuroprotectants, supported by preclinical experimental data.
Introduction to Neuroprotectants and the Therapeutic Window
Neuroprotective agents aim to salvage neurons in the ischemic penumbra, the area of moderately affected brain tissue surrounding the necrotic core, which is potentially salvageable. Hundreds of compounds have shown promise in preclinical studies, yet the vast majority have failed in human clinical trials.[1] A primary reason for this translational failure is the often narrow therapeutic window.[2][3] In preclinical research, drugs are frequently administered shortly after the ischemic event, a scenario that rarely mirrors the clinical reality where patients often experience significant delays before receiving treatment.[1] Therefore, a wider therapeutic window is a highly desirable characteristic for any new neuroprotective candidate.
This compound: A Sigma-1 Receptor Agonist
This compound is a selective agonist for the sigma-1 receptor, a unique chaperone protein located at the endoplasmic reticulum (ER).[4] Its neuroprotective mechanism is multifaceted. Upon activation, the sigma-1 receptor modulates several cellular processes, including calcium signaling, NMDA receptor function, and the production of nitric oxide.[4][5] This activation helps preserve mitochondrial function, reduce oxidative stress, and upregulate anti-apoptotic proteins like Bcl-2, collectively promoting neuronal survival.[6][7][8]
Preclinical studies suggest this compound may possess a notably wide therapeutic window. In a gerbil model of global cerebral ischemia, significant neuroprotection was observed when this compound (50-100 mg/kg) was administered orally at 1, 24, and even 48 hours after the ischemic insult.[4][5] Another study using the same model found that intraperitoneal administration of this compound (100 mg/kg) was effective when given at 30 minutes, 6, 24, and 48 hours post-surgery, attenuating both ischemia-induced hyperactivity and increases in nitric oxide synthase activity.[5]
Despite this preclinical promise, the clinical development of this compound for depression was discontinued (B1498344) due to a lack of efficacy in Phase III trials.[4][8]
Comparative Analysis with Other Neuroprotectants
1. NMDA Receptor Antagonists
N-methyl-D-aspartate (NMDA) receptor antagonists were among the first classes of drugs investigated for neuroprotection, based on the theory of glutamate-induced excitotoxicity.[3][9] However, they are plagued by a very narrow therapeutic window and significant side effects.[2][9]
-
Dextrorphan : In a rabbit model of focal cerebral ischemia, Dextrorphan provided significant neuroprotection when administered up to 2 hours after the event. However, when the delay was extended to 4 hours, it offered no benefit and was potentially harmful, causing more severe edema.[2]
-
Gavestinel : This agent failed to show benefit in clinical trials where patients were enrolled within 6 hours of stroke onset, suggesting the effective window may be much shorter.[10]
-
CNS 1102 : Preclinical studies in a rat model of permanent middle cerebral artery occlusion (pMCAO) showed a therapeutic window of only 15 minutes post-occlusion.[11]
The limited time frame for effective intervention is a major barrier to the clinical utility of this class of drugs.[3]
2. Free Radical Scavengers
Oxidative stress is a major contributor to neuronal damage following ischemia-reperfusion injury. Free radical scavengers aim to neutralize reactive oxygen species (ROS) to mitigate this damage.[12][13]
-
Edaravone (B1671096) : This agent is approved for stroke treatment in Japan.[10][13] A network meta-analysis of clinical trials in patients with acute ischemic stroke (AIS) found that Edaravone significantly improved neurological deficits and was relatively safe.[14][15][16] Preclinical data from various rodent models show an average infarct volume reduction of about 25.5%.[11] Its therapeutic window in clinical practice is generally considered to be within 24 hours of stroke onset.
-
NXY-059 : This compound was highly effective in multiple animal models of stroke, fulfilling nearly all of the Stroke Therapy Academic Industry Roundtable (STAIR) criteria for preclinical development.[13][17] Despite this, it failed to demonstrate efficacy in large-scale Phase III clinical trials, highlighting the significant gap between preclinical success and clinical reality.[17]
3. Other Neuroprotective Classes
-
Tetracycline Antibiotics (Minocycline) : Minocycline (B592863), which has anti-inflammatory and anti-apoptotic properties, has shown a therapeutic window of up to 4 hours post-occlusion in a rat model of transient MCAO (tMCAO), where it reduced cortical infarct volume by 63%.[11]
-
Potassium Channel Openers (BMS-204352) : These agents work by hyperpolarizing neuronal membranes, making them less susceptible to excitotoxic injury. BMS-204352 demonstrated a therapeutic window of 2 hours in a rat pMCAO model, with a 20-30% reduction in infarct volume.[11]
Data Presentation: Comparative Therapeutic Windows
| Drug Class | Representative Agent(s) | Animal Model | Therapeutic Window | Reported Efficacy (Infarct Volume Reduction) | Reference(s) |
| Sigma-1 Receptor Agonist | This compound | Gerbil (Global Ischemia) | Up to 48 hours post-occlusion | Significant protection of CA1 neurons | [4][5] |
| NMDA Receptor Antagonists | Dextrorphan | Rabbit (tMCAO) | < 4 hours (harmful at 4h) | 50-58% (at 2h) | [2] |
| CNS 1102 | Rat (pMCAO) | 15 minutes post-occlusion | Not specified | [11] | |
| Free Radical Scavengers | Edaravone | Rodent Models (Systematic Review) | Varied (clinically < 24h) | ~25.5% | [11][14] |
| NXY-059 | Rat, Primate (MCAO) | Effective in preclinical models | ~43% (preclinical meta-analysis) | [13][17] | |
| Tetracycline Antibiotics | Minocycline | Rat (tMCAO) | 4 hours post-occlusion | 63% (cortical) | [11] |
| Potassium Channel Openers | BMS-204352 | Rat (pMCAO) | 2 hours post-occlusion | 20-30% | [11] |
Experimental Protocols and Methodologies
A robust assessment of a neuroprotectant's therapeutic window relies on well-designed and rigorously controlled preclinical experiments. The transient Middle Cerebral Artery Occlusion (tMCAO) model in rodents is one of the most widely used methods for simulating human ischemic stroke.[1][18]
Key Experiment: Transient Middle Cerebral Artery Occlusion (tMCAO) in the Rat
Objective: To determine the therapeutic window of a test compound by assessing its ability to reduce infarct volume and improve functional outcome when administered at various time points after ischemia-reperfusion.
1. Animal Preparation:
-
Species/Strain: Adult male Wistar or Sprague-Dawley rats (250-300g). The use of a single strain is critical for consistency.[19]
-
Anesthesia: Anesthesia is induced and maintained (e.g., with isoflurane). Core body temperature is monitored and maintained at 37°C throughout the procedure, as temperature is a critical variable.[19]
2. Surgical Procedure (Intraluminal Filament Model):
-
A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and transected. A silicon-coated nylon monofilament (e.g., 4-0) is introduced into the ECA stump and advanced up the ICA until it occludes the origin of the Middle Cerebral Artery (MCA).
-
Successful occlusion is confirmed by monitoring cerebral blood flow (CBF) using Laser Doppler Flowmetry. A reduction in CBF of ≥60% is typically required to ensure adequate ischemia.[19]
-
The filament is left in place for a defined period (e.g., 60-90 minutes) to induce transient ischemia.
3. Reperfusion and Drug Administration:
-
After the occlusion period, the filament is withdrawn to allow reperfusion of the MCA territory.
-
The test compound (e.g., this compound) or vehicle is administered to different, randomized groups of animals at specific time points post-occlusion (e.g., 1h, 2h, 4h, 6h). All experiments should be performed in a blinded fashion.[19]
4. Outcome Assessment:
-
Histological Analysis (Infarct Volume): At 24 or 48 hours post-ischemia, animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, leaving the infarcted area white. The infarct volume is then calculated using image analysis software.
-
Functional Assessment: Neurological deficit is scored at various time points using scales like the McGraw stroke-index or the Bederson scale.[20] This provides an integrative measure of the drug's efficacy on functional recovery.[19][20]
5. Data Analysis:
-
Infarct volumes and functional scores are compared between the vehicle-treated group and the drug-treated groups at each time point. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the latest time point at which the drug provides a significant neuroprotective effect, thereby defining its therapeutic window in that model.
Visualizations: Signaling Pathways and Workflows
Caption: this compound activates the Sigma-1 receptor, leading to neuroprotection.
Caption: Workflow for assessing a neuroprotectant's therapeutic window.
Conclusion
The sigma-1 receptor agonist this compound demonstrates a significantly wider therapeutic window in preclinical models of global cerebral ischemia compared to other neuroprotectant classes, particularly NMDA receptor antagonists.[2][5] While agents like minocycline and edaravone also show promise with windows of several hours, the potential for a therapeutic effect up to 48 hours post-insult, as suggested by this compound studies, is noteworthy.
However, it is crucial to temper this optimism with caution. The history of neuroprotection research is marked by translation failures, where drugs that were highly successful in animal models, such as NXY-059, did not prove effective in humans.[17] The discontinuation of this compound's clinical development for other indications also underscores that preclinical success does not guarantee clinical utility.[4] Future research should focus on rigorous, multicenter preclinical trials that adhere to STAIR guidelines and utilize animal models with comorbidities to better mimic the human stroke population, thereby increasing the predictive validity of these crucial early-stage assessments.[19][21]
References
- 1. Preclinical animal studies in ischemic stroke: Challenges and some solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Narrow temporal therapeutic window for NMDA antagonist protection against focal cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. The sigma receptor ligand JO 1784 (this compound hydrochloride) is neuroprotective in the gerbil model of global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iipseries.org [iipseries.org]
- 10. Cerebroprotectant - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Free radical trapping as a therapeutic approach to neuroprotection in stroke: experimental and clinical studies with NXY-059 and free radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Efficacy analysis of neuroprotective drugs in patients with acute ischemic stroke based on network meta-analysis [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis [frontiersin.org]
- 17. Neuroprotection for Stroke: Current Status and Future Perspectives | MDPI [mdpi.com]
- 18. A Review on Preclinical Models of Ischemic Stroke: Insights Into the Pathomechanisms and New Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
- 20. mdpi.com [mdpi.com]
- 21. journals.biologists.com [journals.biologists.com]
Independent Validation of Igmesine's Efficacy in Preclinical Models of Amnesia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Igmesine's performance against other therapeutic alternatives in established preclinical models of amnesia. The data presented is compiled from independent validation studies to support further research and development in the field of cognitive enhancement.
Executive Summary
This compound, a selective sigma-1 (σ1) receptor agonist, has demonstrated significant efficacy in reversing cognitive deficits in various animal models of amnesia. Preclinical studies have shown its potential in models of cholinergic dysfunction (scopolamine-induced amnesia), age-related cognitive decline (SAMP8 mice), and neurodevelopmental insults (prenatal cocaine exposure). This guide offers a comparative analysis of this compound against Donepezil (B133215), a standard acetylcholinesterase inhibitor, and Dehydroepiandrosterone (B1670201) (DHEA), a neuroactive steroid with sigma-1 receptor activity. The evidence suggests that this compound's mechanism of action, centered on the modulation of the σ1 receptor, offers a promising alternative or synergistic approach to existing treatments for cognitive impairment.
Comparative Efficacy of this compound
Performance in Amyloid Beta-Induced Amnesia Model (Comparison with Donepezil)
In a mouse model of amnesia induced by the intracerebroventricular injection of amyloid beta (Aβ) peptide 25-35, a model that mimics aspects of Alzheimer's disease pathology, the efficacy of a selective sigma-1 receptor agonist, PRE-084 (as a proxy for this compound's mechanism), was compared to the acetylcholinesterase inhibitor Donepezil.[1][2] Both compounds were assessed for their ability to reverse deficits in spontaneous alternation and passive avoidance tasks.
Table 1: Efficacy in the Spontaneous Alternation Task (Amyloid Beta Model)
| Treatment Group | Dose (mg/kg, i.p.) | Spontaneous Alternation (%) |
| Vehicle (Aβ) | - | ~45% |
| PRE-084 | 1 | ~65% |
| Donepezil | 0.5 | ~65% |
| PRE-084 + BD1047 (σ1 antagonist) | 1 + 1 | ~45% |
| Donepezil + BD1047 (σ1 antagonist) | 0.5 + 1 | ~45% |
Table 2: Efficacy in the Passive Avoidance Task (Amyloid Beta Model)
| Treatment Group | Dose (mg/kg, i.p.) | Step-Through Latency (s) |
| Vehicle (Aβ) | - | ~50 s |
| PRE-084 | 1 | ~250 s |
| Donepezil | 0.5 | ~200 s |
| PRE-084 + BD1047 (σ1 antagonist) | 1 + 1 | ~60 s |
| Donepezil + BD1047 (σ1 antagonist) | 0.5 + 1 | ~70 s |
Note: The data presented are approximate values derived from graphical representations in the cited literature and are intended for comparative purposes.
The results indicate that both the sigma-1 receptor agonist and Donepezil effectively reversed the cognitive deficits induced by amyloid beta.[1][2] Notably, the effects of both compounds were blocked by the sigma-1 receptor antagonist BD1047, suggesting that Donepezil's anti-amnesic effect in this model is also mediated through the sigma-1 receptor.[1][2]
Performance in Prenatal Cocaine Exposure-Induced Amnesia (Comparison with DHEA)
In a rat model where amnesia was induced by prenatal exposure to cocaine, this compound was compared with Dehydroepiandrosterone (DHEA), a neurosteroid known to have agonist activity at the sigma-1 receptor.[3]
Table 3: Efficacy in Reversing Cognitive Deficits in Rats Prenatally Exposed to Cocaine
| Treatment Group | Dose (mg/kg, i.p.) | Performance Measure | Outcome |
| Cocaine-exposed (Vehicle) | - | Delayed Alternation (T-Maze) | Deficit |
| This compound | 0.1 - 1 | Delayed Alternation (T-Maze) | Reversal of Deficit |
| DHEA | 10 - 40 | Delayed Alternation (T-Maze) | Reversal of Deficit |
| Cocaine-exposed (Vehicle) | - | Water Maze Learning | Impaired |
| This compound | 0.1 - 1 | Water Maze Learning | Reversal of Impairment |
| DHEA | 10 - 40 | Water Maze Learning | Reversal of Impairment |
| Cocaine-exposed (Vehicle) | - | Passive Avoidance | Deficit |
| This compound | 0.1 - 1 | Passive Avoidance | Reversal of Deficit |
| DHEA | 10 - 40 | Passive Avoidance | Reversal of Deficit |
Both this compound and DHEA were effective in reversing the learning and memory deficits across multiple behavioral paradigms in rats prenatally exposed to cocaine.[3] The effects of both compounds were blocked by a sigma-1 receptor antagonist, confirming the involvement of this receptor in their therapeutic action.[3]
Experimental Protocols
Amyloid Beta-Induced Amnesia Model
-
Animal Model: Male Swiss mice.[1]
-
Induction of Amnesia: A single intracerebroventricular (i.c.v.) injection of aggregated amyloid beta peptide (25-35) (9 nmol).[1]
-
Drug Administration: Test compounds (PRE-084, Donepezil) were administered intraperitoneally (i.p.) 20 minutes before the behavioral tests.[1]
-
Behavioral Assessment:
-
Spontaneous Alternation: Measured in a Y-maze as a test of spatial working memory. The percentage of spontaneous alternation was calculated as [(Number of alternations) / (Total number of arm entries - 2)] x 100.[1]
-
Passive Avoidance: A step-through passive avoidance task was used to assess long-term memory. The latency to enter the dark compartment was recorded.[1]
-
Prenatal Cocaine Exposure-Induced Amnesia Model
-
Animal Model: Offspring of pregnant Sprague-Dawley rats.[3]
-
Induction of Amnesia: Pregnant dams were administered cocaine hydrochloride (20 mg/kg, i.p.) daily from gestational day 17 to 20.[3]
-
Drug Administration: this compound or DHEA was administered i.p. to the offspring before behavioral testing.[3]
-
Behavioral Assessment:
Mechanism of Action: Sigma-1 Receptor Signaling Pathway
This compound exerts its therapeutic effects by acting as an agonist at the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.
References
- 1. The anti-amnesic and neuroprotective effects of donepezil against amyloid β25-35 peptide-induced toxicity in mice involve an interaction with the σ1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-amnesic and neuroprotective effects of donepezil against amyloid beta25-35 peptide-induced toxicity in mice involve an interaction with the sigma1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beneficial effects of the sigma1 receptor agonists this compound and dehydroepiandrosterone against learning impairments in rats prenatally exposed to cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of Igmesine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential synergistic effects of Igmesine with other compounds. Due to the limited availability of direct clinical and preclinical data on this compound combination therapies, this document extrapolates from studies on other selective sigma-1 receptor agonists and outlines established methodologies for evaluating drug synergy.
This compound, a selective agonist of the sigma-1 receptor, has been investigated for its neuroprotective and antidepressant properties. The sigma-1 receptor's role as a chaperone protein at the endoplasmic reticulum-mitochondrion interface and its modulation of various signaling pathways, including NMDA receptor function and calcium homeostasis, suggest a strong potential for synergistic interactions with other therapeutic agents.[1] This guide explores these potential synergies, providing a framework for future research and development.
Potential Synergistic Combinations with this compound
The following table summarizes potential synergistic combinations with this compound, based on the known mechanism of action of sigma-1 receptor agonists and preclinical studies on related compounds. It is important to note that these are proposed synergies that require further experimental validation with this compound itself.
| Compound Class | Specific Examples | Rationale for Synergy | Potential Therapeutic Application | Supporting Evidence (for Sigma-1 Agonists) |
| NMDA Receptor Antagonists | Memantine (B1676192), Amantadine | This compound modulates NMDA receptor function.[1] Combining a sigma-1 agonist with an NMDA antagonist may offer a multi-pronged approach to regulating glutamatergic neurotransmission, potentially enhancing neuroprotective and antidepressant effects. | Alzheimer's Disease, Depression, Neuropathic Pain | Studies have shown synergistic antidepressant-like effects with the combination of sigma-1 receptor agonists and uncompetitive NMDA receptor antagonists in animal models.[2] |
| Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) | Fluvoxamine, Sertraline | Some SSRIs exhibit affinity for the sigma-1 receptor.[3] A combination could lead to a more rapid onset of antidepressant action and enhanced efficacy by targeting both the serotonin system and sigma-1 receptor-mediated pathways. | Major Depressive Disorder, Anxiety Disorders | Co-administration of sigma-1 receptor agonists with SSRIs has been shown to produce antidepressant-like effects in preclinical models.[4] |
| Acetylcholinesterase Inhibitors (AChEIs) | Donepezil, Galantamine | This compound has been shown to increase acetylcholine (B1216132) release.[1] Combining it with an AChEI could lead to a more pronounced and sustained increase in cholinergic neurotransmission. | Alzheimer's Disease, Cognitive Impairment | The combination of AChEIs and NMDA receptor antagonists is a standard treatment for Alzheimer's disease, suggesting the potential for a triple-combination therapy involving a sigma-1 agonist.[5][6][7] Some sigma-1 agonists, like donepezil, also have AChEI activity.[8] |
| Neuroleptic Agents | Haloperidol (Note: also a sigma-1 antagonist) | The interaction is complex, as many neuroleptics have affinity for sigma receptors. A synergistic effect might be achieved by carefully titrating doses to modulate dopaminergic and sigma-1 pathways for improved antipsychotic efficacy with fewer side effects. | Schizophrenia | The potentiation of the effects of neuroleptics by sigma-1 receptor agonists has been suggested in preclinical studies.[4] |
Experimental Protocols for Evaluating Synergy
To rigorously assess the synergistic effects of this compound with other compounds, standardized experimental protocols are essential. The following outlines key methodologies.
In Vitro Synergy Assessment
-
Cell Viability Assays: To assess neuroprotective effects, neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neurons can be exposed to a neurotoxic insult (e.g., amyloid-beta, glutamate). The ability of this compound, a partner compound, and their combination to preserve cell viability can be quantified using assays like MTT or LDH release.
-
Calcium Imaging: Given the role of sigma-1 receptors in calcium homeostasis, fluorescent calcium indicators (e.g., Fura-2) can be used to measure changes in intracellular calcium concentrations in response to the individual compounds and their combination.
-
Electrophysiology: Patch-clamp techniques can be employed to study the effects of this compound and a partner compound on ion channel activity, particularly NMDA receptor-mediated currents, in cultured neurons.
In Vivo Synergy Assessment
-
Animal Models of Disease:
-
Neurodegenerative Diseases: Transgenic mouse models of Alzheimer's disease (e.g., APP/PS1) or toxin-induced models of Parkinson's disease (e.g., MPTP) can be used. Behavioral tests (e.g., Morris water maze, passive avoidance) and post-mortem brain tissue analysis (e.g., amyloid plaque load, neuronal loss) are key outcome measures.
-
Depression: The forced swim test and tail suspension test are common behavioral despair models in rodents used to assess antidepressant-like effects.
-
-
Isobolographic Analysis: This is a widely accepted method to determine the nature of the interaction between two drugs.[9][10][11][12][13] It involves constructing dose-response curves for each drug alone and in combination to determine if the effect is synergistic, additive, or antagonistic.
Visualizing Pathways and Workflows
Signaling Pathways of Potential Synergy
The following diagram illustrates the potential points of convergence in signaling pathways where this compound and partner compounds might exert synergistic effects.
Caption: Potential synergistic signaling pathways of this compound.
Experimental Workflow for Synergy Evaluation
The following diagram outlines a general experimental workflow for assessing the synergistic effects of this compound in a preclinical setting.
Caption: Preclinical workflow for evaluating drug synergy.
Conclusion
While clinical development of this compound has been discontinued, its mechanism of action as a selective sigma-1 receptor agonist holds continued interest for neuropharmacological research.[1] The exploration of its synergistic effects with other compounds could unveil novel therapeutic strategies for complex neurological and psychiatric disorders. The methodologies and potential combinations outlined in this guide provide a foundational framework for researchers to design and execute studies aimed at unlocking the full therapeutic potential of this compound and other sigma-1 receptor modulators. Rigorous preclinical evaluation is paramount to validate these potential synergies and inform any future clinical development.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. The synergistic effect of selective sigma receptor agonists and uncompetitive NMDA receptor antagonists in the forced swim test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sigma-1 Receptor Agonists and Their Clinical Implications in Neuropsychiatric Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination of acetylcholinesterase inhibitors and NMDA receptor antagonists increases survival rate in soman-poisoned mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetylcholinesterase inhibitors combined with memantine for moderate to severe Alzheimer's disease: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Behavioral Effects of Combination Therapy of Memantine and Acetylcholinesterase Inhibitors Compared with Acetylcholinesterase Inhibitors Alone in Patients with Moderate Alzheimer’s Dementia: A Double-Blind Randomized Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acikerisim.nku.edu.tr [acikerisim.nku.edu.tr]
- 9. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 10. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research | Semantic Scholar [semanticscholar.org]
- 11. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isobolographic analysis of interactions – a pre-clinical perspective [jpccr.eu]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Igmesine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, operational guidelines, and disposal plans for handling Igmesine. As the toxicological properties of this compound may not be fully elucidated, it is imperative to handle it with the utmost care as a potentially hazardous substance. The following procedures are based on available safety data and general best practices for handling potent chemical compounds in a laboratory setting.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential to minimize exposure and prevent contamination when handling this compound. The required PPE is summarized in the table below.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Must be worn to protect against splashes and airborne particles. |
| Face Shield | Recommended when there is a significant risk of splashing, such as during bulk handling or reconstitution of the lyophilized powder. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended. Ensure they are compatible with the solvents being used for reconstitution. Change gloves frequently and immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes. An impervious gown is recommended for larger quantities or when there is a higher risk of exposure. |
| Respiratory Protection | Respirator | Recommended when handling the lyophilized powder to avoid the inhalation of fine particles. A NIOSH-approved N95 or higher-rated respirator should be used. Work in a well-ventilated area, preferably a chemical fume hood. |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or compromised seals.
-
Wear appropriate PPE during inspection.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
For long-term stability, the recommended storage temperature is typically -20°C.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure the designated work area (preferably a chemical fume hood) is clean and uncluttered.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Equilibration: To prevent condensation, allow the container to equilibrate to room temperature in a desiccator before opening.
-
Weighing: If weighing the lyophilized powder, do so in a designated area with minimal air currents to avoid creating dust. The use of a respirator is highly recommended during this step.
-
Reconstitution: Slowly add the appropriate solvent to the vial. Direct the stream of solvent down the side of the vial to minimize the aerosolization of the powder.
-
Handling Solutions: When working with reconstituted this compound, always use appropriate chemical-resistant gloves and eye protection.
-
Clean-up: After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.
Disposal Plan
The proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
Step-by-Step Disposal Procedure:
-
Waste Collection: All materials that have come into contact with this compound, including pipette tips, gloves, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.
-
Aqueous Waste: Dilute aqueous solutions containing this compound should also be collected as chemical waste.
-
Container Sealing: Securely seal the waste container to prevent any leakage.
-
Disposal Method: The primary recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. It is imperative to follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency involving this compound.
| Emergency Situation | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Seek medical attention. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Experimental Protocols
Detailed experimental protocols will vary depending on the specific application. The following is a general guideline for the preparation of a stock solution.
Preparation of a 10 mM Stock Solution in DMSO:
-
Materials: (+)-Igmesine hydrochloride (M.Wt: 355.94), DMSO (anhydrous), sterile microcentrifuge tubes, calibrated pipettes.
-
Procedure:
-
In a sterile microcentrifuge tube, weigh out 3.56 mg of (+)-Igmesine hydrochloride.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex briefly to dissolve the compound completely. Gentle warming or sonication may be required.
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes.
-
Store the aliquots at -20°C or -80°C.
-
Visualization
Personal Protective Equipment (PPE) Selection Workflow for Handling this compound
The following diagram outlines the decision-making process for selecting the appropriate PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
